BMS-639623
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
675122-44-8 |
|---|---|
Molekularformel |
C25H32FN7O2 |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
1-[(2R,3S)-4-[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-[3-(1-methyltetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C25H32FN7O2/c1-17(27-25(35)28-22-7-3-6-20(14-22)24-29-30-31-32(24)2)23(34)16-33-12-4-5-19(15-33)13-18-8-10-21(26)11-9-18/h3,6-11,14,17,19,23,34H,4-5,12-13,15-16H2,1-2H3,(H2,27,28,35)/t17-,19+,23+/m1/s1 |
InChI-Schlüssel |
JTVSGNGYUGCQJP-FHJLPGHOSA-N |
Isomerische SMILES |
C[C@H]([C@H](CN1CCC[C@H](C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C |
Kanonische SMILES |
CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-639623; BMS639623; BMS 639623; UNII-PON9OFP69G; CHEMBL399495; PON9OFP69G; SCHEMBL5561408. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of BMS-639623: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-639623 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 3 (CCR3).[1][2][3] Developed as a clinical candidate for the treatment of asthma, its mechanism of action centers on the inhibition of eosinophilic inflammation, a key pathological feature of this and other allergic diseases.[4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its molecular target, signaling pathway inhibition, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action: CCR3 Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the CCR3 receptor. CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, as well as on basophils and Th2 lymphocytes.[5] This receptor plays a pivotal role in the recruitment of these inflammatory cells to sites of allergic inflammation.
The endogenous ligands for CCR3 include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[5] By binding to CCR3, this compound blocks the interaction of these chemokines with the receptor, thereby inhibiting the downstream signaling cascades that lead to cellular activation and chemotaxis.[1][5]
Signaling Pathway Inhibition
The binding of eotaxins to CCR3 initiates a signaling cascade that is characteristic of Gαi-coupled GPCRs. This compound, as an antagonist, prevents the initiation of this cascade. The key steps in the signaling pathway that are inhibited by this compound are as follows:
-
G Protein Activation: Upon ligand binding, CCR3 undergoes a conformational change that activates the associated heterotrimeric G protein, leading to the dissociation of the Gαi and Gβγ subunits.
-
Downstream Effector Modulation: The dissociated G protein subunits modulate the activity of downstream effector enzymes. Specifically, the Gβγ subunit activates phospholipase C-β (PLC-β).
-
Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Cellular Response: The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including chemotaxis, degranulation, and the release of pro-inflammatory mediators.
This compound effectively halts this entire process at its inception by preventing the initial ligand-receptor interaction.
Quantitative Data Summary
The potency of this compound has been quantified in a variety of in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) that demonstrate its high-affinity binding and functional antagonism.
| Assay Type | Target/Cell Line | Ligand | IC50 Value | Reference |
| Radioligand Binding | Human CCR3 in CHO cells | [¹²⁵I] Eotaxin | 0.3 nM | [1] |
| Chemotaxis | Human Eosinophils | Eotaxin | 0.04 nM (40 pM) | [1] |
| Calcium Flux | Human Eosinophils | Eotaxin | 0.87 nM | [1] |
| Chemotaxis | Cynomolgus Monkey Eosinophils | Eotaxin | 0.15 nM | [1] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the mechanism of action of this compound.
CCR3 Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR3 receptor.
Objective: To determine the binding affinity (IC50) of this compound for the human CCR3 receptor.
Materials:
-
Cells: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR3 receptor.
-
Radioligand: [¹²⁵I]-labeled eotaxin-1.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Tris-based buffer containing BSA, MgCl₂, and CaCl₂.
-
Instrumentation: Scintillation counter.
Protocol:
-
Cell Preparation: CHO-CCR3 cells are harvested and resuspended in assay buffer to a specific density.
-
Assay Plate Setup: A 96-well plate is prepared with serial dilutions of this compound.
-
Incubation: A fixed concentration of [¹²⁵I] eotaxin-1 and the cell suspension are added to each well. The plate is incubated at room temperature to allow binding to reach equilibrium.
-
Separation: The contents of the plate are transferred to a filter plate, and a vacuum is applied to separate the cell-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound.
Eosinophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Objective: To determine the functional potency (IC50) of this compound in inhibiting eotaxin-induced eosinophil chemotaxis.
Materials:
-
Cells: Freshly isolated human or cynomolgus monkey eosinophils.
-
Chemoattractant: Recombinant human eotaxin-1.
-
Test Compound: this compound at various concentrations.
-
Assay Chamber: Multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
Instrumentation: Plate reader or microscope for cell quantification.
Protocol:
-
Cell Preparation: Eosinophils are isolated from whole blood and pre-incubated with various concentrations of this compound.
-
Chamber Assembly: The chemotaxis chamber is assembled with the microporous membrane separating the upper and lower wells.
-
Loading: The lower wells are filled with assay medium containing eotaxin-1. The pre-incubated eosinophil suspension is added to the upper wells.
-
Incubation: The chamber is incubated at 37°C in a humidified CO₂ incubator to allow for cell migration.
-
Quantification: After the incubation period, the number of cells that have migrated through the membrane to the lower wells is quantified. This can be done by lysing the cells and measuring a fluorescent dye or by direct cell counting under a microscope.
-
Data Analysis: The percentage of inhibition of chemotaxis at each concentration of this compound is calculated, and the IC50 value is determined.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation.
Objective: To assess the ability of this compound to block eotaxin-stimulated calcium mobilization in eosinophils.
Materials:
-
Cells: Isolated human eosinophils.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Indo-1 AM.
-
Stimulant: Recombinant human eotaxin-1.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: A fluorometric imaging plate reader (FLIPR) or a flow cytometer capable of measuring fluorescence intensity over time.
Protocol:
-
Cell Loading: Eosinophils are incubated with a calcium indicator dye, which is taken up by the cells and becomes fluorescent upon binding to calcium.
-
Assay Plate Setup: The dye-loaded cells are plated in a 96-well plate and pre-incubated with various concentrations of this compound.
-
Measurement: The plate is placed in the measurement instrument, and a baseline fluorescence reading is taken.
-
Stimulation: Eotaxin-1 is added to the wells to stimulate the cells.
-
Data Acquisition: The fluorescence intensity is monitored in real-time immediately after the addition of eotaxin-1. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured for each well. The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response, and an IC50 value is calculated.
Conclusion
This compound is a highly potent and selective CCR3 antagonist that effectively inhibits the key downstream signaling events mediated by this receptor, namely eosinophil chemotaxis and calcium mobilization. Its mechanism of action, elucidated through a series of well-defined in vitro assays, provides a strong rationale for its development as a therapeutic agent for eosinophil-driven inflammatory diseases such as asthma. The data presented in this guide offer a comprehensive overview of the core pharmacology of this compound for the scientific and drug development community.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. BIOCARTA_CCR3_PATHWAY [gsea-msigdb.org]
- 4. Journal - Bioorg Med Chem Lett - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Gene knockdown of CCR3 reduces eosinophilic inflammation and the Th2 immune response by inhibiting the PI3K/AKT pathway in allergic rhinitis mice - PMC [pmc.ncbi.nlm.nih.gov]
BMS-639623: A Technical Overview of CCR3 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BMS-639623, a potent and orally active antagonist of the C-C chemokine receptor type 3 (CCR3). The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This information is intended to support researchers and professionals in the fields of drug discovery and development in their understanding of CCR3 antagonism as a therapeutic strategy.
Core Concepts: CCR3 and its Role in Inflammation
The C-C chemokine receptor type 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, a type of white blood cell implicated in allergic inflammation and certain inflammatory diseases.[1][2] CCR3 is predominantly expressed on eosinophils, as well as on basophils, mast cells, and Th2 lymphocytes.[3] Its primary endogenous ligands are the eotaxin chemokines: eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[3] The interaction between these chemokines and CCR3 triggers a cascade of intracellular signaling events that lead to eosinophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.[1] Consequently, antagonizing CCR3 has been a therapeutic target for diseases characterized by eosinophilic inflammation, such as asthma.[2][4]
This compound: A Potent CCR3 Antagonist
This compound is a small molecule antagonist designed to specifically inhibit the function of the CCR3 receptor.[5][6] It is characterized by its high potency and oral bioavailability.[3]
Chemical Structure
The chemical formula for this compound is C₂₅H₃₂FN₇O₂ with a molecular weight of 481.57 g/mol .[7]
Quantitative Data
The following tables summarize the in vitro and in vivo potency of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Species | IC₅₀ | Reference |
| CCR3 Binding | Human | 0.3 nM | [5][8] |
| Eosinophil Chemotaxis | Human | 38 pM (0.04 nM) | [4][8] |
| Eotaxin-Stimulated Calcium Flux | Human Eosinophils | 0.87 nM | [8] |
| CCR3 Binding | Mouse | 31,870 nM | [8] |
| Eosinophil Chemotaxis | Mouse | 870 nM | [8] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM | [8] |
Table 2: In Vivo Efficacy of this compound
| Study Type | Animal Model | Dosing | Effect | Reference |
| Allergen-Dependent Eosinophilia | Cynomolgus Monkey | 5 mg/kg b.i.d. | 65-82% reduction in eosinophilia | [8] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the CCR3 receptor, blocking the binding of eotaxins and other cognate chemokines.[3] This inhibition prevents the activation of downstream signaling pathways that are crucial for eosinophil migration and activation.
CCR3 Signaling Cascade
Upon ligand binding, CCR3, which is coupled to a pertussis toxin-sensitive Gαi protein, initiates a complex signaling network.[1] This cascade involves the activation of multiple downstream effectors, including the phosphatidylinositol 3-kinase (PI3K)-γ, mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38), and small GTPases like Rac and Rho.[1] These pathways ultimately lead to cytoskeletal rearrangements necessary for cell migration and the release of inflammatory mediators.
Experimental Protocols
The following sections describe generalized protocols for key assays used to characterize CCR3 antagonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CCR3 receptor.
Objective: To measure the IC₅₀ value of this compound for the CCR3 receptor.
Materials:
-
HEK293 cells stably transfected with human CCR3.
-
Radiolabeled eotaxin (e.g., ¹²⁵I-eotaxin-1).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 0.5 M NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from CCR3-expressing HEK293 cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of ¹²⁵I-eotaxin-1 to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis of the competition binding curve.
Eosinophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.
Objective: To determine the IC₅₀ value of this compound for inhibiting eotaxin-induced eosinophil chemotaxis.
Materials:
-
Isolated human eosinophils.
-
Chemoattractant (e.g., recombinant human eotaxin-1).
-
This compound.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Boyden chamber or similar chemotaxis system with a polycarbonate membrane (e.g., 5 µm pore size).
-
Cell counting method (e.g., flow cytometry or microscopy with staining).
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Pre-incubate the eosinophils with various concentrations of this compound.
-
Place the chemoattractant solution in the lower wells of the Boyden chamber.
-
Place the pre-incubated eosinophil suspension in the upper wells, separated by the polycarbonate membrane.
-
Incubate the chamber at 37°C in a humidified CO₂ incubator for a set time (e.g., 60-90 minutes).
-
Quantify the number of eosinophils that have migrated through the membrane to the lower chamber.
-
Calculate the IC₅₀ value by determining the concentration of this compound that inhibits 50% of the maximal cell migration.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 6. radioligand binding assays: Topics by Science.gov [science.gov]
- 7. CCR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. giffordbioscience.com [giffordbioscience.com]
In-Depth Technical Guide: BMS-639623 - A Potent CCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of BMS-639623, a potent and orally active antagonist of the C-C chemokine receptor 3 (CCR3). The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Compound Details: this compound
This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for the CCR3 receptor, a key mediator in eosinophil-driven inflammation.
| Property | Value |
| IUPAC Name | N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)urea |
| Molecular Formula | C₂₅H₃₂FN₇O₂ |
| Molecular Weight | 481.57 g/mol |
| CAS Number | 675122-44-8 |
| SMILES | C--INVALID-LINK--CN1C--INVALID-LINK--Cc1ccc(F)cc1">C@HNC(=O)Nc1cccc(c1)c1nnnn1C |
| Appearance | Solid |
Chemical Structure
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process. While the specific, detailed experimental protocol from the primary discovery literature is not publicly available in its entirety, the general synthetic strategy involves the coupling of key intermediates. The core structure is assembled from three main fragments: a substituted phenylurea-tetrazole moiety, a chiral amino alcohol linker, and a substituted piperidine.
A plausible, generalized synthetic workflow is outlined below. This is a conceptual representation and specific reagents, conditions, and purification methods would be detailed in the original experimental procedures.
Caption: Conceptual Synthetic Workflow for this compound.
Biological Activity and Mechanism of Action
This compound is a potent antagonist of the CCR3 receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the chemotaxis of eosinophils, a type of white blood cell involved in inflammatory and allergic responses.[1]
CCR3 Signaling Pathway
The binding of chemokines, such as eotaxin-1, eotaxin-2, and eotaxin-3, to the CCR3 receptor on eosinophils initiates a signaling cascade.[1] This leads to eosinophil migration to sites of inflammation, degranulation, and the release of pro-inflammatory mediators. By blocking the binding of these chemokines, this compound inhibits the downstream signaling pathways, thereby reducing eosinophil-mediated inflammation.[1]
Caption: Simplified CCR3 Signaling Pathway and Inhibition by this compound.
Quantitative Biological Data
This compound has demonstrated potent inhibitory activity in various in vitro assays.
| Assay Type | Target/Cell Type | Species | IC₅₀ Value |
| CCR3 Binding Assay | CCR3 | Human | 0.3 nM |
| Eosinophil Chemotaxis Assay | Eosinophils | Human | 38 pM (0.038 nM) |
| Eotaxin-stimulated Calcium Flux | Eosinophils | Human | 0.87 nM |
| Cynomolgus Eosinophil Chemotaxis | Eosinophils | Monkey | 0.15 nM |
| Mouse CCR3 Binding Assay | CCR3 | Mouse | 31 nM |
| Mouse Eosinophil Chemotaxis | Eosinophils | Mouse | 870 nM |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the evaluation of CCR3 antagonists.
CCR3 Radioligand Binding Assay (Generalized Protocol)
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR3 receptor.
Caption: Experimental Workflow for a CCR3 Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human CCR3 receptor are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin) and varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Eosinophil Chemotaxis Assay (Boyden Chamber Method)
This assay assesses the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood, typically using negative selection methods to obtain a pure population.
-
Assay Setup: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane is used. The lower wells contain a chemoattractant (e.g., eotaxin-1), while the upper chamber contains the isolated eosinophils that have been pre-incubated with varying concentrations of this compound or vehicle control.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow the eosinophils to migrate through the pores of the membrane towards the chemoattractant.
-
Cell Staining and Counting: After incubation, the non-migrated cells on the top of the membrane are removed. The membrane is then fixed and stained, and the number of migrated cells on the underside of the membrane is counted using a microscope.
-
Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of migrated cells in the vehicle control to determine the inhibitory effect and calculate the IC₅₀.
Conclusion
This compound is a highly potent and selective CCR3 antagonist with picomolar efficacy in inhibiting eosinophil chemotaxis. Its mechanism of action, involving the blockade of the CCR3 signaling pathway, makes it a significant molecule of interest for the research and development of therapies for eosinophil-driven inflammatory diseases such as asthma. The data and protocols presented in this guide provide a technical foundation for further investigation and development of this and similar compounds.
References
In-Depth Technical Guide: Chemical and Pharmacological Properties of BMS-639623
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-639623 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3), a key mediator in eosinophil recruitment and activation. This document provides a comprehensive overview of the chemical properties, biological activity, and underlying mechanism of action of this compound. Detailed experimental methodologies for key assays are provided, along with a summary of its potent in vitro activity. This guide is intended to serve as a technical resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development investigating inflammatory diseases, particularly those with an eosinophilic component such as asthma.
Chemical Properties
This compound is a small molecule antagonist characterized by a complex chemical structure. Its fundamental chemical identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)-urea | [1] |
| Molecular Formula | C25H32FN7O2 | [1][2] |
| Molecular Weight | 481.58 g/mol | [2] |
| CAS Number | 675122-44-8 | [2] |
| SMILES | C--INVALID-LINK--CN1C--INVALID-LINK--C=C2)CCC1">C@HNC(=O)NC3=CC=CC(=C3)C4=NN=NN4C | [2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
Biological Activity
This compound is a highly potent and selective antagonist of the human CCR3 receptor. Its biological activity has been characterized through a series of in vitro assays, demonstrating its ability to inhibit key cellular responses mediated by CCR3 activation.
| Assay | IC50 (nM) | Species | Source |
| CCR3 Binding | 0.3 | Human | [2] |
| Eosinophil Chemotaxis | 0.04 (38 pM) | Human | [3][4] |
| Eotaxin-Stimulated Calcium Flux | 0.87 | Human Eosinophils | [2] |
| Cyno Eosinophil Chemotaxis | 0.15 | Cynomolgus Monkey | [2] |
In preclinical studies involving cynomolgus monkeys, administration of this compound (5 mg/kg, twice daily) resulted in a significant reduction of allergen-dependent eosinophilia by 65-82%.[2]
Mechanism of Action: The CCR3 Signaling Pathway
This compound exerts its pharmacological effect by competitively blocking the binding of endogenous chemokines, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), to the CCR3 receptor.[5][6] CCR3 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of eosinophils.[5] Upon chemokine binding, the receptor activates intracellular signaling cascades that are crucial for eosinophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.[5][6]
The binding of an agonist to CCR3 initiates a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gαi subtype.[5] This activation triggers the dissociation of the Gαi and Gβγ subunits, which in turn modulate the activity of downstream effector molecules. Key signaling pathways activated by CCR3 include:
-
Phosphoinositide 3-kinase (PI3K) / Akt pathway: This pathway is critical for cell survival and migration.
-
Phospholipase C (PLC) pathway: Activation of PLC leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a key event in cellular activation, while DAG activates protein kinase C (PKC).[6]
-
Mitogen-activated protein kinase (MAPK) pathways: The ERK1/2 and p38 MAPK pathways are activated downstream of CCR3 and are involved in regulating gene expression and cellular responses like chemotaxis.[5]
By blocking the initial ligand-receptor interaction, this compound effectively inhibits these downstream signaling events, thereby preventing eosinophil migration to inflammatory sites and their subsequent activation.
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize CCR3 antagonists like this compound.
CCR3 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR3 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing human CCR3.
-
Radioligand (e.g., [¹²⁵I]-Eotaxin).
-
Test compound (this compound).
-
Assay Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Non-specific binding control (high concentration of unlabeled eotaxin).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Incubate the CCR3-expressing cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Eosinophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.
-
Materials:
-
Isolated human eosinophils.
-
Chemoattractant (e.g., recombinant human eotaxin-1).
-
Test compound (this compound).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Boyden chamber or similar multi-well migration plate with a porous membrane (e.g., 5 µm pores).
-
Cell staining reagents.
-
Microscope.
-
-
Methodology:
-
Pre-incubate isolated eosinophils with varying concentrations of the test compound or vehicle control.
-
Place the chemoattractant in the lower wells of the Boyden chamber.
-
Add the pre-incubated eosinophil suspension to the upper wells, separated from the lower wells by the porous membrane.
-
Incubate the chamber for a sufficient time to allow for cell migration (e.g., 1-2 hours at 37°C in a 5% CO₂ incubator).
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in multiple fields of view using a microscope.
-
Determine the IC50 value by plotting the percentage of inhibition of chemotaxis against the concentration of the test compound.
-
Caption: A conceptual workflow for the eosinophil chemotaxis assay.
Intracellular Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration in eosinophils upon stimulation with a CCR3 agonist.
-
Materials:
-
Isolated human eosinophils.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
CCR3 agonist (e.g., eotaxin-1).
-
Test compound (this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
-
Methodology:
-
Load the isolated eosinophils with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess extracellular dye.
-
Pipette the dye-loaded cells into a microplate.
-
Add varying concentrations of the test compound to the wells and incubate.
-
Place the microplate in the fluorometric plate reader and establish a baseline fluorescence reading.
-
Inject the CCR3 agonist into the wells and immediately begin recording the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Calculate the IC50 value based on the inhibition of the agonist-induced fluorescence signal by the test compound.
-
Pharmacokinetic and ADME Profile
While detailed in vivo pharmacokinetic data for this compound is not extensively published in publicly available literature, it has been described as being "orally bioavailable".[2] Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, including parameters such as Cmax, Tmax, half-life, and bioavailability.
Conclusion
This compound is a highly potent and selective CCR3 antagonist with picomolar to low nanomolar activity in key in vitro functional assays. Its mechanism of action, through the inhibition of the CCR3 signaling pathway, makes it a compelling candidate for the therapeutic intervention in eosinophil-driven inflammatory diseases. The data and methodologies presented in this guide provide a foundational understanding of the chemical and pharmacological properties of this compound for researchers and drug development professionals.
References
An In-depth Technical Guide to BMS-639623 (CAS Number: 675122-44-8): A Potent CCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-639623 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] Developed by Bristol-Myers Squibb, this compound has demonstrated high affinity for the CCR3 receptor and exceptional potency in inhibiting eosinophil chemotaxis, a key process in the pathophysiology of allergic inflammatory diseases such as asthma.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental methodologies for key assays.
Chemical Properties and Structure
This compound is characterized by an acyclic syn-alpha-methyl-beta-hydroxypropyl linker, a design evolved from earlier rigid cyclic templates to optimize conformational stability and biological activity.[3]
| Property | Value |
| CAS Number | 675122-44-8 |
| Molecular Formula | C₂₅H₃₂FN₇O₂ |
| Molecular Weight | 481.58 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
Mechanism of Action: CCR3 Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the CCR3 receptor. CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its primary endogenous ligands are the eotaxin chemokines (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26).
The binding of eotaxins to CCR3 initiates a signaling cascade that is central to the recruitment of eosinophils to sites of inflammation. By blocking this interaction, this compound inhibits the downstream signaling events, thereby preventing eosinophil chemotaxis, activation, and degranulation, which are key contributors to the inflammatory response in allergic diseases.
CCR3 Signaling Pathway
The following diagram illustrates the CCR3 signaling pathway and the point of intervention for this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of this compound against CCR3 from various assays.
Table 4.1: In Vitro Binding and Functional Activity
| Assay | Species | IC₅₀ (nM) | Reference |
| CCR3 Binding | Human | 0.3 | [1][2] |
| Eosinophil Chemotaxis | Human | 0.04 (38 pM) | [2][3][4] |
| Eotaxin-Stimulated Calcium Flux | Human Eosinophils | 0.87 | [2] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 | [2] |
| CCR3 Binding | Mouse | 31 | [2] |
| Chemotaxis | Mouse | 870 | [2] |
Table 4.2: In Vivo Efficacy
| Study | Species | Dose | Reduction in Eosinophilia | Reference |
| Allergen-Dependent Eosinophilia | Cynomolgus Monkey | 5 mg/kg b.i.d. | 65-82% | [2] |
Detailed Experimental Protocols
The following are representative protocols for the key assays used to characterize this compound, based on standard methodologies in the field. The specific details for the experiments cited in the primary literature may vary.
CCR3 Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR3 receptor.
Objective: To determine the binding affinity (IC₅₀) of this compound for the CCR3 receptor.
Materials:
-
Membrane preparations from cells expressing human CCR3.
-
Radioligand (e.g., ¹²⁵I-eotaxin).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filter harvester and scintillation counter.
Protocol:
-
Compound Dilution: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of ¹²⁵I-eotaxin, and varying concentrations of this compound or vehicle.
-
Incubation: Add the CCR3-expressing cell membrane preparation to initiate the binding reaction. Incubate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis.
Eosinophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Objective: To determine the potency (IC₅₀) of this compound in inhibiting eotaxin-induced eosinophil chemotaxis.
Materials:
-
Isolated human eosinophils.
-
Chemoattractant (e.g., recombinant human eotaxin-1/CCL11).
-
Test compound (this compound).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane, typically 5 µm pore size).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Protocol:
-
Cell Preparation: Isolate eosinophils from human peripheral blood. Resuspend the cells in assay medium.
-
Compound Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Assay Setup:
-
Add the chemoattractant (eotaxin) to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for a period that allows for cell migration (e.g., 60-90 minutes) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Staining and Counting:
-
Remove the membrane and wipe off non-migrated cells from the top surface.
-
Fix and stain the membrane to visualize the migrated cells on the bottom surface.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation, providing a functional readout of GPCR signaling.
Objective: To determine the potency (IC₅₀) of this compound in inhibiting eotaxin-stimulated calcium mobilization in eosinophils.
Materials:
-
Isolated human eosinophils.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound).
-
Agonist (e.g., eotaxin-1/CCL11).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
-
Black-walled, clear-bottom 96- or 384-well plates.
Protocol:
-
Cell Preparation and Dye Loading:
-
Resuspend isolated eosinophils in assay buffer.
-
Load the cells with a calcium-sensitive dye by incubating them with the AM ester form of the dye (e.g., 60 minutes at 37°C). The AM ester allows the dye to cross the cell membrane.
-
Wash the cells to remove excess extracellular dye.
-
-
Assay Plating: Plate the dye-loaded cells into the microplate.
-
Compound Addition (Antagonist): Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 10-20 minutes).
-
Fluorescence Reading and Agonist Addition:
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
The instrument then automatically injects the agonist (eotaxin) into each well.
-
Immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a highly potent and selective CCR3 antagonist with picomolar inhibitory activity against eosinophil chemotaxis.[3][4] Its development from a conformationally stabilized acyclic scaffold represents a significant advancement in the design of small molecule chemokine receptor antagonists.[3] The robust in vitro and in vivo data suggest that this compound holds promise as a therapeutic agent for eosinophil-driven inflammatory conditions, such as asthma. This technical guide provides a foundational understanding of its pharmacological profile and the methodologies used for its characterization, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 3. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to BMS-639623: A Potent and Selective CCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-639623 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor type 3 (CCR3).[1][2] With the molecular formula C25H32FN7O2, this small molecule emerged from a drug discovery program aimed at identifying conformationally stabilized acyclic scaffolds as alternatives to rigid cyclic templates.[3] Developed by Bristol-Myers Squibb, this compound has demonstrated picomolar inhibitory effects on eosinophil chemotaxis, positioning it as a candidate for the treatment of asthma and other eosinophil-driven inflammatory diseases.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.
Chemical Properties
| Property | Value |
| Molecular Formula | C25H32FN7O2 |
| Molecular Weight | 481.57 g/mol |
| IUPAC Name | (2R,3R)-1-((R)-4-(4-fluorobenzyl)piperidin-1-yl)-3-hydroxy-N-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)butan-2-amine-1-carboxamide |
| CAS Number | 675122-44-8 |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by acting as a competitive antagonist at the CCR3 receptor. CCR3 is a G-protein coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its activation by endogenous chemokine ligands, such as eotaxin (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), is a critical step in the recruitment of these inflammatory cells to sites of allergic inflammation.
By binding to CCR3, this compound blocks the downstream signaling cascade initiated by these chemokines. This inhibition prevents the physiological responses that lead to eosinophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.
CCR3 Signaling Pathway
The binding of an agonist like eotaxin to the CCR3 receptor triggers a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gi/o family. The activated Gαi subunit inhibits adenylyl cyclase, while the dissociated Gβγ subunits activate phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC) and other downstream effectors. This cascade ultimately results in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration (chemotaxis) towards the chemokine gradient. The pathway also involves the activation of the MAPK signaling cascades, including ERK1/2 and p38, which are crucial for chemotaxis and degranulation.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of this compound in various functional assays.
Table 1: In Vitro Activity of this compound
| Assay | Species | Cell Type | IC50 (nM) | Reference |
| CCR3 Binding | Human | CHO cells | 0.3 | [2] |
| Eosinophil Chemotaxis | Human | Eosinophils | 0.04 | [2] |
| Eotaxin-stimulated Calcium Flux | Human | Eosinophils | 0.87 | [2] |
| CCR3 Binding | Mouse | - | 31 | [2] |
| Eosinophil Chemotaxis | Mouse | Eosinophils | 870 | [2] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | Eosinophils | 0.15 | [2] |
Table 2: In Vivo Efficacy of this compound
| Species | Model | Dosing | Effect | Reference |
| Cynomolgus Monkey | Allergen-dependent eosinophilia | 5 mg/kg, b.i.d. | 65-82% reduction in eosinophilia | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined in the primary scientific literature. The following sections describe representative methodologies for the key assays used to evaluate this compound.
CCR3 Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR3 receptor.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human CCR3.
-
[125I]-eotaxin (radioligand).
-
This compound or other test compounds.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
In a 96-well plate, combine the CCR3-expressing cell membranes, [125I]-eotaxin (at a concentration near its Kd), and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells is prepared with an excess of a non-radiolabeled CCR3 ligand.
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [125I]-eotaxin (IC50) is determined by non-linear regression analysis.
Eosinophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Materials:
-
Purified human eosinophils.
-
Chemoattractant (e.g., eotaxin).
-
This compound or other test compounds.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Boyden chamber or similar multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pore size).
-
Cell staining reagents.
-
Microscope.
Protocol:
-
Human eosinophils are isolated from peripheral blood of healthy donors.
-
The lower wells of the chemotaxis chamber are filled with assay medium containing the chemoattractant (eotaxin).
-
A porous membrane is placed over the lower wells.
-
Eosinophils, pre-incubated with various concentrations of this compound or vehicle control, are added to the upper wells.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-120 minutes) to allow cell migration.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The membrane is fixed and stained to visualize the migrated cells on the lower surface.
-
The number of migrated cells is counted in several high-power fields for each well using a microscope.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of chemotaxis, is calculated.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation and its inhibition by a test compound.
Materials:
-
Purified human eosinophils.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Eotaxin.
-
This compound or other test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric plate reader or flow cytometer.
Protocol:
-
Eosinophils are loaded with a calcium-sensitive fluorescent dye by incubation in the dark.
-
The cells are washed to remove extracellular dye.
-
The dye-loaded cells are pre-incubated with various concentrations of this compound or vehicle control.
-
The baseline fluorescence is measured.
-
Eotaxin is added to the cells to stimulate CCR3, and the change in fluorescence intensity is monitored over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
The inhibitory effect of this compound is quantified by the reduction in the peak fluorescence signal.
-
The IC50 value is determined as the concentration of the compound that inhibits 50% of the eotaxin-induced calcium flux.
Summary and Conclusion
This compound is a highly potent and selective CCR3 antagonist that has demonstrated significant inhibitory activity in key in vitro assays relevant to eosinophil function. Its ability to block eosinophil chemotaxis and calcium mobilization in response to eotaxin at sub-nanomolar concentrations highlights its potential as a therapeutic agent for eosinophilic inflammatory conditions such as asthma. The in vivo data from a primate model further supports its potential efficacy. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on CCR3-targeted therapies. Further investigation into the clinical pharmacokinetics and efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 3. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of BMS-639623: A CCR3 Antagonist for Allergic Inflammation
Princeton, NJ – Bristol Myers Squibb has detailed the discovery and preclinical development of BMS-639623, a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). Identified as a promising candidate for the treatment of asthma and other eosinophil-mediated inflammatory diseases, this compound emerged from a strategic drug design approach that transitioned from a rigid cyclic scaffold to a more flexible acyclic structure, culminating in a compound with picomolar inhibitory activity against eosinophil chemotaxis.[1][2] This technical overview synthesizes the available data on the discovery, mechanism of action, and preclinical profile of this compound.
From Rational Design to a Lead Candidate
The development of this compound was born out of a conformational analysis of a series of trans-1,2-disubstituted cyclohexane (B81311) CCR3 antagonists.[1] This initial exploration revealed that the rigid cyclohexane linker could be effectively replaced by an acyclic syn-alpha-methyl-beta-hydroxypropyl linker, a modification that offered improved pharmaceutical properties.[1] Further structure-activity relationship (SAR) studies identified key molecular features that enhanced the compound's profile. Notably, the inclusion of an alpha-methyl group adjacent to the urea (B33335) moiety was found to decrease protein binding, while a beta-hydroxyl group reduced affinity for the cytochrome P450 enzyme CYP2D6, a critical factor in minimizing potential drug-drug interactions.[1] Ab initio calculations confirmed that the alpha-methyl group plays a crucial role in dictating the spatial arrangement of three key functionalities within the molecule, optimizing its interaction with the CCR3 receptor.[1] This meticulous design process led to the selection of this compound, an alpha-methyl-beta-hydroxypropyl urea derivative, for further development.[1]
Potent and Selective CCR3 Antagonism
This compound demonstrates potent antagonism of the CCR3 receptor, a key mediator in the recruitment of eosinophils to sites of allergic inflammation. The binding of chemokines like eotaxin to CCR3 on eosinophils triggers a signaling cascade that results in chemotaxis, degranulation, and the release of pro-inflammatory mediators. By blocking this interaction, this compound effectively inhibits the inflammatory response driven by eosinophils.
In Vitro Activity
The in vitro potency of this compound has been characterized through a series of key assays, demonstrating its high affinity for the CCR3 receptor and its efficacy in blocking downstream signaling events. The compound is noted to be selective against other G-protein coupled receptors (GPCRs) and ion channels.[3]
| Assay Type | Species/Cell Type | IC50 |
| CCR3 Binding | Not Specified | 0.3 nM[3] |
| Eosinophil Chemotaxis | Human | 38 pM[1][2][4] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM[3] |
| Eotaxin-stimulated Calcium Flux | Eosinophils | 0.87 nM[3] |
| CCR3 Binding (Mouse) | Mouse | 31 nM[3] |
| Chemotaxis (Mouse) | Mouse | 870 nM[3] |
Preclinical Efficacy
The in vivo efficacy of this compound was evaluated in a cynomolgus monkey model of allergen-dependent eosinophilia. Administration of this compound at a dose of 5 mg/kg twice daily resulted in a significant reduction in eosinophil levels by 65%, 78%, and 82% in the study.[3] These findings underscore the potential of this compound to effectively suppress eosinophilic inflammation in a relevant preclinical model.
Mechanism of Action: CCR3 Signaling Pathway
This compound exerts its therapeutic effect by antagonizing the CCR3 signaling pathway in eosinophils. The binding of eotaxin to the CCR3 receptor initiates a cascade of intracellular events, beginning with the activation of heterotrimeric G-proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events converge on the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38), which are critical for eosinophil chemotaxis and degranulation. By blocking the initial binding of eotaxin, this compound effectively abrogates this entire signaling cascade.
Experimental Protocols
While detailed proprietary protocols are not fully disclosed, the methodologies employed for the key in vitro assays can be summarized as follows based on standard practices in the field.
Eosinophil Chemotaxis Assay
The chemotactic response of eosinophils to chemoattractants is a fundamental measure of their migratory capacity. A common method for assessing this is the Boyden chamber assay.[5][6]
-
Cell Isolation: Human eosinophils are isolated from peripheral blood, often using negative selection techniques to ensure high purity and viability.[5]
-
Assay Setup: A Boyden chamber, or a similar multi-well migration plate with a porous membrane (typically 5-μm pore size), is used. The lower chamber is filled with a solution containing the chemoattractant (e.g., eotaxin) at various concentrations, or a negative control medium.[6]
-
Cell Loading: A suspension of purified eosinophils is added to the upper chamber. If testing an inhibitor like this compound, the cells are pre-incubated with the compound before being added to the chamber.[5]
-
Incubation: The chamber is incubated for 1-3 hours at 37°C in a humidified incubator to allow for cell migration through the membrane towards the chemoattractant.[5][7]
-
Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The membrane is then fixed and stained, and the number of migrated cells on the lower surface is counted using microscopy.[5]
Intracellular Calcium Mobilization Assay
The release of intracellular calcium is a key signaling event following CCR3 activation. This can be measured using fluorescent calcium indicators.
-
Cell Preparation: Purified eosinophils are loaded with a calcium-sensitive fluorescent dye, such as Indo-1/AM or Fluo-3/Fura Red, by incubating the cells with the dye for a specific period.[8][9][10]
-
Baseline Measurement: The loaded cells are washed and resuspended in a suitable buffer. A baseline fluorescence reading is taken using a flow cytometer or a fluorescence plate reader.[8]
-
Stimulation and Measurement: A stimulating agent, such as eotaxin, is added to the cell suspension. The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.[8]
-
Inhibitor Testing: To assess the effect of an antagonist like this compound, the cells are pre-incubated with the compound before the addition of the stimulating agent. The degree of inhibition of the calcium flux is then quantified.[8]
Clinical Development
This compound was selected to enter clinical development for the treatment of asthma.[1] However, detailed information regarding the clinical trial phases, specific NCT identifiers, and outcomes for this compound are not publicly available at this time.
Conclusion
This compound represents a successful application of rational drug design, leading to a potent and selective CCR3 antagonist with a promising preclinical profile for the treatment of eosinophil-driven diseases such as asthma. Its development from a rigid to an acyclic scaffold highlights a key strategy in modern medicinal chemistry for optimizing drug-like properties. While the full clinical development story of this compound remains to be told, the preclinical data clearly establish its potential as a targeted therapy for allergic inflammation. Further disclosure of its clinical and pharmacokinetic data will be necessary to fully evaluate its therapeutic utility.
References
- 1. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. A parallel signal-transduction pathway for eotaxin- and interleukin-5-induced eosinophil shape change - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pimecrolimus Reduces Eosinophil Activation Associated with Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of BMS-639623 to CCR3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of BMS-639623, a potent antagonist of the C-C chemokine receptor 3 (CCR3). The document details quantitative binding data, experimental methodologies for key assays, and a visualization of the associated signaling pathways.
Core Data Presentation: Quantitative Binding Affinity of this compound
The following table summarizes the reported in vitro potency of this compound against CCR3 in various functional assays.
| Assay Type | Parameter | Value | Cell Type/System |
| Radioligand Binding | IC50 | 0.3 nM | - |
| Eosinophil Chemotaxis | IC50 | 38 pM | Eosinophils |
| Eotaxin-Stimulated Calcium Flux | IC50 | 0.87 nM | Eosinophils |
| Cynomolgus Monkey Eosinophil Chemotaxis | IC50 | 0.15 nM | Cynomolgus Monkey Eosinophils |
| Mouse Binding Affinity | IC50 | 31,870 nM | Mouse |
| Mouse Chemotaxis Inhibition | IC50 | - | Mouse |
Experimental Protocols
The following sections describe generalized protocols for the key experiments used to characterize the binding and functional activity of CCR3 antagonists like this compound. These are representative methodologies based on standard practices in the field, as specific, detailed protocols for this compound are proprietary.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, in this case, CCR3.
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a known radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin).
Materials:
-
Cell membranes prepared from a cell line stably expressing human CCR3.
-
Radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
The plate is incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined and expressed as the IC50 value.
Radioligand Binding Assay Workflow
Eosinophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directional migration of eosinophils towards a chemoattractant.
Objective: To determine the concentration of this compound required to inhibit the chemotaxis of eosinophils towards a CCR3 ligand (e.g., eotaxin) by 50%.
Materials:
-
Isolated human or cynomolgus monkey eosinophils.
-
Chemoattractant (e.g., recombinant human eotaxin-1/CCL11).
-
This compound at various concentrations.
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane).
-
Cell counting solution or fluorescent dye.
-
Plate reader or microscope.
Procedure:
-
Eosinophils are isolated from peripheral blood.
-
The chemoattractant is placed in the lower wells of the chemotaxis chamber.
-
Eosinophils, pre-incubated with varying concentrations of this compound or vehicle, are added to the upper wells, which are separated from the lower wells by a porous membrane.
-
The chamber is incubated for a period of time (e.g., 1-3 hours) at 37°C to allow for cell migration.
-
After incubation, the number of cells that have migrated through the membrane to the lower wells is quantified. This can be done by lysing the cells and measuring a cellular enzyme, by using a fluorescent dye and a plate reader, or by direct cell counting under a microscope.
-
The concentration of this compound that inhibits 50% of the eosinophil migration is determined and reported as the IC50 value.
Eosinophil Chemotaxis Assay Workflow
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation, which is a key downstream signaling event for G protein-coupled receptors like CCR3.
Objective: To determine the concentration of this compound required to inhibit the eotaxin-induced increase in intracellular calcium by 50%.
Materials:
-
Isolated human eosinophils or a CCR3-expressing cell line.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Eotaxin-1 (CCL11).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the dye in the cytoplasm.
-
The dye-loaded cells are then treated with varying concentrations of this compound.
-
The baseline fluorescence is measured.
-
Eotaxin is added to the cells to stimulate CCR3, and the change in fluorescence is monitored over time. The binding of the dye to calcium results in a significant increase in its fluorescence intensity.
-
The peak fluorescence intensity is recorded.
-
The concentration of this compound that inhibits 50% of the eotaxin-induced calcium flux is calculated as the IC50 value.
CCR3 Signaling Pathway
Activation of CCR3 by its cognate ligands, such as eotaxin, initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CCR3 is primarily coupled to the Gi family of G proteins. The binding of an agonist leads to the dissociation of the G protein subunits (Gαi and Gβγ), which in turn modulate the activity of various downstream effectors. This ultimately results in cellular responses including chemotaxis, degranulation, and the release of pro-inflammatory mediators. This compound, as a CCR3 antagonist, blocks the initiation of these signaling pathways.
Simplified CCR3 Signaling Pathway
The Pharmacodynamics of BMS-639623: A Deep Dive into a Potent CCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-639623 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 3 (CCR3).[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used in its characterization. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action
This compound exerts its pharmacological effects by specifically binding to and inhibiting the CCR3 receptor. CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and a subset of T-helper 2 (Th2) cells. The primary ligands for CCR3 are the chemokines eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). By blocking the interaction of these chemokines with CCR3, this compound effectively inhibits the downstream signaling pathways responsible for eosinophil chemotaxis, activation, and survival. This targeted antagonism makes this compound a potential therapeutic agent for eosinophil-driven inflammatory diseases, such as asthma.[2]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through a series of binding and functional assays, demonstrating its high affinity and potency.
Quantitative In Vitro Data
| Assay Type | Species/Cell Line | Ligand | Parameter | Value | Reference |
| Radioligand Binding | Human Eosinophils | [¹²⁵I]eotaxin-1 | IC₅₀ | 0.3 nM | [1] |
| Chemotaxis | Human Eosinophils | Eotaxin-1 | IC₅₀ | 0.04 nM (38 pM) | [1][2] |
| Calcium Mobilization | Human Eosinophils | Eotaxin-1 | IC₅₀ | 0.87 nM | [1] |
| Chemotaxis | Cynomolgus Monkey Eosinophils | Eotaxin-1 | IC₅₀ | 0.15 nM | [1] |
| Radioligand Binding | Mouse | [¹²⁵I]eotaxin-1 | IC₅₀ | 31 nM | [1] |
| Chemotaxis | Mouse | Eotaxin-1 | IC₅₀ | 870 nM | [1] |
In Vivo Pharmacology
Preclinical in vivo studies have demonstrated the efficacy of this compound in animal models of allergic inflammation.
Quantitative In Vivo Data
| Animal Model | Dosing Regimen | Effect | % Inhibition | Reference |
| Cynomolgus Monkey (allergen-challenged) | 5 mg/kg, twice daily | Reduction in allergen-dependent eosinophilia | 65% - 82% | [1] |
Signaling Pathway
This compound inhibits the CCR3 signaling cascade, which is crucial for eosinophil function. The binding of eotaxins to CCR3 activates intracellular G proteins, leading to a cascade of downstream events including calcium mobilization, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately result in cellular responses such as chemotaxis, degranulation, and release of inflammatory mediators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro assays used to characterize the pharmacodynamics of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the CCR3 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the human CCR3 receptor (e.g., human eosinophils or a recombinant cell line).
-
Assay Components:
-
Radioligand: [¹²⁵I]eotaxin-1.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled CCR3 ligand.
-
-
Incubation: The membrane preparation, radioligand, and test compound are incubated in a suitable buffer to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
Eosinophil Chemotaxis Assay
Objective: To assess the functional ability of this compound to inhibit eosinophil migration in response to a chemoattractant.
Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from human or cynomolgus monkey peripheral blood.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous filter is used.
-
Lower Chamber: Contains the chemoattractant (e.g., eotaxin-1) with or without various concentrations of this compound.
-
Upper Chamber: Contains the isolated eosinophils.
-
-
Incubation: The chamber is incubated to allow for cell migration through the filter towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified, often by cell counting or by measuring a cell-specific enzyme activity (e.g., eosinophil peroxidase).
-
Data Analysis: The concentration of this compound that inhibits 50% of the eosinophil migration (IC₅₀) is determined.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to block the increase in intracellular calcium concentration induced by a CCR3 agonist.
Protocol:
-
Cell Loading: Isolated eosinophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Setup: The dye-loaded cells are placed in a fluorometer or a fluorescence plate reader.
-
Stimulation: A baseline fluorescence is measured, after which the CCR3 agonist (eotaxin-1) is added to the cells in the presence or absence of various concentrations of this compound.
-
Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium flux (IC₅₀) is calculated.
Conclusion
This compound is a highly potent and selective CCR3 antagonist with demonstrated in vitro and in vivo activity. Its ability to inhibit eosinophil chemotaxis and other key functions positions it as a promising candidate for the treatment of eosinophil-mediated inflammatory diseases. The data and protocols presented in this guide provide a comprehensive overview of the pharmacodynamic profile of this compound for the scientific and drug development community.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of BMS-639623: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-639623 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a G-protein coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, key effector cells in allergic inflammation and asthma. Its ligands include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). By blocking the interaction of these chemokines with CCR3, this compound effectively inhibits eosinophil-mediated inflammatory responses. This document provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional antagonism in chemotaxis and calcium flux assays, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various assays, demonstrating its high potency and selectivity for the human CCR3 receptor.
| Assay Type | Target/Cell Type | Ligand/Stimulus | Parameter | Value | Reference |
| Radioligand Binding | Human CCR3 | - | IC50 | 0.3 nM | [1][2] |
| Chemotaxis | Human Eosinophils | Eotaxin-1 | IC50 | 0.04 nM (38 pM) | [1][3] |
| Calcium Flux | Human Eosinophils | Eotaxin-1 | IC50 | 0.87 nM | [2] |
| Chemotaxis | Cynomolgus Monkey Eosinophils | - | IC50 | 0.15 nM | [2] |
| Radioligand Binding | Mouse CCR3 | - | IC50 | 31,870 nM | [2] |
Signaling Pathways
This compound exerts its inhibitory effects by blocking the intracellular signaling cascades initiated by the binding of eotaxin to CCR3. The diagram below illustrates the key pathways involved.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on standard methodologies for assessing GPCR antagonists.
CCR3 Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR3 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human CCR3 (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-eotaxin-1), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of a non-labeled CCR3 ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Methodology:
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy human donors using a negative selection immunomagnetic cell separation method.
-
Resuspend the purified eosinophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
-
Assay Procedure:
-
Pre-incubate the isolated eosinophils with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Use a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower wells.
-
Add a solution of the chemoattractant eotaxin-1 to the lower wells of the chamber. Use buffer alone as a negative control.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant cell migration (e.g., 90-120 minutes).
-
-
Data Analysis:
-
After incubation, remove the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields for each well using a light microscope.
-
Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.[5][6]
-
Eotaxin-Stimulated Calcium Flux Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration in eosinophils upon stimulation with eotaxin.
Methodology:
-
Cell Preparation and Dye Loading:
-
Isolate human eosinophils as described for the chemotaxis assay.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubating them in a buffer containing the dye for a specified period (e.g., 30-45 minutes) at 37°C in the dark.
-
Wash the cells to remove extracellular dye.
-
Resuspend the dye-loaded cells in a calcium-containing buffer.
-
-
Assay Procedure:
-
Transfer the cell suspension to a cuvette or a 96-well plate suitable for fluorescence measurements.
-
Place the sample in a fluorometer or a plate reader equipped with a fluid-handling system.
-
Add varying concentrations of this compound or vehicle to the cells and allow for a short pre-incubation period.
-
Establish a stable baseline fluorescence reading.
-
Inject a solution of eotaxin-1 to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity or a ratio of fluorescence at different wavelengths, depending on the dye used.
-
Determine the peak fluorescence response for each condition.
-
Calculate the percentage of inhibition of the eotaxin-stimulated calcium flux by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.[7][8]
-
Conclusion
The in vitro characterization of this compound demonstrates its potent and selective antagonism of the CCR3 receptor. The picomolar to low nanomolar IC50 values in binding, chemotaxis, and calcium flux assays highlight its efficacy in blocking key eosinophil functions. The provided methodologies and pathway diagrams offer a comprehensive resource for researchers in the field of immunology and drug discovery to further explore the therapeutic potential of CCR3 antagonists in eosinophil-driven inflammatory diseases.
References
- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 3. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Eosinophils Utilize Multiple Chemokine Receptors for Chemotaxis to the Parasitic Nematode Strongyloides stercoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
BMS-639623: A Potent CCR3 Antagonist for the Inhibition of Eosinophil Migration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Eosinophils are key effector cells in a variety of inflammatory and allergic diseases, including asthma. Their recruitment to sites of inflammation is largely mediated by the chemokine eotaxin and its interaction with the C-C chemokine receptor 3 (CCR3). BMS-639623 is a potent, selective, and orally bioavailable small molecule antagonist of the CCR3 receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental methodologies for its evaluation, and a depiction of the relevant signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for eosinophil-driven diseases.
Introduction
Eosinophilic inflammation is a hallmark of several pathological conditions, most notably allergic asthma. The migration of eosinophils from the bloodstream into tissues is a critical step in the pathogenesis of these diseases. This process is orchestrated by a class of small signaling proteins known to as chemokines. The chemokine eotaxin-1 (also known as CCL11) plays a pivotal role in the selective recruitment of eosinophils by binding to its receptor, CCR3, which is highly expressed on the surface of eosinophils.[1]
Targeting the eotaxin/CCR3 axis represents a promising therapeutic strategy for the treatment of eosinophilic disorders. This compound has emerged as a leading candidate in this area, demonstrating picomolar potency in inhibiting eosinophil chemotaxis.[2] This technical guide delves into the core scientific data and methodologies associated with the preclinical evaluation of this compound.
Mechanism of Action
This compound functions as a competitive antagonist of the CCR3 receptor. By binding to CCR3, it prevents the interaction of the receptor with its natural ligands, primarily eotaxin-1, eotaxin-2, and eotaxin-3.[1] This blockade inhibits the downstream signaling cascade that is essential for eosinophil activation and directed migration towards an inflammatory stimulus.
The CCR3 Signaling Pathway
The binding of eotaxin to CCR3, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is crucial for eosinophil chemotaxis. This pathway involves the activation of heterotrimeric G-proteins, leading to the generation of second messengers and the subsequent activation of downstream effector molecules that orchestrate cell migration.
References
The Role of BMS-639623 in Allergic Inflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-639623 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 3 (CCR3). This receptor plays a pivotal role in the recruitment and activation of eosinophils, key effector cells in the pathophysiology of allergic inflammation, particularly in conditions such as asthma. Preclinical data demonstrated that this compound effectively inhibits eosinophil chemotaxis and reduces allergen-induced eosinophilia in relevant animal models, positioning it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation. While this compound was a clinical development candidate for asthma, its current development status is not publicly documented, and it is presumed to be discontinued, reflecting a broader trend in the clinical development of some CCR3 antagonists.
Introduction to Allergic Inflammation and the Role of CCR3
Allergic inflammation is a complex immunological process driven by a T-helper 2 (Th2) cell-mediated immune response. A hallmark of this condition is the accumulation and activation of eosinophils in affected tissues. The migration of eosinophils from the bloodstream into inflammatory sites is orchestrated by a class of signaling proteins known as chemokines. The C-C chemokine receptor 3 (CCR3) is highly expressed on the surface of eosinophils and is the primary receptor for the eotaxin family of chemokines (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26).[1] The interaction between eotaxins and CCR3 is a critical step in the chemotactic process that drives eosinophil tissue infiltration in allergic diseases.[2] Consequently, antagonizing the CCR3 receptor has been a major focus of drug discovery efforts aimed at developing novel anti-inflammatory therapies for conditions like asthma and allergic rhinitis.[2]
This compound: A Potent CCR3 Antagonist
This compound is a small molecule antagonist designed to specifically block the CCR3 receptor, thereby inhibiting the downstream signaling pathways that lead to eosinophil migration and activation.
Mechanism of Action
This compound functions as a competitive antagonist of the CCR3 receptor. By binding to the receptor, it prevents the binding of its natural chemokine ligands, primarily the eotaxins. This blockade inhibits the G-protein coupled signaling cascade that is normally initiated upon ligand binding.
The downstream signaling pathways inhibited by this compound are crucial for eosinophil function. As illustrated in the signaling pathway diagram below, CCR3 activation leads to a cascade of intracellular events, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, the PI3K/Akt pathway, and the Rho/ROCK pathway. These pathways collectively regulate the reorganization of the actin cytoskeleton, which is essential for cell motility, as well as processes like degranulation and the production of reactive oxygen species.[3]
Preclinical Efficacy
The preclinical activity of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potent inhibitory effects on eosinophil function.
This compound exhibits high affinity for the human CCR3 receptor and is a potent inhibitor of eotaxin-induced signaling and chemotaxis in human eosinophils. The quantitative data from these studies are summarized in the table below.
| Assay Type | Species | IC50 Value | Reference |
| CCR3 Binding | Human | 0.3 nM | [4] |
| Eosinophil Chemotaxis | Human | 0.04 nM (40 pM) | [4] |
| Eosinophil Chemotaxis | Human | 38 pM | [5] |
| Eotaxin-stimulated Calcium Flux | Human Eosinophils | 0.87 nM | [4] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM | [4] |
| CCR3 Binding | Mouse | 31,870 nM | [4] |
| Eosinophil Chemotaxis | Mouse | 870 nM | [4] |
Table 1: In Vitro Potency of this compound
The in vivo efficacy of this compound was assessed in a cynomolgus monkey model of allergic asthma. In this model, sensitized animals are challenged with an allergen, leading to a robust eosinophilic inflammatory response in the airways. Oral administration of this compound demonstrated a significant reduction in allergen-dependent eosinophilia.
| Animal Model | Treatment | Dose | Reduction in Eosinophilia | Reference |
| Cynomolgus Monkey | This compound | 5 mg/kg b.i.d. | 65-82% | [4] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments used to characterize the activity of this compound.
Eosinophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Pre-incubation: Isolated eosinophils are resuspended in assay buffer and pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Chemotaxis: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with a solution containing a chemoattractant such as eotaxin-1 (CCL11). A microporous filter membrane is placed over the lower wells, and the pre-incubated eosinophil suspension is added to the upper wells.
-
Incubation: The chamber is incubated for a period of time (e.g., 60-90 minutes) at 37°C in a humidified incubator to allow the eosinophils to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: After incubation, the non-migrated cells on the top of the membrane are removed. The membrane is then fixed, stained, and mounted on a microscope slide. The number of cells that have migrated to the underside of the membrane is counted in several high-power fields.
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the vehicle control. The percentage of inhibition is calculated for each concentration, and the IC50 value (the concentration of compound that inhibits 50% of the chemotactic response) is determined by non-linear regression analysis.
Cynomolgus Monkey Model of Allergic Asthma
This in vivo model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that more closely resembles human allergic airway disease.
Methodology:
-
Sensitization: Cynomolgus monkeys are sensitized to an allergen, commonly house dust mite (HDM) or Ascaris suum extract. This is typically achieved through a series of subcutaneous injections of the allergen mixed with an adjuvant over several weeks to induce an IgE-mediated allergic response.
-
Allergen Challenge: Once sensitized, the animals are challenged with an aerosolized form of the same allergen delivered directly to the airways. This challenge induces an inflammatory response characterized by bronchoconstriction and the recruitment of inflammatory cells, including eosinophils, into the lungs.
-
Drug Administration: this compound is administered orally at a specified dose (e.g., 5 mg/kg) and schedule (e.g., twice daily) for a defined period before and/or after the allergen challenge.
-
Bronchoalveolar Lavage (BAL): At a specific time point after the allergen challenge (e.g., 24 hours), a bronchoalveolar lavage is performed. This procedure involves instilling a sterile saline solution into a segment of the lung and then aspirating the fluid.
-
Cellular Analysis: The BAL fluid is centrifuged to collect the cells. The total number of cells is counted, and differential cell counts are performed to determine the number and percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Data Analysis: The number of eosinophils in the BAL fluid of animals treated with this compound is compared to that of vehicle-treated control animals to determine the percentage of inhibition of allergen-induced eosinophilia.
Clinical Development and Future Perspectives
This compound was identified as a clinical development candidate for the treatment of asthma.[5] However, there is a lack of publicly available information regarding the progression of this compound through clinical trials. This is in the context of mixed results from clinical trials of other CCR3 antagonists for asthma. While some studies have shown modest effects on airway hyperresponsiveness, the overall impact on eosinophilic inflammation and clinical endpoints has been less robust than anticipated.[6][7] The complex and redundant nature of inflammatory pathways in asthma may contribute to these challenges. It is possible that the clinical development of this compound was discontinued, a fate shared by several other CCR3 antagonists.[7]
Despite the challenges faced by small molecule CCR3 antagonists, the receptor remains a valid target in allergic inflammation. Future research may focus on identifying patient populations that are most likely to respond to CCR3-targeted therapies, exploring combination therapies, or developing novel therapeutic modalities such as biased antagonists that may offer a more favorable efficacy and safety profile.[8]
Conclusion
This compound is a potent and selective CCR3 antagonist that demonstrated significant promise in preclinical models of allergic inflammation. Its ability to inhibit eosinophil chemotaxis and reduce allergen-induced eosinophilia in vivo underscored the potential of CCR3 antagonism as a therapeutic strategy for eosinophil-driven diseases like asthma. While the clinical development path of this compound appears to have been halted, the extensive preclinical data generated for this compound provides valuable insights for the continued exploration of CCR3 as a therapeutic target in allergic and other inflammatory diseases. The detailed experimental protocols outlined in this guide serve as a resource for researchers in the field working to develop the next generation of anti-inflammatory therapeutics.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Recent developments in CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOCARTA_CCR3_PATHWAY [gsea-msigdb.org]
- 4. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 5. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eotaxin Receptor (CCR3) Antagonism in Asthma and Allergic Disease: Ingenta Connect [ingentaconnect.com]
- 8. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of BMS-639623: A Potent and Selective CCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-639623 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 3 (CCR3).[1][2][3] This receptor plays a crucial role in the chemotaxis of eosinophils, a key inflammatory cell type implicated in allergic diseases such as asthma.[4][5] The preclinical data for this compound demonstrate its potential as a therapeutic agent for eosinophil-driven inflammatory conditions. This document provides a comprehensive overview of the preclinical research findings for this compound, including its in vitro and in vivo activity, presented in a structured format for clarity and ease of comparison.
Core Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| CCR3 Binding | Human | IC50 | 0.3 nM | [1][2] |
| Eosinophil Chemotaxis | Human | IC50 | 0.04 nM (38 pM) | [1][2][5] |
| Eotaxin-Stimulated Calcium Flux | Human Eosinophils | IC50 | 0.87 nM | [1] |
| CCR3 Binding | Mouse | IC50 | 31 nM | [1] |
| Eosinophil Chemotaxis | Mouse | IC50 | 870 nM | [1] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | IC50 | 0.15 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Study Type | Species | Dosing | Key Finding | Reference |
| Allergen-Dependent Eosinophilia | Cynomolgus Monkey | 5 mg/kg b.i.d. | 65-82% reduction in eosinophilia | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by acting as a competitive antagonist at the CCR3 receptor. This prevents the binding of its natural ligands, such as eotaxin (CCL11), and subsequently blocks the intracellular signaling cascades that lead to eosinophil chemotaxis and activation.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. amsbio.com [amsbio.com]
- 5. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Toxicity Profile of BMS-639623: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
BMS-639623 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3), a key receptor involved in eosinophil chemotaxis. Developed by Bristol-Myers Squibb, this molecule was investigated as a potential therapeutic agent for asthma and other eosinophil-driven inflammatory diseases. This technical guide provides a comprehensive overview of the publicly available safety and toxicity profile of this compound, focusing on its preclinical assessment. Due to the limited availability of comprehensive public data on its safety and toxicity, this document also outlines the standard experimental protocols for key toxicological assays typically employed in drug development.
Introduction
Eosinophilic inflammation is a hallmark of several allergic diseases, most notably asthma. The recruitment of eosinophils to inflammatory sites is primarily mediated by the interaction of eotaxins with the CCR3 receptor on the eosinophil surface. This compound was designed to block this interaction, thereby inhibiting eosinophil migration and reducing inflammation. This guide summarizes the known preclinical data for this compound and provides context by describing standard safety assessment methodologies.
Preclinical Pharmacodynamics and In Vitro Efficacy
This compound has demonstrated high potency and selectivity for the CCR3 receptor in preclinical studies. The following table summarizes the key in vitro efficacy data.
| Parameter | Species/Cell Type | IC50 Value | Reference |
| CCR3 Binding | Human | 0.3 nM | [1] |
| Eosinophil Chemotaxis | Human | 0.04 nM | [1] |
| Eosinophil Chemotaxis (inhibition of eosinophil chemotaxis) | Human | 38 pM | [2] |
| Eotaxin-stimulated Calcium Flux | Eosinophils | 0.87 nM | [1] |
| CCR3 Binding | Mouse | 31 nM | [1] |
| Eosinophil Chemotaxis | Mouse | 870 nM | [1] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM | [1] |
Preclinical Safety and Toxicity Profile
Detailed public information on the comprehensive safety and toxicity profile of this compound is limited. However, some key aspects of its preclinical safety assessment have been reported.
Cytochrome P450 (CYP) Inhibition Profile
A significant aspect of drug safety is the potential for drug-drug interactions, often mediated by the inhibition of cytochrome P450 enzymes. Preclinical studies indicated that the structural design of this compound, specifically the inclusion of a beta-hydroxyl group, led to a lowered affinity for the CYP2D6 enzyme.[2] This suggests a potentially reduced risk of drug-drug interactions involving the CYP2D6 pathway. Quantitative IC50 values for CYP2D6 or other CYP isoforms are not publicly available.
In Vivo Studies
In a study involving cynomolgus monkeys, administration of this compound at a dose of 5 mg/kg twice daily resulted in a significant reduction of allergen-dependent eosinophilia by 65-82%.[1] While this study primarily focused on efficacy, it provides an insight into a dose that was tolerated in a non-human primate model. No specific adverse events from this study are publicly reported.
Standard Experimental Protocols for Safety and Toxicity Assessment
In the absence of specific published toxicology data for this compound, this section outlines the detailed methodologies for key experiments that are fundamental in the preclinical safety evaluation of a drug candidate.
Eosinophil Chemotaxis Assay
This assay is crucial for determining the potency of a CCR3 antagonist like this compound.
Principle: This in vitro assay measures the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant, such as eotaxin. The Boyden chamber assay is a commonly used method.
Methodology:
-
Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection to achieve high purity.
-
Boyden Chamber Setup: A two-chamber system separated by a microporous membrane is used. The lower chamber contains the chemoattractant (e.g., eotaxin-1) and the test compound at various concentrations. The upper chamber contains the isolated eosinophils.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 1-3 hours) to allow for cell migration.
-
Quantification of Migration: The number of eosinophils that have migrated through the membrane to the lower chamber is quantified. This can be done by microscopy after staining the migrated cells or by using a plate reader-based method.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the maximal chemoattractant-induced migration, is calculated.
Cytochrome P450 (CYP) Inhibition Assay
Principle: This in vitro assay assesses the potential of a drug candidate to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the source of CYP activity.
-
Substrate Incubation: A specific probe substrate for each CYP isoform is incubated with the enzyme source in the presence and absence of the test compound at various concentrations.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation is compared between the incubations with and without the test compound to determine the percentage of inhibition. The IC50 value is then calculated for each CYP isoform.
hERG Channel Assay
Principle: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias. This assay evaluates the potential of a compound to block the hERG channel.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Electrophysiology: The whole-cell patch-clamp technique is the gold standard for measuring ion channel activity. The cells are clamped at a specific holding potential, and a voltage protocol is applied to elicit hERG currents.
-
Compound Application: The test compound is applied to the cells at various concentrations, and the effect on the hERG current is recorded.
-
Data Analysis: The inhibition of the hERG current is quantified, and the IC50 value is determined.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: This assay is used to assess the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of S. typhimurium and/or tryptophan-dependent strains of E. coli are used.
-
Exposure: The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Incubation and Colony Counting: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain their ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Test
Principle: This assay detects genotoxic damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Methodology:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are cultured and exposed to the test compound at various concentrations, with and without metabolic activation.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one round of mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronucleated cells is determined by scoring a large number of cells (typically 1000-2000) under a microscope.
-
Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Visualizations
Signaling Pathway
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for preclinical safety assessment of a drug candidate.
Conclusion
This compound is a highly potent CCR3 antagonist with demonstrated efficacy in preclinical models of eosinophilic inflammation. The publicly available safety data is limited but suggests a favorable profile with respect to CYP2D6 inhibition. The lack of extensive public safety and clinical trial data may indicate that the development of this compound was discontinued, a common outcome in the pharmaceutical industry for various strategic or scientific reasons. The standard toxicological assays outlined in this guide represent the rigorous evaluation that any such drug candidate would undergo to ensure patient safety before clinical use. Further insights into the comprehensive safety and toxicity profile of this compound would require access to proprietary data from Bristol-Myers Squibb.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-639623: A Potent CCR3 Antagonist and its Effects on Th2 Lymphocytes
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-639623 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 3 (CCR3).[1] CCR3 is a key chemokine receptor expressed on various immune cells, including eosinophils, basophils, and notably, T helper 2 (Th2) lymphocytes. Its ligands, primarily eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), are potent chemoattractants that play a crucial role in the recruitment of these cells to sites of allergic inflammation. The Th2 immune response is characterized by the production of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which are central to the pathophysiology of allergic diseases like asthma. This document provides a comprehensive overview of this compound, its mechanism of action, and its documented and potential effects on Th2 lymphocytes, tailored for an audience of researchers, scientists, and drug development professionals.
Core Compound Data: this compound
This compound has demonstrated high-affinity binding to the CCR3 receptor and potent functional inhibition of chemokine-induced cellular responses. The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | IC50 Value | Reference |
| CCR3 Binding Affinity | Human | 0.3 nM | [1] |
| Eosinophil Chemotaxis (eotaxin-1-induced) | Human | 0.04 nM (40 pM) | [1] |
| Eotaxin-stimulated Calcium Flux in Eosinophils | Human | 0.87 nM | [1] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM | [1] |
| CCR3 Binding Affinity | Mouse | 31,870 nM | [1] |
| Chemotaxis Inhibition | Mouse | >1,000 nM | [1] |
Note: The significantly lower potency in mice suggests that rodent models may not be ideal for evaluating the efficacy of this compound.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect | Reference |
| Allergen-challenged Cynomolgus Monkeys | 5 mg/kg, twice daily | 65-82% reduction in allergen-dependent eosinophilia | [1] |
The Role of CCR3 in Th2 Lymphocyte Function
Th2 lymphocytes are a subset of CD4+ T helper cells that play a critical role in mediating allergic inflammation. Upon activation, they produce a characteristic panel of cytokines, including IL-4, IL-5, and IL-13, which orchestrate the recruitment and activation of eosinophils, mast cells, and B cells for IgE production.
Several lines of evidence support the expression and functional role of CCR3 on Th2 cells:
-
CCR3 Expression: Human Th2 cells have been shown to selectively express the eotaxin receptor CCR3.
-
Chemoattraction: Eotaxins can stimulate chemotaxis of CCR3-expressing Th2 cells, suggesting a mechanism for their recruitment to inflammatory sites.
-
Regulation of Th2 Environment: The interaction between eotaxins and CCR3 is believed to regulate the Th2-dominant immune environment characteristic of allergic diseases.
By blocking the CCR3 receptor, this compound is expected to interfere with these processes, leading to a reduction in Th2 cell accumulation at sites of allergic inflammation and a subsequent dampening of the downstream inflammatory cascade.
Effects of CCR3 Antagonism on Th2 Lymphocytes
The primary and most direct effect of this compound on Th2 lymphocytes is the inhibition of their migration towards eotaxin gradients. By preventing the recruitment of Th2 cells to tissues like the lungs in asthma, this compound can limit their contribution to the local inflammatory milieu. This would lead to a reduction in the localized concentrations of Th2 cytokines (IL-4, IL-5, IL-13) and a decrease in eosinophilic inflammation.
Signaling Pathways and Experimental Workflows
CCR3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by eotaxin binding to CCR3 on a Th2 lymphocyte and the point of intervention for this compound.
Experimental Workflow: Th2 Chemotaxis Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on Th2 lymphocyte chemotaxis.
Detailed Experimental Protocols
In Vitro Differentiation of Human Th2 Cells
Objective: To generate a population of Th2 lymphocytes from peripheral blood mononuclear cells (PBMCs) for use in subsequent functional assays.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human IL-2
-
Recombinant Human IL-4
-
Anti-Human IFN-γ Antibody
-
Anti-Human IL-12 Antibody
-
Anti-Human CD3 Antibody (for coating plates)
-
Anti-Human CD28 Antibody (soluble)
Protocol:
-
Isolation of CD4+ T cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for CD4+ T cells using a negative selection kit (e.g., RosetteSep™).
-
Activation: Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with sterile PBS before use.
-
Cell Plating and Differentiation: Resuspend the purified CD4+ T cells in culture medium at a concentration of 1 x 10^6 cells/mL. Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
To induce Th2 differentiation, supplement the culture medium with:
-
Recombinant Human IL-4 (e.g., 20 ng/mL)
-
Anti-Human IFN-γ Antibody (e.g., 10 µg/mL)
-
Anti-Human IL-12 Antibody (e.g., 10 µg/mL)
-
Recombinant Human IL-2 (e.g., 10 ng/mL)
-
-
Plate 1 mL of the cell suspension into each well of the anti-CD3 coated plate.
-
Culture: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
Verification: After the culture period, verify the Th2 phenotype by intracellular cytokine staining for IL-4 and flow cytometry, or by measuring cytokine secretion (IL-4, IL-5, IL-13) in the supernatant by ELISA or multiplex assay.
Th2 Lymphocyte Chemotaxis Assay
Objective: To quantify the inhibitory effect of this compound on the migration of in vitro differentiated Th2 cells towards a CCR3 ligand.
Materials:
-
In vitro differentiated Th2 cells
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant Human Eotaxin-1 (CCL11)
-
This compound
-
Transwell inserts with 5 µm polycarbonate membranes
-
24-well companion plates
-
Fluorescent dye (e.g., Calcein-AM) or flow cytometer for cell counting
Protocol:
-
Cell Preparation: Harvest the differentiated Th2 cells, wash with chemotaxis medium, and resuspend at a concentration of 2 x 10^6 cells/mL.
-
Assay Setup:
-
Prepare serial dilutions of this compound in chemotaxis medium.
-
Add 600 µL of chemotaxis medium containing eotaxin-1 (at a predetermined optimal concentration, e.g., 100 ng/mL) and the desired concentration of this compound or vehicle control to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Addition: Add 100 µL of the Th2 cell suspension (2 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a preferred method. For example, lyse the cells and quantify with a fluorescent dye like CyQuant, or acquire the entire volume on a flow cytometer for a fixed period of time.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cytokine Profiling of Th2 Lymphocytes
Objective: To assess the effect of this compound on the production of key Th2 cytokines (IL-4, IL-5, IL-13).
Materials:
-
In vitro differentiated Th2 cells
-
Culture medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for restimulation
-
This compound
-
ELISA kits or multiplex bead-based assay kits for IL-4, IL-5, and IL-13
Protocol:
-
Cell Plating: Harvest and resuspend the differentiated Th2 cells in fresh culture medium. Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C.
-
Restimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) to induce cytokine production.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
Cytokine Measurement: Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using ELISA or a multiplex assay, following the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on the production of each cytokine and calculate IC50 values if a dose-dependent inhibition is observed.
Conclusion
This compound is a highly potent and selective CCR3 antagonist. The expression of CCR3 on Th2 lymphocytes makes them a key target for this compound. By inhibiting the migration of Th2 cells to sites of inflammation, this compound has the potential to significantly attenuate the allergic inflammatory response. While direct evidence for the effects of this compound on Th2 cytokine production and proliferation is limited in publicly available literature, its potent anti-chemotactic activity against CCR3-expressing cells is well-documented. The experimental protocols provided herein offer a framework for further investigation into the nuanced effects of this and other CCR3 antagonists on Th2 lymphocyte biology. These investigations will be crucial for the continued development and clinical application of CCR3-targeted therapies for asthma and other allergic diseases.
References
Methodological & Application
Application Notes and Protocols: In Vitro Chemotaxis Assay for the CCR1 Antagonist BX 471
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound originally requested, BMS-639623, is a potent and selective antagonist of CCR3, not CCR1. Therefore, to provide a relevant and accurate protocol for the target of interest (CCR1), these application notes feature the well-characterized and potent CCR1 antagonist, BX 471 . This document will serve as a comprehensive guide for an in vitro chemotaxis assay using this compound.
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a critical process in the inflammatory response, immune surveillance, and pathological conditions such as autoimmune diseases and cancer metastasis. The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on leukocytes, including monocytes, macrophages, and T-cells. It plays a pivotal role in mediating their recruitment to sites of inflammation by binding to chemokines like CCL3 (MIP-1α) and CCL5 (RANTES). The dysregulation of the CCR1 signaling pathway is implicated in various inflammatory diseases, making it a significant therapeutic target.
BX 471 is a potent, selective, and orally active non-peptide antagonist of CCR1. It has been shown to effectively inhibit chemokine-induced cell migration by blocking the CCR1 signaling cascade. This document provides a detailed protocol for an in vitro chemotaxis assay to evaluate the inhibitory activity of BX 471 on the migration of the human monocytic cell line, THP-1, towards the CCR1 ligand CCL3.
Quantitative Data Summary
The inhibitory potency of BX 471 has been determined in various in vitro assays. The following table summarizes key quantitative data for its activity against CCR1.
| Assay Type | Parameter | Cell Line/System | Ligand | Value | Reference |
| Radioligand Binding | Kᵢ | Human recombinant CCR1 in HEK293 cells | [¹²⁵I]MIP-1α | 1 nM | [1] |
| Chemotaxis Assay | IC₅₀ | THP-1 cells | MIP-1α (CCL3) | 1.5 nM | |
| Calcium Mobilization | IC₅₀ | Human CCR1 | MIP-1α (CCL3) | 5.8 ± 1 nM | [1] |
| Selectivity | Fold Selectivity | Various receptor assays | - | >250-fold for CCR1 over CCR2, CCR5, and CXCR4 | [1] |
Signaling Pathway and Experimental Workflow
CCR1 Signaling Pathway
The binding of a chemokine, such as CCL3, to CCR1 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins (Gαi). This activation triggers a cascade of downstream signaling events, including the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), which are crucial for cytoskeletal rearrangement and directed cell movement. BX 471 acts as an antagonist, blocking the initial ligand-receptor interaction and thereby inhibiting this entire signaling cascade.
Experimental Workflow
The in vitro chemotaxis assay is performed using a Boyden chamber or a similar transwell system. The workflow involves preparing the cells and antagonist, setting up the migration chamber with a chemoattractant gradient, and quantifying the migrated cells after an incubation period.
Detailed Experimental Protocol
This protocol describes a Boyden chamber chemotaxis assay to measure the inhibition of CCL3-induced THP-1 cell migration by BX 471.
Materials and Reagents
-
Cells: THP-1 human monocytic cell line (ATCC® TIB-202™)
-
Media:
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Assay Medium: RPMI-1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
-
Chemoattractant: Recombinant Human CCL3/MIP-1α (carrier-free).
-
Antagonist: BX 471.
-
Reagents for Quantification:
-
Methanol (B129727) (for fixing).
-
Crystal Violet solution or a fluorescence-based dye like Calcein-AM.
-
Phosphate-Buffered Saline (PBS).
-
-
Apparatus:
-
24-well transwell plates with 5 µm pore size polycarbonate membrane inserts.
-
Humidified incubator (37°C, 5% CO₂).
-
Inverted microscope with a camera.
-
Hemocytometer.
-
Standard cell culture equipment.
-
Procedure
-
Cell Culture:
-
Maintain THP-1 cells in culture medium at a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Ensure cells are in the logarithmic growth phase with >95% viability before the assay.
-
-
Cell Preparation:
-
Harvest THP-1 cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with pre-warmed assay medium.
-
Resuspend the cell pellet in assay medium to a final concentration of 1 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of BX 471 in DMSO.
-
Perform serial dilutions of the stock solution in assay medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1000 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration (e.g., ≤ 0.1%).
-
-
Pre-incubation of Cells with Antagonist:
-
In a separate plate or tubes, mix equal volumes of the cell suspension (1 x 10⁶ cells/mL) and the diluted BX 471 or vehicle solutions.
-
Incubate for 30 minutes at 37°C to allow the antagonist to bind to the CCR1 receptors.
-
-
Assay Setup:
-
To the lower wells of a 24-well plate, add 600 µL of assay medium containing the chemoattractant (e.g., CCL3 at its EC₅₀ concentration, typically 1-10 ng/mL).
-
Experimental Controls:
-
Negative Control (Basal Migration): Lower well contains assay medium without chemoattractant.
-
Positive Control (Maximal Migration): Lower well contains assay medium with chemoattractant only (cells pre-incubated with vehicle).
-
-
Carefully place the 5 µm pore size transwell inserts into the wells, ensuring no air bubbles are trapped underneath.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Remove any non-migrated cells from the top surface of the membrane by gently wiping with a cotton swab.
-
Staining Method:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes.
-
Allow the inserts to air dry completely.
-
Stain the cells by immersing the inserts in a Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using an inverted microscope, count the number of stained, migrated cells in 3-5 random high-power fields per insert.
-
Calculate the average number of migrated cells per field for each condition.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each concentration of BX 471 using the following formula: % Inhibition = [1 - (Migrated cells with Antagonist - Basal Migration) / (Maximal Migration - Basal Migration)] x 100
-
Plot the percentage inhibition against the logarithm of the antagonist concentration.
-
Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration.
-
References
Application Notes and Protocols: Eosinophil Isolation for BMS-639623 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in a variety of inflammatory and allergic diseases, including asthma. Their recruitment and activation in tissues are largely mediated by the C-C chemokine receptor 3 (CCR3) and its ligands, such as eotaxin (CCL11). BMS-639623 is a small molecule antagonist of CCR3 that has been investigated in clinical trials for asthma.[1] The study of this compound's effects on eosinophil function is crucial for understanding its mechanism of action and therapeutic potential. This document provides detailed protocols for the isolation of highly purified human eosinophils from peripheral blood and subsequent in vitro functional assays to characterize the effects of CCR3 antagonists like this compound.
Data Presentation
The following tables summarize representative quantitative data for the effects of CCR3 antagonists on key eosinophil functions. This data is illustrative and may be used as a reference for expected outcomes when testing compounds like this compound.
Table 1: Inhibition of Eotaxin-Induced Eosinophil Chemotaxis by a CCR3 Antagonist
| CCR3 Antagonist | Target Ligand | IC50 (nM) | Assay Type |
| R321 | Eotaxin-1 (CCL11) | 15.3 | Transwell Migration |
| R321 | Eotaxin-2 (CCL24) | 25.1 | Transwell Migration |
| R321 | Eotaxin-3 (CCL26) | 45.7 | Transwell Migration |
| SB-328437 | Eotaxin-1 (CCL11) | 1.1 | Boyden Chamber |
| SB-328437 | MCP-4 (CCL13) | 1.6 | Boyden Chamber |
| SB-328437 | Eotaxin-2 (CCL24) | 2.6 | Boyden Chamber |
Data for R321 is sourced from a study on a novel peptide nanoparticle CCR3 antagonist.[2] Data for SB-328437 is from a study identifying potent, selective non-peptide CCR3 antagonists.[3]
Table 2: Inhibition of Eotaxin-Induced Calcium Mobilization in Human Eosinophils by a CCR3 Antagonist
| CCR3 Antagonist | Target Ligand | IC50 (nM) | Assay Type |
| SB-297006 | Eotaxin-1 (CCL11) | 2.3 | Fura-2 AM |
| SB-328437 | Eotaxin-1 (CCL11) | 0.4 | Fura-2 AM |
| SB-297006 | MCP-4 (CCL13) | 1.2 | Fura-2 AM |
| SB-328437 | MCP-4 (CCL13) | 0.3 | Fura-2 AM |
Data is from a study identifying potent, selective non-peptide CCR3 antagonists.[3]
Table 3: Effect of a CCR3 Antagonist on Eosinophil Degranulation
| Treatment | Stimulus | Measured Analyte | % Inhibition |
| CCR3 Antagonist (1 µM) | Eotaxin-1 (10 nM) | Eosinophil Peroxidase (EPO) | ~20% |
| CCR3 Antagonist (1 µM) | Eotaxin-1 (10 nM) | β-hexosaminidase | ~15% |
This data is illustrative and represents typical, modest inhibition of chemokine-induced degranulation by CCR3 antagonists, as chemokines are generally weak stimuli for degranulation compared to other activators.
Experimental Protocols
Protocol 1: Human Eosinophil Isolation by Immunomagnetic Negative Selection
This protocol describes a highly reproducible method for isolating untouched, highly purified eosinophils from human peripheral blood, suitable for subsequent functional studies.
Materials:
-
Human whole blood from healthy, non-allergic donors
-
Anticoagulant (e.g., Acid Citrate (B86180) Dextrose)
-
Dextran 70 (6% in 0.9% NaCl)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Bovine Serum Albumin (BSA)
-
Human Eosinophil Isolation Kit (Negative Selection, e.g., from Stemcell Technologies or Miltenyi Biotec) containing:
-
Antibody cocktail against CD2, CD14, CD16, CD19, CD56, Glycophorin A
-
Magnetic particles
-
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Magnetic separator
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Microscope
Procedure:
-
Blood Collection and Erythrocyte Sedimentation:
-
Collect whole blood into tubes containing anticoagulant.
-
Mix blood with 6% Dextran 70 in a 4:1 ratio (blood:dextran).
-
Allow erythrocytes to sediment at room temperature for 45-60 minutes.
-
Carefully collect the leukocyte-rich plasma (upper layer).
-
-
Granulocyte Enrichment by Density Gradient Centrifugation:
-
Carefully layer the leukocyte-rich plasma onto Ficoll-Paque PLUS in a 50 mL conical tube at a 2:1 ratio.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper plasma and mononuclear cell layers.
-
Collect the granulocyte/erythrocyte pellet at the bottom of the tube.
-
-
Red Blood Cell Lysis (Optional):
-
Resuspend the cell pellet in a small volume of HBSS.
-
Add ice-cold, sterile water to lyse the remaining red blood cells for no more than 30 seconds.
-
Restore isotonicity by adding an equal volume of 1.8% NaCl.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant. Wash the cell pellet with HBSS.
-
-
Immunomagnetic Negative Selection:
-
Resuspend the granulocyte pellet in the recommended buffer from the isolation kit.
-
Count the cells and adjust the concentration as per the kit manufacturer's protocol.
-
Add the eosinophil isolation antibody cocktail to the cell suspension and incubate on ice for 15 minutes.
-
Add the magnetic particles and incubate on ice for 10 minutes.
-
Bring the total volume up with buffer and place the tube in the magnetic separator for 5-10 minutes.
-
Carefully pour off the supernatant containing the untouched, purified eosinophils into a new tube.
-
-
Purity and Viability Assessment:
-
Count the isolated eosinophils using a hemocytometer.
-
Assess viability using trypan blue exclusion (should be >95%).
-
Determine purity by preparing a cytospin of the isolated cells and staining with Wright-Giemsa or a similar stain. Purity should be >98%.
-
Protocol 2: Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of eosinophils towards a chemoattractant, a key function inhibited by CCR3 antagonists.
Materials:
-
Purified human eosinophils (from Protocol 1)
-
RPMI 1640 with 0.5% BSA
-
Recombinant human eotaxin-1 (CCL11)
-
This compound or other CCR3 antagonist
-
Modified Boyden chambers (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate filters (5 µm pore size)
-
Diff-Quik stain
-
Microscope
Procedure:
-
Preparation:
-
Resuspend purified eosinophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in the same medium. Pre-incubate the eosinophils with the antagonist or vehicle control for 30 minutes at 37°C.
-
Prepare serial dilutions of eotaxin-1 in the same medium to be used as the chemoattractant.
-
-
Assay Setup:
-
Add the eotaxin-1 dilutions to the lower wells of the Boyden chamber. Use medium alone as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation and Analysis:
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the filter, wipe the upper side to remove non-migrated cells, and fix and stain the filter with Diff-Quik.
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Protocol 3: Eosinophil Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon CCR3 activation, a key signaling event that is blocked by antagonists.
Materials:
-
Purified human eosinophils (from Protocol 1)
-
HBSS with Ca2+ and Mg2+
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Recombinant human eotaxin-1 (CCL11)
-
This compound or other CCR3 antagonist
-
Fluorometric plate reader or spectrofluorometer
Procedure:
-
Cell Loading:
-
Resuspend purified eosinophils in HBSS at 1-2 x 10^6 cells/mL.
-
Load the cells with Fura-2 AM (2-5 µM) or Fluo-4 AM (1-4 µM) in the presence of Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend in HBSS.
-
-
Assay:
-
Aliquot the loaded cells into a 96-well black-walled plate.
-
Place the plate in the fluorometer and record a baseline fluorescence reading.
-
Add this compound or vehicle control to the wells and incubate for a short period (e.g., 1-5 minutes).
-
Add eotaxin-1 to stimulate the cells and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). For Fura-2, measure the ratio of emission at 510 nm after excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~520 nm after excitation at ~490 nm.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each condition.
-
Determine the percentage inhibition of the calcium response by this compound at different concentrations.
-
Protocol 4: Eosinophil Degranulation Assay (β-hexosaminidase Release)
This assay quantifies the release of granule contents, a key effector function of eosinophils, which can be modulated by chemokine signaling.
Materials:
-
Purified human eosinophils (from Protocol 1)
-
Tyrode's buffer with 0.1% gelatin
-
Recombinant human eotaxin-1 (CCL11)
-
Cytochalasin B
-
This compound or other CCR3 antagonist
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
0.1 M citrate buffer, pH 4.5
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Treatment:
-
Resuspend purified eosinophils in Tyrode's buffer with gelatin.
-
Prime the cells with cytochalasin B (5 µg/mL) for 15 minutes at 37°C. This enhances degranulation in response to chemokines.
-
Pre-incubate the primed eosinophils with this compound or vehicle for 15 minutes.
-
Stimulate the cells with eotaxin-1 for 30 minutes at 37°C. Include a negative control (buffer only) and a positive control for total release (cells lysed with 0.1% Triton X-100).
-
-
Enzyme Assay:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution to each well and incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 405 nm.
-
-
Calculation:
-
Calculate the percentage of β-hexosaminidase release for each condition: % Release = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_total_release - Absorbance_negative_control)] x 100
-
Determine the inhibitory effect of this compound on eotaxin-induced degranulation.
-
Visualizations
References
- 1. Characterization of chemokine CCR3 agonist-mediated eosinophil recruitment in the Brown-Norway rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Characterization of the CCR3 Antagonist BMS-639623 using a Calcium Flux Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for characterizing the activity of BMS-639623, a potent and selective C-C chemokine receptor 3 (CCR3) antagonist, using a cell-based calcium flux assay. The assay measures the inhibition of eotaxin-1 (CCL11)-induced intracellular calcium mobilization in a human eosinophilic cell line. This document includes a detailed experimental protocol, data presentation, and diagrams of the signaling pathway and experimental workflow to guide researchers in assessing the potency of CCR3 antagonists.
Introduction
The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and mast cells. Its primary ligand, eotaxin-1 (CCL11), plays a crucial role in the recruitment of these inflammatory cells to sites of allergic inflammation, making CCR3 a key therapeutic target for diseases such as asthma.[1] this compound is a potent and orally active CCR3 antagonist.[1][2]
Upon activation by eotaxin-1, CCR3 couples to Gαi and Gαq proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, resulting in a transient increase in intracellular calcium concentration.[3] This calcium flux is a critical downstream event in the signaling pathway that leads to cellular responses like chemotaxis.[4]
Calcium flux assays are a widely used functional method in drug discovery to screen for and characterize compounds that modulate GPCR activity.[3] These fluorescence-based assays utilize calcium-sensitive dyes that exhibit an increase in fluorescence intensity upon binding to free intracellular calcium.[3][5] By measuring these changes in fluorescence, the extent of receptor activation or inhibition can be quantified. This application note details a robust method to assess the inhibitory potential of this compound on eotaxin-1-induced calcium flux.
Signaling Pathway
The binding of eotaxin-1 (CCL11) to the CCR3 receptor initiates a signaling cascade that results in an increase in intracellular calcium. This compound acts by blocking this initial interaction, thereby inhibiting the downstream signaling events.
Caption: CCR3 signaling cascade upon eotaxin-1 binding and its inhibition by this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The potency of this compound is determined by its half-maximal inhibitory concentration (IC₅₀) in various functional assays. The following table summarizes the quantitative data for this compound.
| Assay Type | Ligand | Cell Line/System | Parameter | Value (nM) |
| Receptor Binding | N/A | CCR3-expressing cells | IC₅₀ | 0.3[6] |
| Calcium Flux | Eotaxin-1 | Human Eosinophils | IC₅₀ | 0.87[6] |
| Chemotaxis | Eotaxin-1 | Human Eosinophils | IC₅₀ | 0.04[6] |
Experimental Protocols
Principle
This functional assay measures the ability of this compound to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by eotaxin-1.[4] Cells are pre-loaded with a calcium-sensitive fluorescent dye. Upon eotaxin-1 stimulation, the binding of calcium to the dye results in an increase in fluorescence, which is inhibited in the presence of an antagonist like this compound.[4]
Materials and Reagents
-
Cells: Human eosinophilic cell line (e.g., AML14.3D10) or primary human eosinophils.
-
Compound: this compound (prepare stock solution in DMSO).
-
Ligand: Recombinant Human Eotaxin-1/CCL11.
-
Assay Plate: 96-well or 384-well black-walled, clear-bottom microplate.
-
Calcium Assay Kit: Fluo-8 No-Wash Calcium Assay Kit or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
Experimental Workflow
The workflow for screening and characterizing CCR3 antagonists involves cell preparation, dye loading, compound incubation, and fluorescence measurement upon agonist stimulation.
Caption: Experimental workflow for the calcium flux assay to determine antagonist potency.
Detailed Protocol
1. Cell Preparation (Day 1):
-
For adherent cells, seed them in a 96-well black, clear-bottom plate at a density of 40,000–80,000 cells/well in 100 µL of culture medium.
-
For suspension cells, they can be prepared on the day of the assay.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[5]
2. Dye Loading (Day 2):
-
Prepare the calcium-sensitive dye (e.g., Fluo-8) loading solution according to the manufacturer's protocol, typically in HBSS with HEPES.
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
3. Compound and Ligand Preparation:
-
Prepare a serial dilution of this compound in assay buffer. It is common to prepare these at 4x the final desired concentration.
-
Prepare the agonist, eotaxin-1, at a concentration that elicits ~80% of the maximal response (EC₈₀). This concentration should be predetermined in an agonist dose-response experiment.
4. Assay Measurement:
-
Set up the fluorescence plate reader (e.g., FlexStation®, FLIPR®) to measure fluorescence kinetically (e.g., excitation at 490 nm, emission at 525 nm).
-
Antagonist Addition: Add the serially diluted this compound (e.g., 50 µL of 4x solution) to the respective wells of the cell plate. Include vehicle control (DMSO) wells.
-
Incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Reading: Place the plate in the reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds the eotaxin-1 solution (e.g., 50 µL of 4x EC₈₀ solution) to all wells.
-
Continue to record the fluorescence intensity for an additional 90-120 seconds to capture the peak response.
-
Data Analysis
The data analysis workflow involves calculating the percent inhibition and determining the IC₅₀ value.
Caption: Logical workflow for calculating IC₅₀ from raw calcium flux data.
-
Calculate Response: For each well, determine the response by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Determine Percent Inhibition: Normalize the data using positive controls (agonist + vehicle) and negative controls (vehicle only). Calculate the percentage of inhibition for each concentration of this compound.
-
Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., four-parameter logistic equation) to fit the dose-response curve and determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.[4]
Conclusion
The calcium flux assay is a powerful and direct method to functionally assess the antagonistic properties of compounds targeting GPCRs like CCR3. The protocol described herein provides a robust framework for characterizing the inhibitory activity of this compound on eotaxin-1-induced calcium mobilization. This assay is amenable to high-throughput screening and is a valuable tool in the preclinical development of CCR3 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: Evaluation of BMS-639623 in a Murine Model of Ovalbumin-Induced Asthma
For Research Use Only.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils.[1][2][3] The recruitment of eosinophils to the lung is a key event in the pathogenesis of asthma and is largely mediated by the chemokine eotaxin and its receptor, CCR3, which is highly expressed on eosinophils.[4] BMS-639623 is a potent and selective antagonist of the CCR3 receptor, which has been shown to inhibit eosinophil chemotaxis, suggesting its potential as a therapeutic agent for asthma.[2][5]
The ovalbumin (OVA)-induced asthma model in mice is a widely used preclinical model that mimics many of the key features of human allergic asthma, including eosinophilic airway inflammation, elevated serum IgE, and a Th2-dominant immune response.[1][6] This model is invaluable for the preclinical evaluation of novel therapeutic agents targeting the underlying inflammatory pathways of asthma.[1][3]
These application notes provide a detailed protocol for the use of this compound in an ovalbumin-induced murine model of asthma. The document outlines the experimental procedures for inducing asthma, treatment with this compound, and subsequent analysis of key asthma-related parameters. The provided methodologies and hypothetical data are intended to guide researchers in designing and executing studies to evaluate the efficacy of CCR3 antagonists like this compound.
Signaling Pathway of Eosinophil Recruitment in Allergic Asthma and the Role of this compound
In allergic asthma, the inhalation of an allergen, such as ovalbumin, by a sensitized individual triggers a cascade of events initiated by antigen-presenting cells (APCs). APCs present the allergen to naive T helper (Th) cells, leading to their differentiation into Th2 cells. These Th2 cells produce a range of cytokines, including IL-4, IL-5, and IL-13. IL-5 is crucial for the maturation, survival, and recruitment of eosinophils. Concurrently, airway epithelial cells and other resident cells, in response to the inflammatory milieu, release chemokines, most notably eotaxin. Eotaxin binds to the CCR3 receptor on the surface of eosinophils, creating a chemotactic gradient that guides their migration from the bloodstream into the lung tissue. This influx of eosinophils into the airways contributes significantly to airway inflammation, hyperresponsiveness, and tissue damage. This compound, as a CCR3 antagonist, competitively binds to the CCR3 receptor on eosinophils, thereby blocking the binding of eotaxin. This inhibition of the eotaxin/CCR3 signaling axis is expected to reduce eosinophil recruitment to the lungs and ameliorate the features of allergic asthma.
References
- 1. Effects of Corni fructus on ovalbumin-induced airway inflammation and airway hyper-responsiveness in a mouse model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 4. Eotaxin receptor (CCR3) antagonism in asthma and allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Connexin 43 Inhibition in an Ovalbumin-induced Mouse Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-639623 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-639623 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a key receptor involved in the recruitment of eosinophils, a type of white blood cell implicated in inflammatory processes, particularly in allergic diseases like asthma.[1] While this compound has demonstrated high potency in inhibiting human eosinophil chemotaxis, its utility in murine models is limited due to significantly lower potency against the mouse CCR3 receptor.[2]
This document provides an overview of the available data for this compound and presents detailed, albeit hypothetical, protocols for its administration in murine models. These protocols are based on data from studies in other species and general practices for administering CCR3 antagonists to mice.
Data Presentation
Quantitative data for this compound is summarized below. It is important to note the species differences in potency.
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 | Reference |
| CCR3 Binding | Human | 0.3 nM | [2] |
| Eosinophil Chemotaxis | Human | 0.04 nM | [2] |
| Eotaxin-stimulated Calcium Flux | Human Eosinophils | 0.87 nM | [2] |
| CCR3 Binding | Mouse | 31 nM | [2] |
| Eosinophil Chemotaxis | Mouse | 870 nM | [2] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Cynomolgus Monkey Model of Asthma
| Dose | Route of Administration | Dosing Regimen | Reduction in Allergen-Dependent Eosinophilia | Reference |
| 5 mg/kg | Oral | Twice daily (b.i.d.) | 65-82% | [2] |
Signaling Pathway
This compound exerts its effects by blocking the binding of CCR3 ligands, such as eotaxins (CCL11, CCL24, CCL26), to the CCR3 receptor on eosinophils. This inhibition prevents the activation of downstream signaling pathways that are crucial for eosinophil chemotaxis, degranulation, and survival.
Experimental Protocols for Murine Models (Hypothetical)
Disclaimer: The following protocols are hypothetical and based on the limited available data for this compound and general methodologies for other CCR3 antagonists in mice. Due to the reported low potency of this compound in mice, very high doses may be required to observe any biological effect, and researchers should carefully consider this limitation.
Protocol 1: Evaluation of this compound in a Murine Model of Allergen-Induced Airway Eosinophilia
1. Objective: To assess the efficacy of this compound in reducing eosinophil infiltration into the lungs of mice sensitized and challenged with an allergen (e.g., ovalbumin).
2. Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
8-10 week old BALB/c mice
3. Experimental Workflow:
4. Detailed Procedure:
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.
-
Aerosol Challenge: On days 14, 15, and 16, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.
-
This compound Administration:
-
Based on the cynomolgus monkey study, a starting dose of 5 mg/kg could be evaluated. However, given the ~290-fold lower potency in mouse eosinophil chemotaxis, significantly higher doses (e.g., 30, 100, 300 mg/kg) may be necessary.
-
Administer this compound or vehicle by oral gavage 1 hour prior to each aerosol challenge. A twice-daily dosing regimen could also be considered.
-
-
Endpoint Analysis (Day 17):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a tracheostomy. Lavage the lungs with PBS. Determine the total and differential cell counts in the BAL fluid.
-
Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Serum IgE: Collect blood via cardiac puncture and measure OVA-specific IgE levels by ELISA.
-
Protocol 2: Air Pouch Model of Eosinophil Migration
1. Objective: To evaluate the direct effect of this compound on eotaxin-induced eosinophil recruitment in vivo.
2. Materials:
-
This compound
-
Vehicle for intraperitoneal injection (e.g., PBS with 0.1% Tween 80)
-
Recombinant murine eotaxin-1 (CCL11)
-
Sterile air
-
Sterile PBS
-
8-10 week old C57BL/6 mice
3. Detailed Procedure:
-
Air Pouch Formation: On day 0, inject 3 mL of sterile air subcutaneously into the dorsal region of the mice. On day 3, re-inflate the pouch with 1.5 mL of sterile air.
-
This compound Administration: On day 6, administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle by intraperitoneal injection.
-
Eosinophil Recruitment: 30 minutes after drug administration, inject 100 ng of murine eotaxin-1 in 100 µL of PBS into the air pouch.
-
Analysis: 4 hours after eotaxin injection, euthanize the mice and lavage the air pouch with 1 mL of PBS. Determine the total and differential leukocyte counts in the lavage fluid.
Conclusion
This compound is a powerful tool for studying CCR3 biology in human and non-human primate systems. However, its application in murine models is challenging due to its significantly reduced potency. The provided hypothetical protocols offer a starting point for researchers wishing to explore its effects in mice, with the critical consideration that high doses may be required. Careful dose-response studies are recommended to determine if a therapeutic window can be achieved in this species. For many studies, alternative CCR3 antagonists with better potency in mice may be more suitable.
References
- 1. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Measuring Eosinophilia in Bronchoalveolar Lavage (BAL) Fluid with BMS-639623
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eosinophilic inflammation is a key characteristic of several respiratory diseases, most notably asthma. The recruitment of eosinophils to the airways is a complex process mediated by various chemokines and their receptors. One of the principal pathways involved is the interaction of eotaxins with the C-C chemokine receptor 3 (CCR3), which is highly expressed on the surface of eosinophils.[1] Blockade of this receptor presents a promising therapeutic strategy for attenuating eosinophilic airway inflammation.
BMS-639623 is a potent, selective, and orally bioavailable antagonist of the CCR3 receptor.[2] It has demonstrated picomolar inhibitory potency against eosinophil chemotaxis, making it a valuable tool for investigating the role of the CCR3 pathway in preclinical models of allergic airway disease.[3] Notably, this compound exhibits significantly lower potency in rodent models, making non-human primates, such as the cynomolgus monkey, a more relevant species for efficacy studies.[2]
These application notes provide detailed protocols for inducing eosinophilic airway inflammation in cynomolgus monkeys, performing bronchoalveolar lavage (BAL) to sample airway cells, and quantifying the effect of this compound on BAL fluid eosinophilia.
Data Presentation
In Vitro Potency of this compound
| Assay | Species | IC50 (nM) |
| CCR3 Binding | Human | 0.3 |
| Eosinophil Chemotaxis | Human | 0.04 |
| Eotaxin-stimulated Calcium Flux | Human Eosinophils | 0.87 |
| CCR3 Binding | Mouse | 31 |
| Eosinophil Chemotaxis | Mouse | 870 |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 |
| Data compiled from ProbeChem[2] |
In Vivo Efficacy of this compound in a Cynomolgus Monkey Model of Allergic Asthma
| Treatment Group | Dose | Route of Administration | Reduction in Allergen-Dependent BAL Eosinophilia |
| This compound | 5 mg/kg b.i.d. | Oral | 65% - 82% |
| Data from a cynomolgus monkey study as reported by ProbeChem.[2] Further dose-response studies are recommended to fully characterize the in vivo efficacy. |
Signaling Pathway
The chemotactic response of eosinophils is primarily mediated by the CCR3 receptor, a G-protein coupled receptor.[1] Ligands such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26) bind to CCR3, activating downstream signaling cascades.[1] This activation, mediated through Gαi, leads to the mobilization of intracellular calcium, activation of the MAPK pathway (ERK1/2 and p38), and reorganization of the actin cytoskeleton through Rho and Rac GTPases.[1][4] These events are crucial for eosinophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.[1] this compound acts as a competitive antagonist at the CCR3 receptor, blocking the binding of eotaxins and thereby inhibiting these downstream signaling events.
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in a non-human primate model of allergic airway inflammation.
Protocol 1: Induction of Airway Eosinophilia in Cynomolgus Monkeys
This protocol is adapted from studies using Ascaris suum antigen to induce a reproducible, acute eosinophilic airway inflammation in naturally sensitized cynomolgus monkeys.[5]
Materials:
-
Ascaris suum antigen extract
-
Sterile, pyrogen-free saline
-
Pediatric flexible bronchoscope
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Anesthesia monitoring equipment
Procedure:
-
Animal Selection: Screen adult cynomolgus monkeys for natural sensitivity to Ascaris suum antigen via skin testing. Only animals exhibiting a positive skin test should be used.
-
Anesthesia and Monitoring: Anesthetize the selected monkeys and maintain them at a stable plane of anesthesia throughout the procedure. Monitor vital signs continuously.
-
Bronchoscopy: Introduce a pediatric flexible bronchoscope into the trachea.
-
Baseline BAL (Optional but Recommended): Perform a baseline bronchoalveolar lavage in a lung segment of one lung to determine pre-challenge cell differentials (see Protocol 2).
-
Antigen Challenge: In a separate lung segment, typically in the contralateral lung, instill a solution of Ascaris suum antigen (e.g., 0.50 to 0.75 mg) in sterile saline.[5]
-
Recovery: Allow the animal to recover fully from anesthesia under close observation.
-
Post-Challenge BAL: 24 hours following the antigen challenge, perform a BAL in the antigen-challenged lung segment to assess the inflammatory cell infiltrate (see Protocol 2).[5]
Protocol 2: Bronchoalveolar Lavage (BAL) Procedure
This protocol provides a general method for performing BAL in cynomolgus monkeys.[6][7]
Materials:
-
Flexible bronchoscope
-
Sterile, 37°C, isotonic saline
-
Sterile syringes (20-60 mL)
-
Sterile collection tubes on ice
Procedure:
-
Anesthesia: Anesthetize the monkey as described in Protocol 1.
-
Bronchoscope Insertion: Intubate the animal and introduce the bronchoscope through the endotracheal tube.
-
Wedge Position: Gently advance the bronchoscope into a subsegmental bronchus until it is wedged in place.
-
Lavage: Instill a pre-warmed (37°C) sterile saline aliquot (typically 20-40 mL for an adult macaque) through the biopsy channel of the bronchoscope.
-
Fluid Aspiration: Immediately and gently aspirate the fluid back into the syringe. The recovered volume should be recorded.
-
Repeat: Repeat the instillation and aspiration steps 2-3 times in the same lung segment. Pool the recovered fluid in a sterile collection tube kept on ice.
-
Recovery: After the procedure, allow the animal to recover from anesthesia under close observation.
Protocol 3: Processing of BAL Fluid and Eosinophil Quantification
Materials:
-
Sterile gauze
-
Centrifuge
-
Phosphate-buffered saline (PBS) or Hank's balanced salt solution (HBSS)
-
Hemocytometer or automated cell counter
-
Microscope slides
-
Cytocentrifuge (e.g., Cytospin)
-
Wright-Giemsa or similar differential stain
-
Microscope
Procedure:
-
Mucus Removal: Filter the pooled BAL fluid through a sterile gauze to remove large mucus clumps.[8]
-
Total Cell Count: Determine the total number of nucleated cells in the BAL fluid using a hemocytometer or an automated cell counter.[8]
-
Cell Pellet Collection: Centrifuge the BAL fluid at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet the cells.[7]
-
Supernatant Removal: Carefully aspirate and discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in a known volume of cold PBS or HBSS.
-
Cytospin Preparation: Prepare microscope slides by cytocentrifuging a small volume of the cell suspension.[8]
-
Staining: Air dry the slides and stain with a Wright-Giemsa or a similar differential stain.
-
Differential Cell Count: Under a microscope, identify and count at least 400 nucleated cells, classifying them as macrophages, lymphocytes, neutrophils, and eosinophils based on their morphology.[7]
-
Calculate Absolute Eosinophil Count: Calculate the absolute number of eosinophils per milliliter of BAL fluid using the total cell count and the eosinophil percentage from the differential count.
Safety and Handling of this compound
This compound is a research chemical.[9] Researchers should obtain and consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.[10] General laboratory safety precautions should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area.
Commercial Availability
This compound is available for research purposes from various chemical suppliers. For example, it is listed in the catalogs of ProbeChem and Amsbio.[2][9] Researchers should ensure they are purchasing from a reputable source and that the compound's purity meets the requirements of their experimental design.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 3. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCL9 inhibits eosinophil responses by a CCR3- and Rac2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a model of Ascaris Suum antigen-induced pulmonary inflammation in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of a Common BAL Technique to Enhance Sample Diagnostic Value - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bronchoalveolar Lavage Fluid Cytology in Healthy Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 9. amsbio.com [amsbio.com]
- 10. SAFE MSDSWEB https Redirect [bmsmsds.com]
Application Notes and Protocols for Flow Cytometry Analysis of CCR3+ Cells with BMS-639623
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 3 (CCR3), also known as CD193, is a G protein-coupled receptor that plays a pivotal role in the recruitment and activation of eosinophils and basophils, key effector cells in allergic inflammation and asthma.[1][2] Its ligands include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[1] Given its central role in allergic diseases, CCR3 has emerged as a significant therapeutic target. BMS-639623 is a potent and selective small molecule antagonist of CCR3, demonstrating high affinity and effective inhibition of eosinophil chemotaxis.[3][4][5][6]
These application notes provide detailed protocols for the analysis of CCR3-expressing (CCR3+) cells using flow cytometry, with a specific focus on characterizing the interaction and inhibitory effects of this compound. The provided methodologies are designed to enable researchers to quantify CCR3 expression, assess the competitive binding of this compound, and measure its impact on receptor internalization.
Data Presentation: this compound Potency
The following table summarizes the in vitro potency of this compound against CCR3, as determined by various functional assays. This data is crucial for designing and interpreting flow cytometry experiments.
| Assay Type | Parameter | Value | Cell Type/System | Reference |
| Radioligand Binding | IC50 | 0.3 nM | Recombinant cells | [4] |
| Eosinophil Chemotaxis | IC50 | 0.04 nM (38 pM) | Human Eosinophils | [3][5] |
| Calcium Flux | IC50 | 0.87 nM | Human Eosinophils | [4] |
Signaling Pathway
// Nodes Eotaxin [label="Eotaxin (CCL11)", fillcolor="#FBBC05", fontcolor="#202124"]; CCR3 [label="CCR3", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BMS639623 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαi / Gβγ", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK1/2, p38)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chemotaxis [label="Chemotaxis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degranulation [label="Degranulation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internalization [label="Receptor\nInternalization", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Eotaxin -> CCR3 [label="Binds"]; BMS639623 -> CCR3 [label="Blocks", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; CCR3 -> G_protein [label="Activates"]; G_protein -> PLC; G_protein -> PI3K; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; PI3K -> Akt; Akt -> MAPK; PKC -> MAPK; Ca_release -> Chemotaxis; MAPK -> Chemotaxis; MAPK -> Degranulation; CCR3 -> Internalization [style=dashed]; } END_DOT CCR3 signaling cascade upon ligand binding and its inhibition by this compound.
Experimental Protocols
Protocol 1: Competitive Binding Assay for this compound using Flow Cytometry
This protocol is designed to assess the ability of this compound to compete with a fluorescently-labeled CCR3 ligand (e.g., fluorescently conjugated eotaxin-1) for binding to CCR3 on the surface of target cells.
Materials:
-
Cells: Human eosinophils, basophils, or a cell line stably expressing human CCR3.
-
This compound: Prepare a stock solution in DMSO and subsequent serial dilutions in assay buffer.
-
Fluorescently-labeled CCR3 ligand: (e.g., Alexa Fluor™ 647 conjugated Eotaxin-1/CCL11).
-
Flow Cytometry Staining Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Propidium Iodide (PI) or other viability dye.
-
96-well V-bottom plates.
-
Flow Cytometer.
Procedure:
-
Cell Preparation:
-
Isolate primary cells or harvest cultured cells.
-
Wash cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend cells to a final concentration of 1 x 10^6 cells/mL in staining buffer.
-
-
Competitive Inhibition:
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 25 µL of varying concentrations of this compound (e.g., 0.01 nM to 1 µM final concentration) or vehicle control (DMSO at the same final concentration as the highest this compound concentration) to the respective wells.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Ligand Binding:
-
Add 25 µL of the fluorescently-labeled CCR3 ligand at a concentration predetermined to be at or near its Kd for CCR3 to all wells.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Staining and Acquisition:
-
Wash the cells twice with 200 µL of ice-cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the cell pellet in 200 µL of staining buffer containing a viability dye (e.g., PI).
-
Acquire samples on a flow cytometer, collecting a minimum of 10,000 events in the live cell gate.
-
Data Analysis:
-
Gate on single, viable cells.
-
Determine the Median Fluorescence Intensity (MFI) of the fluorescently-labeled ligand for each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
// Nodes start [label="Start: Prepare CCR3+ Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; add_bms [label="Incubate with this compound\n(or vehicle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_ligand [label="Add Fluorescently-Labeled\nEotaxin-1", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; stain_viability [label="Stain with Viability Dye", fillcolor="#F1F3F4", fontcolor="#202124"]; acquire [label="Acquire on Flow Cytometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Data:\nGate on Live Cells,\nDetermine MFI", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Calculate IC50", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> add_bms; add_bms -> add_ligand; add_ligand -> wash; wash -> stain_viability; stain_viability -> acquire; acquire -> analyze; analyze -> end; } END_DOT Workflow for the competitive binding assay.
Protocol 2: CCR3 Internalization Assay
This protocol measures the ability of this compound to inhibit ligand-induced internalization of CCR3.
Materials:
-
Cells: Human eosinophils, basophils, or a cell line stably expressing human CCR3.
-
This compound: Prepare a stock solution in DMSO and subsequent dilutions in assay buffer.
-
CCR3 Ligand: Recombinant human Eotaxin-1/CCL11.
-
Anti-CCR3 Antibody (PE-conjugated or other fluorochrome): Choose an antibody that recognizes an extracellular epitope of CCR3.
-
Flow Cytometry Staining Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Cell Culture Medium: RPMI 1640 + 10% FBS.
-
Propidium Iodide (PI) or other viability dye.
-
96-well cell culture plate.
-
Flow Cytometer.
Procedure:
-
Cell Preparation and Treatment:
-
Prepare cells as in Protocol 1 and resuspend in cell culture medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add this compound at the desired final concentration (e.g., 10x IC50 for binding) or vehicle control to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
-
Ligand-Induced Internalization:
-
Add Eotaxin-1/CCL11 to a final concentration known to induce internalization (e.g., 100 ng/mL) to the appropriate wells. Include a no-ligand control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
-
Staining for Surface CCR3:
-
Stop the internalization by placing the plate on ice.
-
Wash the cells twice with 200 µL of ice-cold Flow Cytometry Staining Buffer.
-
Add the anti-CCR3 antibody to each well at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in 200 µL of staining buffer containing a viability dye.
-
Acquire samples on a flow cytometer.
-
Data Analysis:
-
Gate on single, viable cells.
-
Determine the MFI of the anti-CCR3 antibody staining for each condition.
-
Compare the MFI of the ligand-stimulated cells with and without this compound to the unstimulated control to quantify the extent of internalization and its inhibition.
Conclusion
The provided protocols and supporting information offer a comprehensive framework for utilizing this compound in the flow cytometric analysis of CCR3+ cells. These methods can be adapted to various research needs, from basic characterization of receptor-antagonist interactions to more complex functional assays. Careful optimization of cell handling, reagent concentrations, and incubation times will ensure high-quality, reproducible data, thereby facilitating a deeper understanding of CCR3 biology and the therapeutic potential of its antagonists.
References
- 1. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR3-dependent eosinophil recruitment is regulated by sialyltransferase ST3Gal-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
Application Notes and Protocols for Studying Mast Cell Degranulation with BMS-639623
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses, releasing a potent arsenal (B13267) of pre-formed and newly synthesized mediators upon activation through a process known as degranulation. The C-C chemokine receptor 3 (CCR3) is recognized as a key receptor in allergic inflammation, predominantly studied for its role in eosinophil recruitment. However, emerging evidence indicates that CCR3 is also expressed on mast cells and may play a significant role in their function. BMS-639623 is a highly potent and selective CCR3 antagonist, and while its effects have been primarily characterized in eosinophils, its mechanism of action suggests it as a valuable tool for investigating the role of CCR3 signaling in mast cell degranulation.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound to study mast cell biology.
Rationale for Use
The scientific basis for using this compound in mast cell degranulation studies lies in the expression and function of CCR3 on these cells. Studies have shown that CCR3 is present on human mast cells and that its ligands, such as eotaxin, can induce mast cell chemotaxis.[4] Furthermore, antagonism of CCR3 has been demonstrated to stabilize mast cells in vivo, leading to a reduction in the early phase of allergic reactions, which is largely dependent on mast cell degranulation.[1] It has also been suggested that the eotaxin-1/CCR3 axis is necessary for IgE-mediated degranulation in murine mast cells.[5] Therefore, this compound, as a potent CCR3 antagonist, is hypothesized to inhibit mast cell degranulation by blocking the signaling pathways initiated by CCR3 ligands.
Data Presentation
The following table summarizes the quantitative data available for this compound, primarily from studies on its CCR3 antagonism and effects on eosinophils. While direct IC50 values for mast cell degranulation are not yet published, these values indicate the potency of the compound against its target, CCR3.
| Parameter | Species | Assay | IC50 Value | Reference |
| CCR3 Binding Affinity | Human | Radioligand Binding Assay | 0.3 nM | [Probechem] |
| Eosinophil Chemotaxis | Human | Chemotaxis Assay | 0.04 nM (38 pM) | [Probechem, MedchemExpress] |
| Eotaxin-stimulated Calcium Flux | Human | Calcium Flux Assay | 0.87 nM | [Probechem] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | Chemotaxis Assay | 0.15 nM | [Probechem] |
| CCR3 Binding Affinity | Mouse | Radioligand Binding Assay | 31 nM | [Probechem] |
| Eosinophil Chemotaxis | Mouse | Chemotaxis Assay | 870 nM | [Probechem] |
Experimental Protocols
The following protocols are designed to investigate the effect of this compound on mast cell degranulation. These are generalized protocols and may require optimization based on the specific mast cell model used (e.g., primary human mast cells, murine bone marrow-derived mast cells (BMMCs), or mast cell lines like RBL-2H3).
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
Materials:
-
Mast cells (e.g., RBL-2H3 cell line, primary mast cells)
-
This compound
-
Cell culture medium (e.g., DMEM for RBL-2H3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tyrode's Buffer (or other suitable balanced salt solution)
-
Stimulus for degranulation (e.g., IgE/anti-IgE, Compound 48/80, CCR3 ligand like eotaxin)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture mast cells under appropriate conditions.
-
Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well for RBL-2H3) and allow them to adhere overnight.
-
For IgE-mediated degranulation, sensitize cells with an appropriate concentration of IgE for 12-24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Tyrode's buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Wash the cells twice with Tyrode's buffer.
-
Add the different concentrations of this compound to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control.
-
-
Degranulation Induction:
-
Induce degranulation by adding the chosen stimulus (e.g., anti-IgE for sensitized cells, Compound 48/80, or a CCR3 ligand like eotaxin).
-
Include a positive control (stimulus without inhibitor) and a negative control (buffer only, for spontaneous release).
-
For determining total β-hexosaminidase release, lyse a separate set of untreated cells with 0.1% Triton X-100.
-
Incubate for the optimal time for degranulation (e.g., 30-60 minutes at 37°C).
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution to each well.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Histamine (B1213489) Release Assay
This protocol measures the release of histamine, a primary mediator of allergic reactions, from mast cells.
Materials:
-
Mast cells
-
This compound
-
Stimulus for degranulation
-
Tyrode's Buffer
-
Perchloric acid
-
Histamine ELISA kit or a fluorometric assay kit
Procedure:
-
Cell Treatment and Degranulation:
-
Follow steps 1-3 from Protocol 1 for cell culture, compound treatment, and degranulation induction.
-
-
Sample Collection and Histamine Measurement:
-
After incubation with the stimulus, centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
To measure total histamine content, lyse a separate set of untreated cells.
-
Measure the histamine concentration in the supernatants and cell lysates using a commercially available histamine ELISA kit or a fluorometric assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release: % Release = [(Histamine in sample supernatant) / (Total histamine in cell lysate)] x 100
-
Determine the inhibitory effect of this compound on histamine release.
-
Visualizations
The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for studying the effect of this compound on mast cell degranulation.
References
- 1. A specific CCR3 chemokine receptor antagonist inhibits both early and late phase allergic inflammation in the conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Expression of the chemokine receptor CCR3 on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR3 Monoclonal Antibody Inhibits Eosinophilic Inflammation and Mucosal Injury in a Mouse Model of Eosinophilic Gastroenteritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-639623 in Airway Hyperresponsiveness Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hyperresponsiveness (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. Eosinophilic inflammation is a key contributor to AHR, and the C-C chemokine receptor 3 (CCR3) plays a pivotal role in eosinophil recruitment and activation in the airways. BMS-639623 is a potent and selective antagonist of CCR3, demonstrating picomolar inhibitory potency against eosinophil chemotaxis.[1] These application notes provide detailed protocols for utilizing this compound in preclinical studies of airway hyperresponsiveness, focusing on relevant animal models and in vitro assays. Given the poor binding and chemotaxis inhibition potency of this compound in mice, the following protocols are centered on the guinea pig model, a more suitable species for studying the effects of CCR3 antagonists on airway function.[2]
Quantitative Data Summary
The following table summarizes the in vitro and in vivo pharmacological data for this compound.
| Parameter | Species/Cell Line | Value | Reference |
| In Vitro | |||
| CCR3 Binding IC50 | Human | 0.3 nM | [2][3] |
| Eosinophil Chemotaxis IC50 | Human | 38 pM (0.038 nM) | [1] |
| Eotaxin-stimulated Calcium Flux IC50 | Human Eosinophils | 0.87 nM | [2][3] |
| Eosinophil Chemotaxis IC50 | Cynomolgus Monkey | 0.15 nM | [2][3] |
| CCR3 Binding IC50 | Mouse | 31 nM | [2][3] |
| Eosinophil Chemotaxis IC50 | Mouse | 870 nM | [2][3] |
| In Vivo | |||
| Allergen-dependent Eosinophilia Reduction | Cynomolgus Monkey | 65-82% at 5 mg/kg b.i.d. | [2][3] |
Signaling Pathways
CCR3 Signaling in Eosinophil Chemotaxis
Activation of CCR3 by its ligands, such as eotaxin, on the surface of eosinophils triggers a signaling cascade that leads to chemotaxis, degranulation, and release of inflammatory mediators. This compound, as a CCR3 antagonist, blocks these downstream effects.
Potential CCR3 Signaling in Airway Smooth Muscle
Studies have shown that airway smooth muscle cells (ASMCs) can express CCR3, and its activation by eotaxin can induce calcium mobilization and cell migration.[4][5] This suggests a potential role for CCR3 in airway remodeling in asthma.
Experimental Protocols
Protocol 1: Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs
This protocol is designed to induce a robust eosinophilic airway inflammation and hyperresponsiveness, providing a suitable model to evaluate the efficacy of this compound.
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Methacholine (B1211447) chloride
-
Whole-body plethysmograph
-
Nebulizer
-
Sensitization:
-
On Day 0 and Day 14, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100 µg OVA emulsified in 100 mg aluminum hydroxide in a total volume of 1 mL saline.
-
-
Drug Administration:
-
From Day 20 to Day 22, administer this compound or vehicle to the animals. The route of administration (e.g., oral gavage) and dose should be determined based on pharmacokinetic data in guinea pigs. A suggested starting dose, based on cynomolgus monkey data, could be in the range of 1-10 mg/kg, administered once or twice daily.
-
-
OVA Challenge:
-
On Day 21, place the guinea pigs in a whole-body plethysmograph and expose them to an aerosol of 0.1% OVA in saline for 5 minutes.
-
-
Airway Hyperresponsiveness Measurement:
-
On Day 22 (24 hours post-OVA challenge), assess AHR to methacholine.
-
Record baseline Penh (enhanced pause) values.
-
Expose the animals to increasing concentrations of aerosolized methacholine (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mg/mL) for 2 minutes at each concentration.
-
Record Penh for 5 minutes after each methacholine concentration.
-
Calculate the provocative concentration of methacholine that causes a 150% increase in Penh from baseline (PC150).
-
-
Bronchoalveolar Lavage Fluid (BALF) and Tissue Collection:
-
Immediately after AHR measurement, euthanize the animals.
-
Perform bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Determine total and differential cell counts in the BALF to assess eosinophil infiltration.
-
Collect lung tissue for histological analysis (e.g., H&E and PAS staining) to evaluate inflammation and mucus production.
-
Protocol 2: Eotaxin-Induced Airway Hyperresponsiveness in Guinea Pigs
This protocol directly assesses the role of the CCR3/eotaxin axis in AHR, providing a more targeted model to evaluate the mechanism of action of this compound.
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Recombinant guinea pig eotaxin-1
-
This compound
-
Vehicle for this compound
-
Whole-body plethysmograph
-
Nebulizer
-
Drug Administration:
-
One hour prior to eotaxin challenge, administer this compound or vehicle to the guinea pigs.
-
-
Eotaxin Challenge:
-
Anesthetize the guinea pigs and intratracheally instill a solution of recombinant guinea pig eotaxin-1 (e.g., 10 µg/kg) in saline.
-
-
Airway Hyperresponsiveness Measurement:
-
24 hours after eotaxin instillation, measure AHR to histamine.
-
Record baseline Penh values.
-
Expose the animals to increasing concentrations of aerosolized histamine (e.g., 0.1, 0.3, 1.0 mg/mL).
-
Record Penh and calculate the provocative concentration of histamine causing a 150% increase in Penh from baseline (PC150).
-
-
BALF and Tissue Collection:
-
Following AHR measurement, collect BALF and lung tissue for analysis as described in Protocol 1.
-
Conclusion
This compound is a highly potent CCR3 antagonist with demonstrated efficacy in preclinical models of allergic airway inflammation. The provided protocols offer robust methods for evaluating the therapeutic potential of this compound in mitigating airway hyperresponsiveness. The guinea pig model is recommended due to the compound's species selectivity. These studies will provide critical data on the role of the CCR3/eotaxin axis in the pathophysiology of asthma and the potential of CCR3 antagonism as a therapeutic strategy.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. karger.com [karger.com]
- 3. Effect of eotaxin and platelet-activating factor on airway inflammation and hyperresponsiveness in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR3 expression and function in asthmatic airway smooth muscle cells [pubmed.ncbi.nlm.nih.gov]
- 5. The airway smooth muscle CCR3/CCL11 axis is inhibited by mast cells - PMC [pmc.ncbi.nlm.nih.gov]
BMS-639623: A Potent Tool Compound for Interrogating CCR3 Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-639623 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. It plays a pivotal role in the recruitment of these inflammatory cells to sites of allergic inflammation, making it a key therapeutic target for diseases such as asthma and allergic rhinitis. This compound exhibits picomolar inhibitory potency against eosinophil chemotaxis, making it an invaluable tool for in vitro and in vivo studies of CCR3 signaling and its role in inflammatory processes.[2][3]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in fundamental CCR3-mediated assays.
Mechanism of Action
This compound acts as a competitive antagonist at the CCR3 receptor, preventing the binding of its cognate chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). By blocking ligand binding, this compound inhibits the subsequent Gαi-protein-coupled signaling cascade. This blockade prevents downstream events such as calcium mobilization, activation of protein kinase B (Akt) and mitogen-activated protein kinases (MAPKs), and ultimately, cellular responses like chemotaxis and degranulation.
CCR3 Signaling Pathway
The binding of eotaxins to CCR3 initiates a cascade of intracellular events critical for eosinophil function. The diagram below illustrates the key components of this pathway and the inhibitory action of this compound.
Caption: CCR3 signaling cascade and the inhibitory point of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified in several key functional assays. The following tables summarize the reported potency of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Species | IC50 Value | Reference |
| CCR3 Binding | Human | 0.3 nM | [1] |
| Eosinophil Chemotaxis | Human | 38 pM (0.038 nM) | [2][3] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM | [1] |
| Eotaxin-Stimulated Calcium Flux | Human Eosinophils | 0.87 nM | [1] |
Table 2: Species Selectivity of this compound
| Assay Type | Species | IC50 Value | Reference |
| CCR3 Binding | Mouse | 31 nM | [1] |
| Eosinophil Chemotaxis | Mouse | 870 nM | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound. These are generalized methods that should be optimized for specific laboratory conditions and cell systems.
CCR3 Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR3.
Caption: Workflow for a competitive CCR3 radioligand binding assay.
Materials:
-
Cell Membranes: Prepared from a cell line stably expressing human CCR3 (e.g., HEK293-CCR3).
-
Radioligand: [¹²⁵I]-Eotaxin-1 (PerkinElmer or equivalent).
-
Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% (w/v) Bovine Serum Albumin (BSA), pH 7.1.
-
Wash Buffer: Binding Buffer without BSA.
-
This compound: Prepare a stock solution in 100% DMSO and perform serial dilutions in Binding Buffer.
-
Non-specific Binding Control: A high concentration of unlabeled eotaxin-1 (e.g., 1 µM).
-
96-well Filter Plates: Glass fiber C (GF/C) filters, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Protocol:
-
Preparation: Thaw the CCR3-expressing cell membranes on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration that yields sufficient specific binding (typically 5-20 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL [¹²⁵I]-Eotaxin-1 (at a final concentration near its Kd, e.g., 0.1 nM), and 100 µL of diluted membranes.
-
Non-specific Binding: 50 µL unlabeled eotaxin-1, 50 µL [¹²⁵I]-Eotaxin-1, and 100 µL of diluted membranes.
-
Competition: 50 µL of this compound at various concentrations, 50 µL [¹²⁵I]-Eotaxin-1, and 100 µL of diluted membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold.
-
Washing: Wash each well 3-4 times with 200 µL of ice-cold Wash Buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Eosinophil Chemotaxis Assay
This assay quantifies the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant.
Caption: Workflow for an eosinophil chemotaxis assay using a Boyden chamber.
Materials:
-
Eosinophils: Freshly isolated from human peripheral blood using negative selection kits.
-
Chemoattractant: Recombinant human eotaxin-1 (CCL11).
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
This compound: Prepared in DMSO and serially diluted in Assay Medium.
-
Boyden Chamber/Transwell Plates: 5 µm pore size polycarbonate filters.
-
Staining Solution: Diff-Quik or equivalent.
-
Microscope.
Protocol:
-
Cell Preparation: Isolate eosinophils and resuspend them in Assay Medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Pre-incubation: Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add Assay Medium containing eotaxin-1 (at a concentration that elicits a sub-maximal response, e.g., 10-30 ng/mL) to the lower wells of the Boyden chamber.
-
Include a negative control with Assay Medium alone (to measure random migration).
-
-
Cell Migration:
-
Place the filter inserts into the wells.
-
Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Quantification:
-
After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the filter.
-
Fix and stain the filters.
-
Mount the filters on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis:
-
Subtract the number of randomly migrated cells from the chemoattractant-induced migration values.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration triggered by eotaxin.
Caption: Workflow for a fluorescent-based calcium mobilization assay.
Materials:
-
Cells: Human eosinophils or a CCR3-expressing cell line.
-
Calcium-sensitive Dye: Fluo-4 AM or Indo-1 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
This compound: Prepared in DMSO and serially diluted in Assay Buffer.
-
Agonist: Recombinant human eotaxin-1 (CCL11).
-
Fluorescent Plate Reader: Equipped with an automated injection system.
Protocol:
-
Cell Loading:
-
Resuspend cells at 1-2 x 10⁶ cells/mL in Assay Buffer.
-
Add the calcium-sensitive dye (e.g., Fluo-4 AM at a final concentration of 1-5 µM) and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Centrifuge the cells and wash them twice with Assay Buffer to remove extracellular dye. Resuspend the cells in fresh Assay Buffer.
-
Assay Plate Preparation: Dispense the cell suspension into a 96-well black, clear-bottom plate.
-
Compound Addition: Add this compound at various concentrations or vehicle to the wells and incubate for 10-20 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in the fluorescent plate reader.
-
Measure the baseline fluorescence for 15-30 seconds.
-
Using the automated injector, add eotaxin-1 (at a concentration that gives a robust signal, e.g., EC80).
-
Immediately continue to measure the fluorescence for an additional 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the calcium response as the difference between the peak fluorescence and the baseline fluorescence.
-
Determine the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective CCR3 antagonist that serves as an excellent tool compound for studying the intricacies of CCR3 signaling in the context of allergic and inflammatory diseases. Its picomolar potency in functional assays, such as eosinophil chemotaxis, underscores its utility in elucidating the biological consequences of CCR3 blockade. The protocols provided herein offer a robust framework for researchers to employ this compound in their investigations, contributing to a deeper understanding of CCR3 biology and the development of novel therapeutics.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing BMS-639623 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-639623 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1][2][3] CCR3 is a G-protein coupled receptor that plays a crucial role in the recruitment of eosinophils, mast cells, and Th2 lymphocytes to sites of inflammation, making it a key target in allergic diseases such as asthma.[1][4] The primary ligands for CCR3 include eotaxin (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[1][5] By blocking the interaction of these chemokines with CCR3, this compound is expected to inhibit the downstream signaling cascades that lead to chemotaxis, calcium mobilization, and cellular activation, thereby mitigating the inflammatory response.
These application notes provide a comprehensive guide for researchers to evaluate the in vitro efficacy of this compound using relevant cell culture models. The protocols detailed below cover essential assays to determine the compound's potency, mechanism of action, and potential cytotoxicity.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Inhibitory Activity of this compound on Eotaxin-Induced Chemotaxis
| Cell Line | Chemoattractant (Concentration) | This compound IC₅₀ (nM) |
| AML14.3D10 | Eotaxin-1 (10 nM) | |
| CCR3-transfected HEK293 | Eotaxin-1 (10 nM) | |
| Primary Human Eosinophils | Eotaxin-1 (10 nM) |
Table 2: Inhibition of Eotaxin-Induced Calcium Mobilization by this compound
| Cell Line | Agonist (Concentration) | This compound IC₅₀ (nM) |
| AML14.3D10 | Eotaxin-1 (100 nM) | |
| CCR3-transfected HEK293 | Eotaxin-1 (100 nM) |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay Type | This compound CC₅₀ (µM) | Therapeutic Index (CC₅₀/IC₅₀) |
| AML14.3D10 | MTT/XTT | ||
| CCR3-transfected HEK293 | MTT/XTT | ||
| Primary Human Eosinophils | Propidium Iodide Staining |
Mandatory Visualizations
Experimental Protocols
Cell Culture Models
a. AML14.3D10 Eosinophilic Cell Line The AML14.3D10 cell line is a human eosinophilic cell line that can be induced to express CCR3.[6]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
CCR3 Induction: To induce CCR3 expression, supplement the culture medium with 0.5 mM butyric acid and 10 ng/mL IL-5 for 48-72 hours prior to the experiment.[6]
b. CCR3-Transfected HEK293 Cells Human Embryonic Kidney (HEK293) cells stably transfected with a human CCR3 expression vector provide a robust and reproducible model for studying CCR3 signaling.
-
Culture Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, puromycin) to maintain CCR3 expression.
c. Primary Human Eosinophils Primary eosinophils isolated from the peripheral blood of healthy or allergic donors represent the most physiologically relevant model.
-
Isolation: Isolate eosinophils using density gradient centrifugation followed by negative selection with magnetic beads.
-
Culture Medium: RPMI-1640 with 10% FBS and 10 ng/mL IL-5 to maintain viability. Use immediately after isolation for best results.
Chemotaxis Assay (Modified Boyden Chamber)
This assay measures the ability of this compound to inhibit the migration of CCR3-expressing cells towards an eotaxin gradient.
Materials:
-
CCR3-expressing cells (e.g., induced AML14.3D10)
-
Chemotaxis chamber (e.g., ChemoTx® system) with 5 µm pore size polycarbonate membrane
-
Recombinant human Eotaxin-1 (CCL11)
-
This compound
-
Assay Buffer: RPMI-1640 with 0.5% BSA
-
Calcein-AM (for fluorescence-based quantification)
Protocol:
-
Cell Preparation:
-
Starve cells in serum-free medium for 2-4 hours prior to the assay.
-
Resuspend cells in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add Assay Buffer containing Eotaxin-1 (e.g., 10 nM final concentration) to the lower wells of the chemotaxis chamber.
-
Add Assay Buffer alone to negative control wells.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the pre-incubated cell suspension to the top of each well on the membrane.
-
-
Incubation: Incubate the chamber for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
After incubation, carefully remove the membrane. Scrape off non-migrated cells from the top surface of the membrane.
-
Quantify the migrated cells on the bottom of the membrane by staining with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader, or by counting under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Calcium Flux Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium that occurs upon CCR3 activation.[2][7]
Materials:
-
CCR3-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Recombinant human Eotaxin-1 (CCL11)
-
This compound
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA
-
Probenecid (B1678239) (to prevent dye leakage)
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells into a black-walled, clear-bottom 96-well plate and allow them to adhere (if applicable). For suspension cells, use a cell-plateable format.
-
Prepare the dye-loading solution by adding Fluo-4 AM and probenecid to the Assay Buffer.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Incubation:
-
After incubation, wash the cells with Assay Buffer containing probenecid.
-
Add Assay Buffer containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject Eotaxin-1 (e.g., 100 nM final concentration) into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
The calcium response is typically measured as the peak fluorescence intensity minus the baseline.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of this compound that is toxic to the cells, which is crucial for establishing the therapeutic window.
Materials:
-
CCR3-expressing cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for a period relevant to the efficacy assays (e.g., 24-48 hours).
-
-
Assay Procedure:
-
Add 10-20 µL of MTT or XTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.
-
References
- 1. CCR3 is essential for skin eosinophilia and airway hyperresponsiveness in a murine model of allergic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. CCR3 deficiency shifts adaptive to innate-driven immunity in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Molecular analysis of CCR-3 events in eosinophilic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: BMS-639623 in Human Eosinophil Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-639623 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor expressed on eosinophils, which are granulocytes that play a central role in the pathogenesis of allergic inflammation, particularly in diseases such as asthma and allergic rhinitis. The interaction of CCR3 with its primary ligands, the eotaxin chemokines (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26), mediates eosinophil recruitment to inflammatory sites and subsequent activation. By blocking this interaction, this compound represents a therapeutic strategy to inhibit eosinophil-driven inflammation.
These application notes provide detailed protocols for assessing the functional effects of this compound on human eosinophils, specifically focusing on chemotaxis and calcium mobilization assays.
Data Presentation
The inhibitory activity of this compound on key human eosinophil functions is summarized below. This data highlights its potency in blocking the effects of the CCR3 ligand, eotaxin.
| Functional Assay | Ligand | This compound IC50 | Reference |
| Eosinophil Chemotaxis | Eotaxin-1 | 0.04 nM | [1] |
| Eosinophil Chemotaxis | Not Specified | 38 pM | [2] |
| CCR3 Receptor Binding | Not Specified | 0.3 nM | [1] |
| Eotaxin-Stimulated Calcium Flux | Eotaxin-1 | 0.87 nM | [1] |
Signaling Pathways and Mechanisms
CCR3 Signaling Pathway in Eosinophils
The binding of eotaxins to the G-protein coupled receptor CCR3 on eosinophils initiates a signaling cascade that leads to chemotaxis, degranulation, and the release of pro-inflammatory mediators.[3] this compound acts as a competitive antagonist, preventing the binding of eotaxins and thereby inhibiting these downstream effects.
Caption: CCR3 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Isolation of Human Eosinophils from Peripheral Blood
A high purity of eosinophils is critical for accurate functional assays. Negative selection is the recommended method to obtain "untouched" eosinophils.
Materials:
-
Human peripheral blood collected in EDTA or heparin tubes.
-
Ficoll-Paque PLUS for density gradient centrifugation.
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free.
-
Red Blood Cell (RBC) Lysis Buffer.
-
EasySep™ Human Eosinophil Isolation Kit (or similar negative selection kit).
-
EasySep™ Magnet.
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS).
-
Trypan Blue solution.
-
Hemocytometer or automated cell counter.
Protocol:
-
Polymorphonuclear Cell (PMNC) Enrichment:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet.
-
-
Red Blood Cell Lysis:
-
Resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Add an excess of HBSS to stop the lysis and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with HBSS.
-
-
Eosinophil Isolation by Negative Selection:
-
Resuspend the PMNC pellet in the recommended buffer from the isolation kit.
-
Add the negative selection antibody cocktail (containing antibodies against markers on other granulocytes, e.g., CD16 for neutrophils).
-
Incubate for 10 minutes at room temperature.
-
Add the magnetic particles and incubate for a further 5-10 minutes.
-
Place the tube in the magnet for 5 minutes.
-
Carefully pour off the supernatant containing the enriched eosinophils into a new tube.
-
-
Cell Counting and Viability:
-
Count the isolated eosinophils using a hemocytometer and assess viability with Trypan Blue. Purity should be >98% and viability >95%.
-
Caption: Workflow for the isolation of human eosinophils.
Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of eosinophils towards a chemoattractant.
Materials:
-
Purified human eosinophils.
-
Assay medium: RPMI 1640 with 0.5% BSA.
-
Recombinant human eotaxin-1.
-
This compound.
-
Boyden chamber (or 96-well chemotaxis plates) with 5 µm pore size polycarbonate filters.
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Protocol:
-
Preparation:
-
Resuspend purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the eosinophils with the different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Prepare solutions of eotaxin-1 in assay medium (e.g., 10 ng/mL). Use assay medium alone as a negative control.
-
-
Assay Setup:
-
Add the eotaxin-1 solution or negative control to the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Staining and Counting:
-
After incubation, remove the filter.
-
Scrape the non-migrated cells from the upper surface of the filter.
-
Fix and stain the migrated cells on the lower surface of the filter using Diff-Quik.
-
Mount the filter on a glass slide.
-
Count the number of migrated cells in several high-power fields for each well.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Caption: Workflow for the Boyden chamber chemotaxis assay.
Eosinophil Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration in eosinophils upon stimulation with a chemoattractant.
Materials:
-
Purified human eosinophils.
-
Assay buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Recombinant human eotaxin-1.
-
This compound.
-
Fluorescence plate reader with injection capabilities.
Protocol:
-
Cell Loading:
-
Resuspend purified eosinophils in assay buffer at 1-2 x 10^6 cells/mL.
-
Add Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Resuspend the cells in assay buffer at the desired final concentration.
-
-
Assay Setup:
-
Pipette the Fluo-4 loaded eosinophils into a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions or vehicle to the wells and incubate for 10-15 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 30 seconds.
-
Inject the eotaxin-1 solution (e.g., 100 ng/mL final concentration) into the wells.
-
Immediately begin measuring the fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium flux.
-
Calculate the peak fluorescence response for each condition.
-
Determine the IC50 of this compound by plotting the percentage of inhibition of the peak calcium response against the log concentration of the compound.
-
Caption: Workflow for the eosinophil calcium flux assay.
References
Application Notes and Protocols for Immunohistochemical Analysis of CCR3 with BMS-639623
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of the C-C chemokine receptor 3 (CCR3) and the use of the potent and selective CCR3 antagonist, BMS-639623, for in vitro and in vivo applications.
Introduction to CCR3 and this compound
The C-C chemokine receptor 3 (CCR3), also known as CD193, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2] Its activation by chemokines, most notably the eotaxin family (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26), is strongly associated with the pathophysiology of allergic and inflammatory conditions such as asthma.[3][4]
This compound is a potent, selective, and orally bioavailable antagonist of CCR3.[5] It exhibits high-affinity binding to the receptor, effectively inhibiting downstream signaling and cellular responses, such as chemotaxis and calcium mobilization.[5][6] This makes this compound a valuable tool for studying the role of CCR3 in health and disease and a potential therapeutic agent.[7]
Quantitative Data: In Vitro Activity of this compound
The following table summarizes the in vitro potency of this compound in various functional assays. This data highlights its sub-nanomolar affinity and potent inhibition of CCR3-mediated cellular functions.
| Assay Type | Species | IC50 Value | Reference |
| CCR3 Binding | Human | 0.3 nM | [5] |
| Eosinophil Chemotaxis | Human | 0.04 nM (40 pM) | [5] |
| Eotaxin-stimulated Calcium Flux | Human Eosinophils | 0.87 nM | [5] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM | [5] |
| CCR3 Binding | Mouse | 31 nM | [5] |
| Chemotaxis Inhibition | Mouse | 870 nM | [5] |
CCR3 Signaling Pathway
CCR3 activation by its chemokine ligands initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, it primarily couples to the inhibitory Gαi subunit.[3] This leads to the dissociation of the Gαi and Gβγ subunits, which in turn modulate the activity of various downstream effector molecules. Key signaling pathways activated by CCR3 include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the phospholipase C (PLC) pathway leading to calcium mobilization, and the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38).[3][6][8] These pathways culminate in a variety of cellular responses, including chemotaxis, degranulation, and changes in gene expression.
References
- 1. CCR3 Polyclonal Antibody (CCR3-301AP) [thermofisher.com]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Small molecule receptor agonists and antagonists of CCR3 provide insight into mechanisms of chemokine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 6. Gene knockdown of CCR3 reduces eosinophilic inflammation and the Th2 immune response by inhibiting the PI3K/AKT pathway in allergic rhinitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of BMS-639623 in Eosinophilic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-639623 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3), a key receptor involved in the migration of eosinophils.[1][2] Eosinophils are granulocytes that play a central role in the pathogenesis of various allergic and inflammatory conditions, collectively known as eosinophilic disorders. These disorders include, but are not limited to, asthma, eosinophilic esophagitis, hypereosinophilic syndromes, and atopic dermatitis. The targeted blockade of CCR3 by this compound presents a promising therapeutic strategy to inhibit eosinophil trafficking to inflamed tissues, thereby mitigating the pathological consequences of eosinophilic inflammation.
These application notes provide a comprehensive overview of the preclinical data for this compound and detailed protocols for key experiments to facilitate further research into its potential application in a range of eosinophilic disorders.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for this compound, demonstrating its potent and selective inhibition of eosinophil function.
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 | Reference |
| CCR3 Binding | Human | 0.3 nM | [1] |
| Eosinophil Chemotaxis | Human | 0.04 nM (38 pM) | [1][2] |
| Eotaxin-Stimulated Calcium Flux | Human Eosinophils | 0.87 nM | [1] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM | [1] |
| CCR3 Binding and Chemotaxis | Mouse | Poor activity (IC50 = 31,870 nM) | [1] |
Table 2: In Vivo Activity of this compound in a Cynomolgus Monkey Model of Allergen-Induced Eosinophilia
| Dose | Route of Administration | Effect | Reference |
| 5 mg/kg b.i.d. | Oral | 65-82% reduction in allergen-dependent eosinophilia | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Preclinical Evaluation.
Experimental Protocols
Eosinophil Chemotaxis Assay
This protocol describes an in vitro assay to measure the ability of this compound to inhibit eosinophil migration in response to a chemoattractant like eotaxin.
Materials:
-
Human peripheral blood from healthy donors
-
Ficoll-Paque PLUS for granulocyte separation
-
Red blood cell lysis buffer
-
Eosinophil isolation kit (e.g., negative selection)
-
RPMI 1640 medium with 0.5% BSA
-
Recombinant human eotaxin-1 (CCL11)
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate filters (5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Eosinophil Isolation:
-
Isolate granulocytes from human peripheral blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Lyse red blood cells using a lysis buffer.
-
Purify eosinophils using a negative selection immunomagnetic cell separation kit to achieve >98% purity.
-
Resuspend purified eosinophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Chemotaxis Assay:
-
Prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA.
-
Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add 25 µL of recombinant human eotaxin-1 (e.g., 10 nM) to the lower wells of the chemotaxis chamber. Use medium alone as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Add 50 µL of the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of Migration:
-
After incubation, remove the filter and wipe off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the filter using a staining solution.
-
Mount the filter on a microscope slide and count the number of migrated eosinophils in several high-power fields.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Eotaxin-Stimulated Calcium Flux Assay
This protocol measures the effect of this compound on the increase in intracellular calcium concentration in eosinophils upon stimulation with eotaxin.
Materials:
-
Purified human eosinophils (as described above)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Recombinant human eotaxin-1 (CCL11)
-
This compound
-
Fluorimeter or flow cytometer capable of measuring intracellular calcium
Protocol:
-
Cell Loading:
-
Resuspend purified eosinophils in HBSS at 1-2 x 10^6 cells/mL.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at 1 x 10^6 cells/mL.
-
-
Calcium Flux Measurement:
-
Equilibrate the loaded eosinophils at 37°C for at least 10 minutes.
-
Add various concentrations of this compound or vehicle to the cell suspension and incubate for 10-15 minutes.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add a specific concentration of eotaxin-1 (e.g., 10 nM) to the cell suspension and continue recording the fluorescence for an additional 3-5 minutes.
-
At the end of the recording, add a calcium ionophore (e.g., ionomycin) to determine the maximum calcium response, followed by a chelating agent (e.g., EGTA) to determine the minimum response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence at the two emission wavelengths (for Fura-2) or the single emission wavelength (for other dyes) over time.
-
Determine the peak intracellular calcium concentration or the area under the curve after eotaxin stimulation.
-
Calculate the percentage of inhibition of the calcium flux for each concentration of this compound.
-
Cynomolgus Monkey Model of Allergen-Induced Eosinophilia
This in vivo model is crucial for evaluating the efficacy of this compound in a relevant preclinical species.
Materials:
-
Ascaris suum-sensitized cynomolgus monkeys
-
Ascaris suum allergen extract
-
This compound formulation for oral administration
-
Vehicle control
-
Equipment for bronchoalveolar lavage (BAL)
-
Flow cytometer and antibodies for eosinophil identification (e.g., anti-CD45, anti-CCR3)
-
Hematology analyzer
Protocol:
-
Animal Model and Dosing:
-
Use cynomolgus monkeys with a documented sensitivity to Ascaris suum allergen.
-
Administer this compound or vehicle orally (e.g., 5 mg/kg, twice daily) for a specified period before allergen challenge.
-
-
Allergen Challenge:
-
Anesthetize the monkeys and perform a baseline bronchoalveolar lavage (BAL) to determine the number of eosinophils in the airways.
-
Challenge the animals with an aerosolized solution of Ascaris suum allergen extract.
-
-
Post-Challenge Analysis:
-
Perform BAL at various time points after the allergen challenge (e.g., 24 and 48 hours).
-
Determine the total and differential cell counts in the BAL fluid, with a focus on eosinophils, using a hematology analyzer and flow cytometry.
-
Collect peripheral blood samples to monitor systemic eosinophil counts.
-
-
Efficacy Evaluation:
-
Compare the number and percentage of eosinophils in the BAL fluid and peripheral blood of this compound-treated animals to the vehicle-treated control group.
-
Calculate the percentage of reduction in allergen-induced eosinophilia.
-
Potential Research Applications in Other Eosinophilic Disorders
The potent and selective anti-eosinophil activity of this compound suggests its potential utility in other eosinophilic disorders beyond asthma. Researchers are encouraged to investigate its efficacy in relevant preclinical models of the following conditions:
-
Eosinophilic Esophagitis (EoE): Utilize murine models of ovalbumin- or house dust mite-induced EoE to assess the effect of this compound on esophageal eosinophil infiltration, epithelial hyperproliferation, and fibrosis.
-
Hypereosinophilic Syndromes (HES): Investigate the ability of this compound to reduce peripheral blood and tissue eosinophilia in models of HES, potentially in combination with other therapeutic agents.
-
Atopic Dermatitis (AD): Employ models of epicutaneous sensitization with allergens like ovalbumin or house dust mite in mice to evaluate the impact of this compound on skin eosinophilia, epidermal thickening, and pruritus-like behaviors.
Conclusion
This compound is a powerful research tool for investigating the role of CCR3 and eosinophils in a variety of inflammatory diseases. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of this compound in a range of eosinophilic disorders, ultimately contributing to the development of novel and targeted therapies for these debilitating conditions.
References
Troubleshooting & Optimization
BMS-639623 solubility and preparation for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of BMS-639623 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). Its mechanism of action involves binding to CCR3 and inhibiting the downstream signaling pathways activated by its ligands, such as eotaxin. This inhibition blocks cellular responses like eosinophil chemotaxis and calcium mobilization.
Q2: What is the solubility of this compound?
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO. Please refer to the detailed "Experimental Protocol: Preparation of a 10 mM this compound Stock Solution" below for a step-by-step guide.
Q4: My this compound solution in DMSO appears cloudy. What should I do?
A4: Cloudiness or precipitation in the DMSO stock solution can be due to several factors. First, ensure you are using anhydrous DMSO, as absorbed water can reduce solubility. Gentle warming of the solution to 37°C and brief sonication can help dissolve the compound. If the issue persists, consider preparing a fresh stock solution.
Q5: I observed precipitation when I diluted my this compound DMSO stock into my cell culture medium. How can I prevent this?
A5: This is a common issue known as "crashing out" or "antisolvent precipitation," which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To prevent this, it is crucial to perform serial dilutions of the DMSO stock solution in your cell culture medium rather than a single large dilution. Adding the stock solution dropwise to pre-warmed media while gently vortexing can also help. For a detailed procedure, see the "Troubleshooting Guide: Preventing Precipitation" section.
Q6: What is the recommended final concentration of DMSO in my in vitro assay?
A6: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A final DMSO concentration of less than 0.5% is generally recommended, with 0.1% being ideal for many cell lines. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Quantitative Data Summary
| Parameter | Value |
| Molecular Weight | 481.58 g/mol |
| Molecular Formula | C₂₅H₃₂FN₇O₂ |
| Solubility in DMSO | 10 mM |
| Storage of Solid | -20°C for up to 12 months |
| Storage of DMSO Stock | -80°C for up to 6 months |
Experimental Protocols
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.82 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).
Experimental Protocol: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): It is highly recommended to perform an intermediate dilution of the stock solution in DMSO before the final dilution into the aqueous medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently swirling or vortexing the medium, add the required volume of the this compound stock (or intermediate dilution) dropwise to the medium.
-
For example, to achieve a final concentration of 10 µM, add 10 µL of a 1 mM intermediate stock to 990 µL of cell culture medium. This will result in a final DMSO concentration of 1%. Adjust the dilution scheme to achieve a lower final DMSO concentration if required by your experimental system.
-
-
Immediate Use: Use the prepared working solution immediately in your assay to ensure stability and prevent precipitation.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Troubleshooting Guide: Preventing Precipitation
| Issue | Possible Cause | Recommended Solution |
| Immediate cloudiness or precipitation upon dilution in aqueous media | "Crashing out" / Antisolvent Precipitation: The compound is poorly soluble in the aqueous environment. | 1. Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in the pre-warmed aqueous medium. 2. Dropwise Addition with Agitation: Add the DMSO stock solution drop-by-drop to the pre-warmed media while gently vortexing or swirling. 3. Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration DMSO stock solution. |
| Precipitate forms over time in the incubator | Temperature-dependent solubility: The compound may be less soluble at 37°C. Media components: Interaction with components in the cell culture medium. | 1. Ensure Final Concentration is Below Solubility Limit: The final concentration of the compound in the assay should be well below its aqueous solubility limit. 2. Minimize Storage Time: Prepare working solutions fresh and use them immediately. 3. Serum Concentration: If using serum-containing media, consider if the serum concentration is affecting solubility. |
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: this compound inhibits the CCR3 signaling pathway.
Technical Support Center: Optimizing BMS-639623 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BMS-639623, a potent CCR3 antagonist, for use in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a G-protein coupled receptor predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[3] Its primary ligands are eotaxins (CCL11, CCL24, CCL26), which are potent chemoattractants for eosinophils. By blocking the interaction of eotaxins with CCR3, this compound inhibits the downstream signaling pathways responsible for eosinophil migration and activation, which are key events in allergic inflammation and asthma.[3][4]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: Given the high potency of this compound, with reported IC50 values in the picomolar to low nanomolar range for chemotaxis and binding assays, it is recommended to start with a broad logarithmic dilution series.[2] A suggested starting range is from 0.01 nM to 1 µM. This wide range will help to establish a dose-response curve and identify the optimal concentration for your specific cell line and assay conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid potential solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.1%. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum contains proteins that can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells. If you observe a lower than expected potency in serum-containing media, consider performing experiments in serum-free or reduced-serum conditions. It is also advisable to run parallel experiments to quantify the effect of serum on the compound's activity in your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The effective concentration in your cell-based assay may be higher than the reported biochemical IC50. 2. Compound instability: The compound may be degrading in the culture medium over the course of the experiment. 3. Insensitive cell line or assay: Your cell line may not express sufficient levels of CCR3, or the assay endpoint may not be sensitive to CCR3 inhibition. | 1. Test a higher concentration range, extending up to 10 µM. 2. Perform a stability study of this compound in your cell culture medium (see Experimental Protocols). Consider replenishing the compound during long-term assays. 3. Verify CCR3 expression in your cell line (e.g., by flow cytometry or western blot). Use a positive control for CCR3 activation (e.g., eotaxin) to confirm assay functionality. |
| High cell death observed at effective concentrations. | 1. Cytotoxicity: The concentration required for CCR3 inhibition may be causing off-target cytotoxic effects. 2. Solvent toxicity: The final DMSO concentration may be too high. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound. Aim to use concentrations below the cytotoxic threshold for your functional assays. 2. Ensure the final DMSO concentration in your culture medium is ≤ 0.1%. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can alter cellular responses. 2. Pipetting errors: Inaccurate serial dilutions can lead to significant variability. 3. Variable incubation times: The timing of compound addition and assay readout can impact the results. | 1. Standardize all cell culture parameters. Use cells within a consistent passage number range and at a consistent confluency. 2. Use calibrated pipettes and be meticulous when preparing serial dilutions. 3. Maintain consistent incubation times for all experiments. |
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Assay Type | Species | IC50 Value |
| CCR3 Binding | Human | 0.3 nM |
| Eosinophil Chemotaxis | Human | 0.04 nM |
| Eotaxin-stimulated Calcium Flux | Human Eosinophils | 0.87 nM |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM |
Data compiled from publicly available sources.[2]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
This protocol is designed to determine the concentration of this compound that is toxic to cells, which is crucial for differentiating specific inhibitory effects from general cytotoxicity.
Materials:
-
Target cells (e.g., eosinophilic cell line, primary eosinophils)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay. Allow adherent cells to attach overnight. For suspension cells, the assay can be started immediately after seeding.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium (for adherent cells) and add 100 µL of the prepared compound dilutions to the respective wells. For suspension cells, add 50 µL of 2x concentrated compound dilutions to the 50 µL of cell suspension in each well.
-
Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: In Vitro Eosinophil Migration (Chemotaxis) Assay using a Boyden Chamber
This protocol measures the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant.
Materials:
-
Purified human eosinophils
-
Boyden chamber apparatus with polycarbonate filters (5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant (e.g., recombinant human eotaxin-1/CCL11)
-
This compound
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Resuspend purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 ng/mL eotaxin-1) to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.
-
Carefully place the polycarbonate filter over the lower wells.
-
Add 50 µL of the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Staining and Counting:
-
After incubation, remove the filter and wipe the cells from the upper surface.
-
Fix and stain the filter.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields for each well.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.
Mandatory Visualizations
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting BMS-639623 Chemotaxis Assay Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in chemotaxis assays using the compound BMS-639623. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 3 (CCR3).[1][2][3] It is not an antagonist for CCR1. It has been shown to have picomolar inhibitory potency against eosinophil chemotaxis.[3][4]
Q2: What is the mechanism of action of this compound in a chemotaxis assay?
A2: In a chemotaxis assay, this compound works by binding to the CCR3 receptor on the surface of cells, such as eosinophils. This binding action blocks the interaction of the receptor with its natural chemoattractant ligands, like eotaxin (CCL11). By inhibiting this interaction, this compound prevents the intracellular signaling cascade that leads to directed cell migration towards the chemoattractant.
Q3: What are the most common sources of variability in cell-based assays like chemotaxis assays?
A3: Variability in cell-based assays can arise from several factors.[5][6][7] Key contributors include inconsistencies in cell culture conditions (e.g., cell density, passage number), procedural variations in liquid handling, suboptimal reagent concentrations, and environmental factors within the incubator.[5][8]
Q4: What are essential controls to include in a this compound chemotaxis assay?
A4: To ensure the validity of your results, the following controls are crucial:
-
Negative Control (Basal Migration): Cells in assay medium without any chemoattractant in the lower chamber. This measures the random, non-directed cell movement.
-
Positive Control (Maximum Chemotaxis): Cells in assay medium with an optimal concentration of a CCR3 ligand (e.g., eotaxin) in the lower chamber. This establishes the maximum expected chemotactic response.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound, in the presence of the chemoattractant. This control accounts for any potential effects of the vehicle on cell migration.
Troubleshooting Guide
This guide provides solutions to common problems encountered during chemotaxis assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Migration (High signal in negative control) | Serum in the assay medium contains chemoattractants. | Use serum-free medium for the assay. Consider serum-starving the cells for a consistent period before the assay.[9][10] |
| Cell density is too high, leading to "spillover". | Optimize the cell seeding density. A cell titration experiment is recommended.[10][11] | |
| Contamination of cell culture or reagents. | Routinely test for microbial contamination, including mycoplasma.[8] Use sterile techniques and fresh reagents. | |
| Low or No Chemotaxis (Low signal in positive control) | Low or no CCR3 expression on the cells. | Verify CCR3 expression on your target cells using techniques like flow cytometry or western blotting. |
| Suboptimal chemoattractant concentration. | Perform a dose-response experiment to determine the optimal concentration of the CCR3 ligand. | |
| Incorrect incubation time. | Optimize the incubation period. Too short may not allow for sufficient migration, while too long can degrade the chemoattractant gradient.[9] | |
| Poor cell health or viability. | Ensure cells are healthy and have high viability before starting the assay. Use cells from a consistent, low passage number.[8][9] | |
| Inconsistent Results Between Replicates or Experiments | Variability in cell handling and culture. | Standardize cell culture conditions, including seeding density, passage number, and time from passage to assay.[8] |
| Pipetting errors leading to inaccurate cell numbers or reagent concentrations. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For cell seeding, ensure the cell suspension is homogenous. | |
| Uneven temperature or CO2 distribution in the incubator. | Ensure the incubator is properly calibrated and provides a uniform environment. Avoid placing assay plates on the outer edges. | |
| "Edge effects" on the assay plate. | To minimize evaporation and temperature gradients at the edges of the plate, consider not using the outermost wells or filling them with sterile water or PBS.[9] | |
| This compound Shows Low or No Inhibition | Suboptimal concentration of this compound. | Perform a dose-response curve to determine the IC50 of this compound for your specific cell type and assay conditions. |
| Insufficient pre-incubation time with the antagonist. | Pre-incubate the cells with this compound for a sufficient time (e.g., 30-60 minutes) before adding them to the chemotaxis chamber to allow for receptor binding. | |
| Degradation of the compound. | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. |
Experimental Protocol: Boyden Chamber Chemotaxis Assay
This protocol provides a general framework for a chemotaxis assay using this compound. Optimization for specific cell types and conditions is recommended.
Materials:
-
Cells expressing CCR3 (e.g., eosinophils, specific leukocyte subsets, or a recombinant cell line)
-
This compound
-
CCR3 Ligand (e.g., recombinant human eotaxin-1/CCL11)
-
Assay Medium: Serum-free culture medium (e.g., RPMI 1640) with 0.5% Bovine Serum Albumin (BSA)
-
Control Medium: Assay medium with the vehicle (e.g., DMSO) at the same final concentration as the this compound treatment.
-
Boyden chamber or Transwell® inserts (pore size appropriate for the cell type, e.g., 5 µm for leukocytes)[10][12]
-
24-well or 96-well companion plates
-
Cell dissociation solution (if using adherent cells)
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to an optimal density. For suspension cells, collect by centrifugation. For adherent cells, detach using a non-enzymatic cell dissociation solution.
-
Wash the cells once with serum-free medium.
-
Resuspend the cells in assay medium at a pre-determined optimal concentration (e.g., 1 x 10^6 cells/mL). Ensure a single-cell suspension.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in assay medium. Also, prepare the chemoattractant at its optimal concentration.
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the companion plate. For controls, add assay medium (negative control) or control medium (vehicle control).
-
In separate tubes, pre-incubate the cell suspension with the various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Carefully place the Transwell® inserts into the wells, avoiding air bubbles.
-
Add the pre-incubated cell suspension to the top chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a pre-optimized duration (e.g., 2-4 hours).[13]
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
Remove the medium and non-migrated cells from the top of the insert membrane with a cotton swab.
-
Quantify the migrated cells on the bottom of the membrane. A common method is to use a fluorescent dye like Calcein-AM.
-
Prepare a lysis buffer containing the fluorescent dye.
-
Add the lysis buffer to the lower wells of a clean plate.
-
Transfer the inserts to the wells containing the lysis buffer.
-
Incubate as required for cell lysis and dye release.
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
-
Visualizations
CCR3 Signaling Pathway
Caption: Simplified CCR3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting chemotaxis assay variability.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. Understanding and managing sources of variability in cell measurements [insights.bio]
- 7. cellgs.com [cellgs.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. benchchem.com [benchchem.com]
- 10. corning.com [corning.com]
- 11. ibidi.com [ibidi.com]
- 12. 5 µm Chemotaxis Assays, 96-Well Format [cellbiolabs.com]
- 13. benchchem.com [benchchem.com]
BMS-639623 stability in DMSO and culture media
Welcome to the technical support center for BMS-639623. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1] CCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in the chemotaxis of eosinophils, a type of white blood cell involved in inflammatory responses, particularly in allergic reactions and asthma.[2][3] By blocking the CCR3 receptor, this compound inhibits the signaling pathways that lead to eosinophil migration and activation.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. Stock solutions of this compound in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 6 months. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q3: What is the solubility of this compound in DMSO?
A3: this compound is soluble in DMSO at a concentration of 10 mM.[4]
Stability Data
While specific, publicly available stability data for this compound is limited, the following tables provide representative data illustrating the expected stability of a small molecule like this compound in DMSO and common cell culture media. This is hypothetical data for illustrative purposes.
Table 1: Hypothetical Stability of this compound in DMSO
| Storage Temperature | Time Point | % Remaining (HPLC) | Observations |
| -80°C | 1 month | >99% | No degradation detected |
| 3 months | >99% | No degradation detected | |
| 6 months | 98% | Minor degradation | |
| -20°C | 1 month | >99% | No degradation detected |
| 3 months | 97% | Slight degradation | |
| 6 months | 95% | Moderate degradation | |
| 4°C | 1 week | 98% | Minor degradation |
| 1 month | 90% | Significant degradation | |
| Room Temp (25°C) | 24 hours | 95% | Moderate degradation |
| 1 week | 80% | Significant degradation |
Table 2: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Media Type | Time Point | % Remaining (HPLC) | Observations |
| DMEM (+10% FBS) | 8 hours | 95% | Minor degradation |
| 24 hours | 85% | Significant degradation | |
| 48 hours | 70% | Major degradation | |
| RPMI-1640 (+10% FBS) | 8 hours | 94% | Minor degradation |
| 24 hours | 82% | Significant degradation | |
| 48 hours | 65% | Major degradation |
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Possible Cause: The compound is precipitating out of solution when the DMSO stock is added to the aqueous cell culture medium due to its hydrophobic nature.
-
Solution:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Increase the volume of media: Add the DMSO stock to a larger volume of media to ensure rapid dilution.
-
Vortex while adding: Gently vortex the media while adding the DMSO stock to facilitate rapid mixing and prevent localized high concentrations.
-
Lower the final concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
-
Issue 2: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound in the cell culture medium. As indicated in the hypothetical data, small molecules can degrade at 37°C in culture media over time.
-
Solution: For long-term experiments (over 24 hours), consider replenishing the media with freshly prepared this compound every 24 hours to maintain a consistent effective concentration.
-
-
Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic culture vessels, reducing the effective concentration in the media.
-
Solution: Consider using low-adhesion plasticware for your experiments.
-
-
Possible Cause 3: Low or absent CCR3 expression in your cell line. The biological effect of this compound is dependent on the presence of its target, the CCR3 receptor.
-
Solution: Confirm the expression of CCR3 on your target cells using techniques such as flow cytometry, western blot, or qPCR.
-
Issue 3: Unexpected cellular toxicity.
-
Possible Cause: High final DMSO concentration. DMSO can be toxic to some cell lines at concentrations above 0.5%.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on your cells.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM or RPMI-1640) with or without serum
-
37°C incubator with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the cell culture medium: Dilute the this compound stock solution into your pre-warmed cell culture medium to your final desired working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time 0 sample: Immediately after adding the compound, take an aliquot (e.g., 100 µL) and mix it with an equal volume of acetonitrile to precipitate proteins and halt degradation. This will be your time 0 sample.
-
Incubation: Place the remaining medium containing this compound in a 37°C incubator.
-
Collect time points: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and treat them as in step 3.
-
Sample preparation for HPLC: Centrifuge the samples to pellet any precipitate. Transfer the supernatant to HPLC vials.
-
HPLC analysis: Analyze the samples by HPLC. The percentage of this compound remaining at each time point is calculated by comparing the peak area to the time 0 sample.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: CCR3 signaling pathway and antagonist action.
References
Preventing off-target effects of BMS-639623 in experiments
Welcome to the Technical Support Center for BMS-639623. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent and selective CCR3 antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you prevent and interpret potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3). It functions by competitively inhibiting the binding of endogenous chemokine ligands, such as eotaxin-1 (CCL11), to CCR3. This blockade prevents the activation of downstream signaling pathways that are crucial for the chemotaxis, activation, and degranulation of eosinophils and other CCR3-expressing cells.[1]
Q2: What are the known and potential off-target effects of this compound?
A2: During its development, the beta-hydroxyl group in the structure of this compound was optimized to lower its affinity for the cytochrome P450 enzyme CYP2D6.[2] While this compound is described as selective against other 7TM receptors and ion channels, comprehensive public data on its broad off-target profile is limited.[1] Given that other CCR3 antagonists have shown activity at the hERG potassium channel, it is prudent to consider this as a potential off-target.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound that achieves the desired CCR3 antagonism.
-
Perform dose-response experiments to identify the optimal concentration range.
-
Include appropriate controls , such as a structurally unrelated CCR3 antagonist or a negative control compound.
-
Use cell lines with confirmed CCR3 expression and minimal expression of potential off-target receptors.
-
Consider potential interactions with other compounds in your experimental system, especially those metabolized by CYP2D6.
Q4: What are the typical IC50 values for this compound against its primary target, CCR3?
A4: The inhibitory potency of this compound against CCR3 has been characterized in various functional assays. The reported IC50 values are summarized in the table below.
Potency of this compound against Human CCR3
| Assay Type | IC50 (nM) |
| Radioligand Binding | 0.3[1] |
| Eosinophil Chemotaxis | 0.04[1] |
| Eotaxin-stimulated Calcium Flux | 0.87[1] |
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected inhibition of eosinophil chemotaxis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a full dose-response curve to determine the optimal inhibitory concentration for your specific cell type and chemoattractant concentration. |
| Compound Degradation | Prepare fresh stock solutions of this compound in DMSO and use them promptly. Avoid repeated freeze-thaw cycles. |
| Low CCR3 Expression on Cells | Confirm CCR3 expression levels on your eosinophils or cell line using flow cytometry or western blotting. |
| Use of a Non-Optimal Chemoattractant | Ensure you are using a potent and specific CCR3 ligand, such as eotaxin-1 (CCL11), at a concentration near its EC50 for chemotaxis. |
| Assay Variability | Standardize cell numbers, incubation times, and chemoattractant gradients across all experiments. |
Issue 2: Unexpected cellular responses or toxicity at higher concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target effects on other GPCRs or ion channels | - Lower the concentration of this compound to a range where it is selective for CCR3. - Use a structurally unrelated CCR3 antagonist as a control to see if the effect is target-specific. - If cardiac ion channel effects are suspected (e.g., hERG), consider performing electrophysiology assays. |
| Inhibition of CYP2D6 | If your experimental system involves other compounds metabolized by CYP2D6, consider potential drug-drug interactions that could lead to altered metabolism and unexpected effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). Run a vehicle-only control. |
| Compound Precipitation | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try lowering the concentration or using a different solubilization method. |
Experimental Protocols
Key Experiment 1: Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a standard method for assessing the inhibitory effect of this compound on eosinophil chemotaxis.
Materials:
-
Purified human eosinophils
-
This compound
-
Recombinant human eotaxin-1 (CCL11)
-
Boyden chamber apparatus with polycarbonate filters (5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Cell Preparation: Resuspend purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing eotaxin-1 (at its EC50 concentration) to the lower wells of the Boyden chamber.
-
Add assay medium alone to the negative control wells.
-
Carefully place the polycarbonate filter over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
Cell Staining and Counting:
-
Remove the filter and wipe the cells from the upper surface.
-
Fix and stain the filter.
-
Mount the filter on a glass slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Key Experiment 2: Calcium Mobilization Assay
This protocol describes how to measure the inhibition of eotaxin-1-induced intracellular calcium flux by this compound.
Materials:
-
CCR3-expressing cell line (e.g., CHO-K1/CCR3)
-
This compound
-
Recombinant human eotaxin-1 (CCL11)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the CCR3-expressing cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add the Fluo-4 AM dye-loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition (Antagonist):
-
Add various concentrations of this compound or vehicle (DMSO) to the cell plate.
-
Incubate for 10-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject eotaxin-1 (at its EC80 concentration) into the wells.
-
Immediately measure the kinetic fluorescence response for 1-2 minutes.
-
-
Data Analysis: Determine the IC50 value of this compound by calculating the percentage inhibition of the peak fluorescence signal at each concentration.
Visualizing Pathways and Workflows
CCR3 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by CCR3 upon ligand binding, which is inhibited by this compound.
Troubleshooting Workflow for Off-Target Effects
This workflow provides a logical approach to investigate potential off-target effects of this compound.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-639623 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-639623. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves for this potent and selective CCR3 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 3 (CCR3).[1] Its primary mechanism of action is to block the binding of eotaxin and other CCR3 ligands to the receptor, thereby inhibiting downstream signaling pathways involved in eosinophil chemotaxis and activation.[1][2] This makes it a candidate for the treatment of asthma and other inflammatory diseases characterized by eosinophilia.[2][3]
Q2: What are the expected IC50 values for this compound in different in vitro assays?
A2: The inhibitory potency of this compound can vary depending on the specific assay. Published data indicates the following IC50 values:
| Assay Type | Species | IC50 Value |
| CCR3 Binding | Human | 0.3 nM |
| Eosinophil Chemotaxis | Human | 0.04 nM (38 pM)[1][2] |
| Eotaxin-Stimulated Calcium Flux | Human Eosinophils | 0.87 nM[1] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM[1] |
| CCR3 Binding | Mouse | 31,870 nM[1] |
| Eosinophil Chemotaxis | Mouse | 870 nM[1] |
Q3: Why is this compound significantly less potent in mouse models compared to human and cynomolgus monkey?
A3: this compound exhibits species-specific differences in potency, with significantly lower affinity for the mouse CCR3 receptor.[1] This is a critical consideration when designing preclinical in vivo studies, and may necessitate the use of alternative animal models, such as the cynomolgus monkey, where the compound demonstrates higher potency.[1]
Troubleshooting Guide
This guide addresses common issues encountered when generating dose-response curves for this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the assay plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outermost wells of the plate or fill them with buffer/media to maintain humidity. |
| Steep or shallow dose-response curve | - Incorrect concentration range of this compound- Issues with compound solubility | - Perform a wider range of serial dilutions (e.g., log or half-log dilutions) to capture the full curve.- Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in assay media. Check for precipitation. |
| No response or very weak inhibition | - Inactive compound- Low CCR3 expression on target cells- Inappropriate assay conditions | - Verify the identity and purity of the this compound stock.- Confirm CCR3 expression on the cell line or primary cells using techniques like flow cytometry or qPCR.- Optimize assay parameters such as incubation time, temperature, and agonist (e.g., eotaxin) concentration. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or health- Differences in reagent lots (e.g., serum, agonist)- Inconsistent incubation times | - Use cells within a defined passage number range and ensure high viability.- Qualify new lots of critical reagents before use in experiments.- Standardize all incubation steps precisely. |
Experimental Protocols
CCR3 Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the human CCR3 receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing human CCR3 (e.g., CHO-K1 or HEK293).
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate cell membranes with a constant concentration of a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin) and increasing concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Eosinophil Chemotaxis Assay
Objective: To measure the functional inhibition of eosinophil migration by this compound.
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from human or cynomolgus monkey whole blood using density gradient centrifugation.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Chemoattractant: Add a specific CCR3 ligand (e.g., eotaxin-1/CCL11) to the lower wells.
-
Cell Treatment: Pre-incubate the isolated eosinophils with various concentrations of this compound.
-
Migration: Add the treated eosinophils to the upper wells and incubate to allow for migration towards the chemoattractant in the lower wells.
-
Quantification: Quantify the number of migrated cells in the lower wells using a cell counter or by staining and imaging.
-
Data Analysis: Plot the percentage of inhibition of migration against the log concentration of this compound to calculate the IC50 value.
Visualizations
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
Addressing BMS-639623 vehicle control issues
An Important Note on the Mechanism of Action of BMS-639623:
Initial research indicates a potential misunderstanding regarding the molecular target of this compound. This compound is a potent and selective CCR3 antagonist and not a RORγt inverse agonist.[1][2][3][4] This technical support center will, therefore, focus on addressing issues related to the use of this compound in the context of its activity as a CCR3 antagonist.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 3 (CCR3).[1][4] Its mechanism of action is to block the binding of chemokines like eotaxin-1, -2, and -3 to the CCR3 receptor.[5] This inhibition prevents the activation of downstream signaling pathways that lead to the recruitment and activation of eosinophils and other immune cells involved in inflammatory and allergic responses.[5][6]
Q2: I am observing an effect in my vehicle control group. What could be the cause?
A2: An unexpected effect in a vehicle control group is a common issue in pharmacological experiments and can stem from several factors. The vehicle, often an organic solvent like Dimethyl Sulfoxide (DMSO) used to dissolve the compound, can have biological activity at certain concentrations.[7][8] It is crucial to ensure the final concentration of the vehicle in your assay is minimal (typically <0.5%, ideally <0.1%) and consistent across all treatment groups, including the untreated control.[9] If the vehicle itself is causing an effect, it may be necessary to test alternative, more inert vehicles.
Q3: My this compound is precipitating when I add it to my aqueous assay medium. How can I resolve this?
A3: Precipitation is a frequent challenge when diluting a compound from a concentrated organic stock solution into an aqueous buffer. This is often due to the compound's low aqueous solubility. This compound is soluble in DMSO at 10 mM.[1] To prevent precipitation, consider the following:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions.
-
Rapid Mixing: Ensure thorough and immediate mixing when adding the compound to the aqueous medium.
-
Lower Final Concentration: Working at a lower final concentration of the compound can prevent it from exceeding its solubility limit.
-
Use of Solubilizing Agents: In some instances, adding a small amount of a biocompatible surfactant or other solubilizing agent to the assay buffer can improve solubility.
Q4: My experimental results with this compound are inconsistent between batches. What are the potential reasons?
A4: Inconsistent results can arise from variability in compound handling and preparation. Ensure that you prepare the vehicle and compound dilutions fresh for each experiment using a standardized protocol.[7] The stability of the compound in the assay medium over the course of the experiment can also be a factor. It is advisable to assess the stability of this compound in your specific cell culture medium by incubating it for the duration of your experiment and measuring its concentration at various time points.
Troubleshooting Guides
Problem 1: Weak or no inhibitory effect of this compound in a chemotaxis assay.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific assay.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Prepare fresh stock solutions of this compound. If storing solutions, do so at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]
-
-
Possible Cause 3: Incorrect Assay Setup.
-
Solution: Ensure the chemotactic gradient is properly established and that the incubation time is appropriate for your cell type. Too short an incubation may not allow for sufficient cell migration, while too long an incubation can lead to degradation of the gradient.[10]
-
Problem 2: High background signal or non-specific effects observed.
-
Possible Cause 1: Compound Aggregation.
-
Solution: High concentrations of hydrophobic compounds can lead to the formation of aggregates that cause non-specific effects. Visually inspect your compound solution for any signs of precipitation. Consider including a small amount of a non-ionic detergent, like 0.01% Triton X-100, in your assay buffer to disrupt potential aggregates.[9]
-
-
Possible Cause 2: Off-target Effects.
-
Solution: While this compound is reported to be selective for CCR3, at high concentrations, off-target effects are always a possibility.[1] To confirm that the observed effect is due to CCR3 inhibition, consider using a structurally unrelated CCR3 antagonist as a positive control or using a cell line that does not express CCR3 as a negative control.
-
Data Presentation
Table 1: Potency of this compound
| Assay Type | Target Species | IC50 | Reference |
| CCR3 Binding | Human | 0.3 nM | [1] |
| Chemotaxis | Human | 0.04 nM | [1] |
| Eotaxin-stimulated Calcium Flux | Human Eosinophils | 0.87 nM | [1] |
| Chemotaxis | Cynomolgus Monkey Eosinophils | 0.15 nM | [1] |
| CCR3 Binding | Mouse | 31,870 nM | [1] |
| Chemotaxis | Mouse | >10,000 nM | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 10 mM | [1] |
Experimental Protocols
Protocol 1: In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol provides a general method for assessing the effect of this compound on eosinophil migration towards a chemoattractant.
Materials:
-
Isolated human eosinophils
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
Chemoattractant (e.g., eotaxin-1/CCL11)
-
This compound stock solution (10 mM in DMSO)
-
Boyden chamber apparatus with polycarbonate filters (e.g., 5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood. Resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in chemotaxis medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM eotaxin-1) to the lower wells of the Boyden chamber.
-
Add chemotaxis medium alone to some wells as a negative control.
-
Pre-incubate the eosinophil suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of each well.
-
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining and Counting:
-
After incubation, remove the filter.
-
Wipe the cells from the upper side of the filter.
-
Fix and stain the cells that have migrated to the lower side of the filter.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Mandatory Visualizations
Caption: Simplified CCR3 signaling pathway leading to chemotaxis and degranulation.
Caption: Experimental workflow for a Boyden chamber chemotaxis assay.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. amsbio.com [amsbio.com]
- 3. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemotaxis assay - Wikipedia [en.wikipedia.org]
Technical Support Center: BMS-639623 Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR3 antagonist, BMS-639623, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor involved in the chemotaxis (directed migration) of eosinophils, which are immune cells implicated in allergic inflammation and asthma. By blocking the CCR3 receptor, this compound inhibits the binding of its natural ligands, such as eotaxin-1, -2, and -3, thereby preventing the recruitment of eosinophils to sites of inflammation.
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in cynomolgus monkeys, a relevant preclinical model for allergic diseases due to the high homology of their immune system with humans.[1] However, it shows poor binding and inhibitory potency in mouse models.[2] This species-specific difference is a critical consideration for study design.
Q3: What are the reported in vitro and in vivo efficacy data for this compound?
A3: The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound [2]
| Assay | Species | IC50 (nM) |
| CCR3 Binding | Human | 0.3 |
| Eosinophil Chemotaxis | Human | 0.04 |
| Eotaxin-stimulated Calcium Flux | Human Eosinophils | 0.87 |
| CCR3 Binding | Mouse | 31 |
| Eosinophil Chemotaxis | Mouse | 870 |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 |
Table 2: In Vivo Efficacy of this compound in a Cynomolgus Monkey Model of Allergic Eosinophilia [2]
| Dose | Route of Administration | Reduction in Allergen-Dependent Eosinophilia |
| 5 mg/kg b.i.d. | Oral | 65% - 82% |
Troubleshooting Guide
Issue 1: Lack of Efficacy in a Mouse Model
-
Problem: No significant reduction in eosinophil infiltration or other inflammatory markers is observed in a mouse model of allergic inflammation after treatment with this compound.
-
Root Cause: this compound exhibits significantly lower potency for the mouse CCR3 receptor compared to the human and cynomolgus monkey receptors.[2]
-
Solution:
-
Switch to a more relevant animal model: The cynomolgus monkey is the recommended preclinical species for evaluating the in vivo efficacy of this compound.[2]
-
Consider a surrogate antagonist: If a rodent model is necessary, consider using a different CCR3 antagonist that has demonstrated potency in mice.
-
Issue 2: Poor Oral Bioavailability and Inconsistent Exposure
-
Problem: High variability in plasma concentrations of this compound is observed following oral administration, leading to inconsistent efficacy results.
-
Root Cause: this compound is a poorly water-soluble compound, which can lead to low and variable oral absorption.[3]
-
Solution:
-
Optimize the formulation: For preclinical studies, consider the following formulation strategies to enhance solubility and absorption:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[4][5]
-
Particle size reduction: Micronization or nanocrystal formulations increase the surface area of the drug, which can enhance the dissolution rate.[4][6]
-
Use of co-solvents and surfactants: These can help to dissolve the compound in the dosing vehicle.[4]
-
-
Control for diet: The composition of the diet, particularly fat content, can influence the absorption of poorly soluble drugs. Ensure consistent dietary conditions across all study animals.[3]
-
Issue 3: Difficulty in Establishing an In Vivo Eosinophil Migration Assay
-
Problem: Challenges in inducing a robust and reproducible eosinophil migration in the chosen animal model.
-
Root Cause: The protocol for inducing allergic inflammation and measuring eosinophil chemotaxis may not be optimized.
-
Solution: Refer to the detailed experimental protocols provided below for guidance on establishing a cynomolgus monkey model of allergic asthma and an in vitro eosinophil migration assay.
Detailed Experimental Protocols
Protocol 1: Cynomolgus Monkey Model of Allergic Asthma
This protocol is based on established methods for inducing asthma-like symptoms in cynomolgus monkeys.[2][7][8]
1. Animal Selection and Sensitization:
-
Select healthy, adult cynomolgus monkeys.
-
Perform a baseline assessment of airway responsiveness to a methacholine (B1211447) challenge.
-
Sensitize the animals by subcutaneous injection of an allergen, such as dust mite extract or Ascaris suum extract, mixed with an adjuvant (e.g., alum).[7][8] Repeat the sensitization every two weeks for a total of three injections.
2. Allergen Challenge and Efficacy Evaluation:
-
After the sensitization period, challenge the animals with an aerosolized solution of the same allergen.
-
Administer this compound or vehicle orally at the desired dose (e.g., 5 mg/kg b.i.d.) starting before the allergen challenge.
-
Collect bronchoalveolar lavage (BAL) fluid at various time points after the challenge (e.g., 6 and 24 hours) to assess eosinophil counts.
-
Perform lung function tests to measure airway hyperresponsiveness.
3. Eosinophil Quantification:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of eosinophils.
Protocol 2: In Vitro Eosinophil Chemotaxis Assay
This protocol describes a Boyden chamber-based assay for measuring eosinophil migration.[9]
1. Isolation of Eosinophils:
-
Isolate eosinophils from fresh human or cynomolgus monkey peripheral blood using a negative selection method (e.g., immunomagnetic cell separation) to obtain a highly pure population of untouched eosinophils.
2. Assay Setup:
-
Use a 96-well chemotaxis chamber with a polycarbonate filter (e.g., 5 µm pore size).
-
Add a solution of a chemoattractant (e.g., eotaxin-1) at various concentrations to the lower wells of the chamber.
-
Pre-incubate the isolated eosinophils with different concentrations of this compound or vehicle.
-
Add the pre-incubated eosinophil suspension to the upper wells of the chamber.
3. Incubation and Analysis:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the filter.
-
Count the number of migrated cells in several high-power fields for each well using a light microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
Visualizations
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
References
- 1. Assessing IgE and basophil activity in blood samples from nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dust mite-induced asthma in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. future4200.com [future4200.com]
- 6. briefs.techconnect.org [briefs.techconnect.org]
- 7. Single-cell transcriptomic characterization reveals the landscape of airway remodeling and inflammation in a cynomolgus monkey model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. benchchem.com [benchchem.com]
Overcoming poor oral bioavailability of BMS-639623 in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the CCR3 antagonist BMS-639623, specifically addressing challenges related to its use in murine models.
Frequently Asked Questions (FAQs)
Q1: We are administering this compound orally to mice and not observing the expected efficacy. Is this due to poor oral bioavailability?
A1: While poor oral bioavailability can be a factor for any orally administered compound, the primary issue with this compound in murine models is its significantly lower potency for the mouse CCR3 receptor compared to the human receptor. One report indicates that this compound exhibits poor binding and chemotaxis inhibition in mice, with IC50 values of 31 µM and 870 nM, respectively.[1] This is a stark contrast to its picomolar to low nanomolar potency in human and cynomolgus monkey assays.[1] Therefore, the lack of an in vivo response is very likely due to the compound not being potent enough to sufficiently antagonize the murine CCR3 receptor at typical dose levels.
Q2: Does this class of compounds generally have poor oral bioavailability in mice?
A2: Not necessarily. A structurally related CCR3 antagonist, referred to as compound '32' or DPC168, was shown to have an oral bioavailability of 20% in mice.[2] While this is not considered high, it was deemed adequate for in vivo efficacy studies in mouse models of allergic airway inflammation.[2] This suggests that the chemical scaffold of this compound is not inherently precluded from having oral absorption in mice. The issue with this compound is more likely a combination of its low intrinsic potency in this species and potentially suboptimal formulation.
Q3: What are the key differences in potency of this compound across species?
A3: this compound shows significant species-specific differences in its potency. It is highly potent against the human CCR3 receptor but shows markedly lower potency against the mouse receptor. A summary of the reported IC50 values is provided in the table below.
Data Summary
Table 1: In Vitro Potency of this compound and a Related Analog
| Compound | Species | Assay | IC50 | Reference |
| This compound | Human | CCR3 Binding | 0.3 nM | [1] |
| Human | Eosinophil Chemotaxis | 0.04 nM | [1] | |
| Human | Eotaxin-stimulated Calcium Flux | 0.87 nM | [1] | |
| Cynomolgus Monkey | Eosinophil Chemotaxis | 0.15 nM | [1] | |
| Mouse | CCR3 Binding | 31,000 nM (31 µM) | [1] | |
| Mouse | Eosinophil Chemotaxis | 870 nM | [1] | |
| Compound '32' (DPC168) | Mouse | Eosinophil Chemotaxis | 41 nM | [2] |
Table 2: Preclinical Oral Bioavailability of a Related CCR3 Antagonist
| Compound | Species | Oral Bioavailability (F%) | Reference |
| Compound '32' (DPC168) | Mouse | 20% | [2] |
Troubleshooting Guides
Guide 1: Addressing the Low Potency of this compound in Mice
If your research requires the use of a CCR3 antagonist in a murine model, the low potency of this compound presents a significant challenge. Here is a logical workflow to address this issue.
Caption: Logical workflow for addressing the low potency of this compound in mice.
Guide 2: Investigating and Overcoming Poor Oral Bioavailability
If you suspect that in addition to low potency, poor oral bioavailability is contributing to the lack of efficacy, or if you are working with a similar compound, the following troubleshooting guide can be used.
Step 1: Baseline Pharmacokinetic (PK) Study
Before attempting to improve bioavailability, it is essential to determine the baseline PK parameters of your compound in mice.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animals: Use a sufficient number of mice (e.g., n=3-5 per time point) to obtain robust data.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single dose of the compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400) via the tail vein. This group is crucial for determining clearance, volume of distribution, and absolute bioavailability.
-
Oral (PO) Administration: Administer a single oral gavage dose (e.g., 5-10 mg/kg) of the compound in a simple formulation (e.g., suspension in 0.5% methylcellulose).
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Analysis: Analyze the plasma concentrations of the compound using a validated bioanalytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and F% (oral bioavailability, calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100).
Step 2: Formulation Development Workflow
If the baseline PK study confirms low oral bioavailability (e.g., F% < 10%), various formulation strategies can be explored to improve absorption.
Caption: Workflow for improving oral bioavailability through formulation strategies.
Signaling Pathway
This compound is an antagonist of the CCR3 receptor. The binding of eotaxins (CCL11, CCL24, CCL26) to CCR3 on eosinophils triggers a signaling cascade that leads to chemotaxis and cellular activation, which are key events in allergic inflammation. This compound blocks this interaction.
Caption: Simplified signaling pathway of the CCR3 receptor and the inhibitory action of this compound.
References
Mitigating potential cytotoxicity of BMS-639623
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-639623, a potent CCR3 antagonist. The information provided aims to help mitigate potential cytotoxicity and ensure reliable experimental outcomes.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in Treated Cultures
If you are observing significant cytotoxicity in your cell cultures upon treatment with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1][2][3][4] Its primary mechanism of action is to block the binding of chemokines, such as eotaxin, to CCR3, thereby inhibiting the recruitment and activation of eosinophils and other inflammatory cells.[2] This makes it a candidate for the treatment of asthma and other eosinophil-mediated inflammatory diseases.[1][2][3]
Cytotoxicity and Mitigation
Q2: Is this compound expected to be cytotoxic?
A2: While this compound is designed to be selective for CCR3, like many small molecule inhibitors, it can exhibit cytotoxicity, particularly at higher concentrations or in sensitive cell types.[5] The original development of this compound included modifications to reduce its affinity for the metabolic enzyme CYP2D6, suggesting that off-target effects are a potential source of toxicity.[1]
Q3: What are the potential causes of this compound-induced cytotoxicity?
A3: Potential causes of cytotoxicity include:
-
High Concentrations: Using concentrations significantly above the IC50 for CCR3 antagonism can lead to off-target effects.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Off-Target Effects: this compound may interact with other cellular targets, including metabolic enzymes like cytochrome P450s, leading to toxicity.[1]
-
Cell-Type Specific Sensitivity: Some cell lines may be inherently more sensitive to the compound.
Q4: How can I minimize the cytotoxicity of this compound in my experiments?
A4: To mitigate cytotoxicity, consider the following strategies:
-
Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired biological effect. A dose-response experiment is recommended to determine the optimal non-toxic concentration.[5]
-
Control for Vehicle Effects: Always include a vehicle-only control to assess the toxicity of the solvent. Aim to keep the final solvent concentration low (e.g., <0.1% DMSO).
-
Optimize Exposure Time: Reduce the incubation time to the minimum required to observe the desired on-target effect.
-
Use Appropriate Cell Lines: If investigating off-target effects, consider using a cell line that does not express CCR3 as a negative control.[5]
Experimental Protocols
Q5: What are some standard assays to measure the cytotoxicity of this compound?
A5: Several in vitro assays can be used to quantify cytotoxicity:
-
MTT Assay: Measures cell viability based on the metabolic activity of the cells.[6][7][8]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, an indicator of cytotoxicity.[5]
-
Trypan Blue Exclusion Assay: A simple method to count viable and non-viable cells.[6]
-
Annexin V/Propidium Iodide Staining: Allows for the differentiation between apoptotic and necrotic cells via flow cytometry.
Experimental Protocols
Protocol 1: Dose-Response and IC50 Determination using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot a dose-response curve to determine the IC50 value.[5][8]
Quantitative Data Summary
| Parameter | Description | Typical Range for Small Molecule Inhibitors |
| IC50 (On-target) | Concentration for 50% inhibition of CCR3 activity. | nM to low µM |
| CC50 (Cytotoxicity) | Concentration for 50% reduction in cell viability. | µM to mM |
| Selectivity Index (SI) | CC50 / IC50 | A higher SI indicates a better safety profile. |
Protocol 2: Assessing Off-Target Effects using a CCR3-Negative Cell Line
This protocol helps to distinguish between on-target and off-target cytotoxicity.
-
Cell Selection: Choose a parental cell line that expresses CCR3 and a corresponding CCR3-negative cell line (e.g., generated by CRISPR/Cas9 or a naturally negative line).
-
Dose-Response Experiment: Perform a dose-response experiment as described in Protocol 1 on both cell lines in parallel.
-
Data Comparison:
-
If cytotoxicity is observed only in the CCR3-positive cell line, it is likely an on-target effect.
-
If similar cytotoxicity is observed in both cell lines, it suggests off-target effects.
-
Signaling Pathway
CCR3 Signaling Pathway
This compound acts by blocking the initial step in this pathway: the binding of chemokines to the CCR3 receptor.
References
- 1. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 8. ijprajournal.com [ijprajournal.com]
BMS-639623 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-639623. The information is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 3 (CCR3).[1][2][3] Its primary mechanism of action is to block the binding of eotaxins (CCL11, CCL24, CCL26) to CCR3, thereby inhibiting eosinophil chemotaxis and calcium mobilization.[1]
Q2: In which species is this compound active?
This compound demonstrates high potency in humans and cynomolgus monkeys.[1] However, it exhibits significantly lower potency in mice, with IC50 values for binding and chemotaxis inhibition being 31 nM and 870 nM, respectively.[1] This is a critical consideration for in vivo study design.
Q3: What are the key in vitro assays to assess the activity of this compound?
The primary in vitro assays for characterizing this compound activity include:
-
CCR3 Radioligand Binding Assays: To determine the binding affinity (IC50) of the compound to the CCR3 receptor.
-
Chemotaxis Assays: To measure the functional inhibition of eosinophil migration towards eotaxin.[1][2]
-
Calcium Flux Assays: To assess the inhibition of eotaxin-stimulated intracellular calcium mobilization in eosinophils.[1]
Troubleshooting Guide
Issue 1: High variability in IC50 values in our CCR3 binding assay.
-
Potential Cause 1: Reagent Quality and Consistency. The quality and lot-to-lot variability of the radioligand, cell membranes expressing CCR3, and scintillation cocktail can significantly impact results.
-
Troubleshooting Tip: Qualify new lots of critical reagents against a reference standard. Ensure proper storage and handling of the radioligand to prevent degradation.
-
-
Potential Cause 2: Assay Buffer Composition. The ionic strength, pH, and presence of protein (like BSA) in the assay buffer can influence ligand binding.
-
Troubleshooting Tip: Prepare fresh assay buffer for each experiment and ensure consistent pH. Optimize the concentration of BSA to minimize non-specific binding without affecting specific binding.
-
-
Potential Cause 3: Incubation Time and Temperature. Insufficient incubation time may not allow the binding to reach equilibrium. Temperature fluctuations can affect binding kinetics.
-
Troubleshooting Tip: Determine the optimal incubation time and temperature for your specific assay conditions to ensure equilibrium is reached. Use a temperature-controlled incubator.
-
Issue 2: Inconsistent results in the eosinophil chemotaxis assay.
-
Potential Cause 1: Primary Eosinophil Viability and Activation State. Primary eosinophils are sensitive cells, and their viability and activation state can vary between donors and preparations.
-
Troubleshooting Tip: Use freshly isolated eosinophils for each experiment. Assess cell viability (e.g., using Trypan Blue) before each assay. Handle cells gently to avoid premature activation.
-
-
Potential Cause 2: Chemoattractant Gradient Formation. Improper formation of the eotaxin gradient in the chemotaxis chamber will lead to inconsistent cell migration.
-
Troubleshooting Tip: Carefully validate the setup of your chemotaxis chamber (e.g., Boyden chamber, microfluidic device) to ensure a stable and reproducible chemoattractant gradient is formed.
-
-
Potential Cause 3: Non-specific Cell Migration. Eosinophils may migrate in the absence of a chemoattractant due to other factors in the assay medium.
-
Troubleshooting Tip: Include appropriate negative controls (no chemoattractant) to quantify and subtract non-specific migration.
-
Issue 3: Poor in vivo efficacy in a mouse model of asthma.
-
Potential Cause 1: Species Specificity. As noted, this compound has significantly lower potency in mice compared to humans.[1]
-
Troubleshooting Tip: Consider using a cynomolgus monkey model for in vivo efficacy studies, where this compound has demonstrated significant activity.[1] If a mouse model is necessary, higher doses may be required, but this should be carefully evaluated in the context of potential off-target effects.
-
-
Potential Cause 2: Pharmacokinetics and Bioavailability. The oral bioavailability and half-life of the compound can influence its in vivo efficacy.
-
Troubleshooting Tip: Conduct pharmacokinetic studies in the chosen animal model to determine the optimal dosing regimen (dose and frequency) to maintain therapeutic concentrations of the drug.
-
Quantitative Data Summary
| Parameter | Species | Assay Type | IC50 Value | Reference |
| Binding | Human | Radioligand Binding | 0.3 nM | [1] |
| Chemotaxis | Human | Eosinophil Chemotaxis | 0.04 nM (38 pM) | [1][2] |
| Calcium Flux | Human | Eosinophil Calcium Flux | 0.87 nM | [1] |
| Binding | Mouse | Radioligand Binding | 31 nM | [1] |
| Chemotaxis | Mouse | Eosinophil Chemotaxis | 870 nM | [1] |
| Chemotaxis | Cynomolgus Monkey | Eosinophil Chemotaxis | 0.15 nM | [1] |
Experimental Protocols
1. Radioligand Binding Assay (General Protocol)
-
Prepare CCR3-expressing cell membranes: Homogenize cells expressing recombinant human CCR3 and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add assay buffer, [125I]eotaxin (or other suitable radioligand), varying concentrations of this compound, and the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data.
2. Eosinophil Chemotaxis Assay (Boyden Chamber Method)
-
Isolate Eosinophils: Isolate eosinophils from fresh human blood using density gradient centrifugation and negative selection.
-
Prepare Chemotaxis Chamber: Place a filter membrane (e.g., 5 µm pore size) between the upper and lower wells of the Boyden chamber.
-
Add Chemoattractant: Add eotaxin to the lower wells.
-
Add Cells: Add the isolated eosinophils, pre-incubated with varying concentrations of this compound, to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the filter, fix, and stain the migrated cells on the underside of the filter. Count the number of migrated cells in multiple fields of view using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for evaluating the efficacy of this compound.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
Best practices for storing and handling BMS-639623
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling the potent and selective CCR3 antagonist, BMS-639623. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its integrity and ensure the safety of laboratory personnel. As a potent small molecule inhibitor, it is imperative to follow strict safety protocols.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: How should I store this compound upon receipt?
A1: this compound should be stored under specific conditions to ensure its stability. The recommended storage temperatures are provided in the table below.[1]
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 6 Months |
Q2: What is the best way to prepare a stock solution of this compound?
A2: this compound is soluble in DMSO up to 10 mM.[1] To prepare a stock solution, it is recommended to reconstitute the solid powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound (Molecular Weight: 481.58 g/mol ).[1][2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Due to its high potency, appropriate PPE is essential. This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation.
Q4: How should I dispose of waste containing this compound?
A4: Waste containing this compound, including unused solutions and contaminated labware (e.g., pipette tips, tubes), should be treated as hazardous chemical waste.[3] It should be collected in a designated, properly labeled, and sealed container. Follow your institution's and local regulations for hazardous waste disposal.[4][5] Never dispose of this compound down the drain or in the regular trash.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Frequently Asked Questions (FAQs) - Experimental Troubleshooting
Q1: I am not observing the expected inhibitory effect of this compound in my chemotaxis assay. What could be the reason?
A1: There are several potential reasons for a lack of inhibitory effect:
-
Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution is not expired. Repeated freeze-thaw cycles can also lead to degradation. It is recommended to use freshly prepared or properly stored aliquots.
-
Incorrect Concentration: Verify the calculations for your working concentrations. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.
-
Cell Health and Receptor Expression: Confirm that the cells used in the assay are healthy and express sufficient levels of the CCR3 receptor. Low receptor expression will result in a diminished response to both the chemokine and the antagonist.
-
Assay Setup: Ensure that the concentration of the chemokine (e.g., eotaxin) used to stimulate chemotaxis is appropriate. An excessively high concentration of the chemokine may overcome the competitive inhibition by this compound.
Q2: I am observing high background or inconsistent results in my calcium flux assay. How can I troubleshoot this?
A2: High background and inconsistency in calcium flux assays can be caused by several factors:
-
Dye Loading Issues: Optimize the concentration of the calcium-sensitive dye and the loading time for your specific cell type. Uneven dye loading can lead to variable fluorescence signals.
-
Cell Viability: Ensure that the cells are healthy and not overly confluent, as this can affect their response to stimuli.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells and interfere with the assay. Ensure that the final DMSO concentration in your assay is low (typically ≤ 0.5%) and is consistent across all wells, including controls.
-
Antagonist Precipitation: Visually inspect the assay plate for any signs of compound precipitation, which can interfere with fluorescence readings.
Q3: Could the observed effects be due to off-target activity of this compound?
A3: While this compound is a selective CCR3 antagonist, off-target effects are a possibility with any small molecule inhibitor.[1] To investigate this, consider the following:
-
Use of Controls: Include a negative control (vehicle-treated cells) and a positive control (chemokine-stimulated cells) in every experiment.
-
Different Antagonist: If possible, use a structurally different CCR3 antagonist to see if it produces the same biological effect.
-
Rescue Experiment: In some experimental systems, it may be possible to perform a "rescue" by overexpressing the target (CCR3) to see if this reverses the effect of the inhibitor.
Experimental Protocols
Below are detailed methodologies for key experiments involving a CCR3 antagonist like this compound.
Chemotaxis Assay Protocol
This protocol describes a typical Boyden chamber or transwell migration assay to evaluate the effect of this compound on chemokine-induced cell migration.
Materials:
-
Cells expressing CCR3 (e.g., eosinophils, basophils, or a transfected cell line)
-
Chemotaxis chamber (e.g., 96-well transwell plate with 5 µm pore size)
-
Chemoattractant (e.g., recombinant human eotaxin-1/CCL11)
-
This compound
-
Assay medium (e.g., RPMI + 0.5% BSA)
-
Cell viability stain (e.g., Calcein-AM)
Procedure:
-
Cell Preparation: Culture and harvest cells. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing the chemoattractant to the lower wells of the chemotaxis chamber.
-
Add assay medium without the chemoattractant to some wells as a negative control.
-
Carefully place the transwell inserts into the wells.
-
Add 50-100 µL of the pre-treated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours. The optimal incubation time should be determined empirically.
-
Quantification of Migration:
-
Carefully remove the inserts from the plate.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Quantify the migrated cells on the bottom of the membrane. This can be done by staining the cells with a fluorescent dye (e.g., Calcein-AM) and reading the fluorescence on a plate reader, or by lysing the cells and quantifying a cellular component.
-
Calcium Flux Assay Protocol
This protocol outlines the measurement of intracellular calcium mobilization in response to chemokine stimulation and its inhibition by this compound.
Materials:
-
Cells expressing CCR3
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Chemoattractant (e.g., eotaxin-1/CCL11)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities and an injection module
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and culture overnight to allow for adherence (for adherent cells). Suspension cells can be used directly.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
Antagonist Incubation: Add assay buffer containing different concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the chemoattractant into the wells and immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The peak fluorescence response is typically used for analysis.
Visualizations
CCR3 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of eotaxin to its receptor, CCR3, and the point of inhibition by this compound. CCR3 is a G-protein coupled receptor (GPCR). Ligand binding activates the Gαi subunit, leading to the activation of downstream effectors such as phospholipase C-β (PLC-β) and phosphoinositide 3-kinase (PI3K). PLC-β activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC). The PI3K pathway can lead to the activation of Akt and mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38.[6][7] These signaling cascades ultimately lead to cellular responses such as chemotaxis, degranulation, and cell survival. This compound acts as an antagonist, blocking the initial binding of eotaxin to CCR3.
Caption: Simplified CCR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Low Efficacy
This diagram outlines a logical workflow for troubleshooting experiments where this compound shows lower than expected efficacy.
Caption: A logical workflow for troubleshooting low efficacy of this compound in experiments.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. epa.gov [epa.gov]
- 6. Gene knockdown of CCR3 reduces eosinophilic inflammation and the Th2 immune response by inhibiting the PI3K/AKT pathway in allergic rhinitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Interpreting Unexpected Results with BMS-639623
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the CCR3 antagonist, BMS-639623.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] Its primary mechanism of action is to block the binding of eotaxins (CCL11, CCL24, CCL26) to CCR3, thereby inhibiting the downstream signaling pathways that lead to eosinophil chemotaxis and activation.[3] In typical in vitro experiments, this compound is expected to inhibit eotaxin-induced eosinophil migration and calcium mobilization in a dose-dependent manner.
Q2: At what concentrations is this compound typically effective?
A2: this compound is a picomolar antagonist. Its potency can vary slightly depending on the specific assay and cell type used. Refer to the data summary table below for reported IC50 values.
Q3: Is this compound species-specific?
A3: Yes, this compound exhibits species-specific activity. It is highly potent in human and cynomolgus monkey cells but shows significantly lower potency in mouse models.[1] This is a critical consideration when designing and interpreting animal studies.
Q4: What are the known off-target effects of this compound?
A4: this compound is reported to be a selective CCR3 antagonist with selectivity against other 7TM receptors and ion channels.[1] However, as with any small molecule inhibitor, the possibility of off-target effects at high concentrations cannot be entirely ruled out. If you suspect off-target effects, it is advisable to perform counter-screening against related chemokine receptors or other potential targets.
Data Presentation: this compound In Vitro Potency
| Assay Type | Species | Cell Type | Ligand | IC50 |
| CCR3 Binding | Human | Transfected Cells | Eotaxin-1 | 0.3 nM[1] |
| Eosinophil Chemotaxis | Human | Eosinophils | Eotaxin-1 | 0.04 nM[1] |
| Calcium Flux | Human | Eosinophils | Eotaxin-1 | 0.87 nM[1] |
| Eosinophil Chemotaxis | Cynomolgus Monkey | Eosinophils | Eotaxin-1 | 0.15 nM[1] |
| CCR3 Binding | Mouse | Transfected Cells | Eotaxin-1 | 31 nM[1] |
| Eosinophil Chemotaxis | Mouse | Eosinophils | Eotaxin-1 | 870 nM[1] |
Troubleshooting Guides
Issue 1: No Inhibition of Eosinophil Chemotaxis
Unexpected Result: You observe no significant inhibition of eotaxin-induced eosinophil migration even at high concentrations of this compound.
Possible Causes & Troubleshooting Steps:
-
Incorrect Compound Concentration:
-
Verify Stock Solution: Ensure the stock solution of this compound was prepared correctly and has not degraded. We recommend preparing fresh stock solutions regularly and storing them under appropriate conditions (-20°C or -80°C in a suitable solvent like DMSO).[1]
-
Serial Dilutions: Double-check the calculations for your serial dilutions.
-
-
Cell Health and Viability:
-
Assess Viability: Use a viability stain (e.g., Trypan Blue) to confirm that the eosinophils are healthy and viable (>95%) before starting the assay.
-
Proper Cell Handling: Ensure gentle handling of eosinophils during isolation and plating to prevent premature activation or cell death.
-
-
Assay Conditions:
-
Ligand Concentration: Ensure the concentration of eotaxin used is appropriate. A very high concentration of the chemoattractant may overcome the inhibitory effect of the antagonist. Perform a dose-response curve for eotaxin to determine the optimal concentration (typically EC50 to EC80).
-
Incubation Time: The pre-incubation time of eosinophils with this compound before adding the chemoattractant might be insufficient. A pre-incubation of 30-60 minutes is generally recommended.[4]
-
-
Species Mismatch:
-
Confirm Cell Origin: As mentioned in the FAQs, this compound is significantly less potent in murine cells.[1] Confirm that you are not using mouse eosinophils with concentrations optimized for human cells.
-
Issue 2: Partial or Weak Inhibition of Chemotaxis
Unexpected Result: this compound shows only partial or weak inhibition of chemotaxis, and a complete blockade is not achieved even at saturating concentrations.
Possible Causes & Troubleshooting Steps:
-
Presence of Other Chemoattractants:
-
Serum in Media: If your assay medium contains serum, it may contain other chemoattractants that act on eosinophils through receptors other than CCR3. Consider using serum-free media for the assay.
-
Cell-Secreted Factors: Activated eosinophils can release secondary chemoattractants. Ensure that the cell density is not too high.
-
-
Receptor Internalization Issues:
-
Some CCR3 antagonists have been shown to prevent receptor internalization, which could lead to drug tolerance over longer incubation times.[5] While this has not been specifically reported for this compound, it is a possibility. Consider varying the incubation time to see if the inhibitory effect changes.
-
-
Compound Purity:
-
Verify Purity: If possible, verify the purity of your this compound sample. Impurities could interfere with the assay.
-
Issue 3: Unexpected Agonist Activity
Unexpected Result: At certain concentrations, this compound appears to induce eosinophil migration in the absence of eotaxin, or potentiates the effect of a sub-optimal eotaxin concentration.
Possible Causes & Troubleshooting Steps:
-
Allosteric Modulation:
-
While characterized as an antagonist, some compounds can exhibit agonist activity under certain conditions, potentially through allosteric modulation of the receptor. This has been observed with other CCR3 modulators.
-
Perform a Dose-Response Curve: Run a full dose-response curve of this compound alone (without eotaxin) to definitively assess any intrinsic agonistic activity.
-
-
Contamination:
-
Check for Contaminants: Ensure that the this compound stock solution or the assay media are not contaminated with any chemoattractants.
-
Issue 4: Inconsistent Results in Calcium Flux Assays
Unexpected Result: You observe inconsistent or no inhibition of eotaxin-induced calcium flux with this compound.
Possible Causes & Troubleshooting Steps:
-
Dye Loading Issues:
-
Optimize Dye Concentration and Loading Time: The optimal concentration of calcium-sensitive dyes (e.g., Fluo-4 AM, Indo-1 AM) and the loading time can vary between cell types. Titrate the dye concentration and incubation time to achieve optimal signal-to-noise ratio.
-
Cell Health: Poor cell health can lead to inefficient dye loading and a blunted calcium response.
-
-
Assay Buffer Composition:
-
Calcium Concentration: Ensure that the assay buffer contains an appropriate concentration of calcium.
-
-
Instrument Settings:
-
Correct Wavelengths and Gain Settings: Verify that the fluorescence plate reader or flow cytometer is set to the correct excitation and emission wavelengths for the chosen dye and that the gain settings are optimized.
-
-
Kinetics of Inhibition:
-
Pre-incubation: Similar to the chemotaxis assay, a sufficient pre-incubation time with this compound is crucial for effective inhibition.
-
Experimental Protocols
Key Experiment 1: Eosinophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of this compound to inhibit eotaxin-induced migration of eosinophils.
Methodology:
-
Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy donors using a negative selection method (e.g., magnetic-activated cell sorting) to a purity of >98%.
-
Cell Preparation: Resuspend the purified eosinophils in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay medium.
-
Pre-incubation: Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add eotaxin-1 (e.g., 10 ng/mL) to the lower wells of a Boyden chamber.
-
Place a polycarbonate filter (e.g., 5 µm pore size) over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Staining and Counting:
-
After incubation, remove non-migrated cells from the top of the filter.
-
Fix and stain the filter.
-
Count the number of migrated cells in multiple high-power fields for each well using a light microscope.
-
Key Experiment 2: Calcium Flux Assay
Objective: To measure the effect of this compound on eotaxin-induced intracellular calcium mobilization in eosinophils.
Methodology:
-
Eosinophil Preparation: Isolate and purify human eosinophils as described above.
-
Dye Loading: Resuspend eosinophils at 1-2 x 10^6 cells/mL in a suitable buffer (e.g., HBSS with calcium and magnesium) and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Cell Washing: Gently wash the cells to remove extracellular dye.
-
Compound Addition:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add serial dilutions of this compound or vehicle control and incubate for 15-30 minutes.
-
-
Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Inject eotaxin-1 and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition by comparing the peak fluorescence in the presence of this compound to the control.
Mandatory Visualizations
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening with BMS-639623
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining protocols for BMS-639623 for higher throughput screening. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] Its mechanism of action involves blocking the binding of eotaxin and other chemokines to CCR3, thereby inhibiting eosinophil chemotaxis and activation.[3][4] This makes it a potential therapeutic agent for inflammatory diseases such as asthma.[1][3]
Q2: Which high-throughput screening (HTS) assays are suitable for identifying CCR3 antagonists like this compound?
A2: Several HTS assays are well-suited for screening for CCR3 antagonists. The most common are:
-
Calcium Flux Assays: CCR3 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[5] HTS-compatible calcium flux assays using fluorescent dyes like Fluo-8 or aequorin-based luminescent readouts can efficiently identify antagonists that block this response.[6][7][8]
-
Chemotaxis Assays: Since the primary function of CCR3 is to mediate cell migration, high-throughput chemotaxis assays are highly relevant. These can be performed in 96- or 384-well formats using transwell plates, with automated imaging or fluorescence/luminescence-based readouts to quantify cell migration.[9][10][11]
-
Radioligand Binding Assays: A more direct approach is to measure the displacement of a radiolabeled CCR3 ligand (e.g., 125I-eotaxin) by test compounds. This can be adapted to an HTS format.[4]
Q3: What are the key performance parameters for this compound in these assays?
A3: The following table summarizes the reported inhibitory concentrations (IC50) for this compound in various assays.
| Assay Type | Target/Cell Line | Ligand/Stimulant | IC50 |
| Binding Assay | Human CCR3 | 0.3 nM | |
| Chemotaxis Assay | Human Eosinophils | Eotaxin | 0.04 nM (40 pM) |
| Calcium Flux Assay | Human Eosinophils | Eotaxin | 0.87 nM |
| Chemotaxis Assay | Cynomolgus Monkey Eosinophils | 0.15 nM | |
| Binding Assay | Mouse CCR3 | 31 nM | |
| Chemotaxis Assay | Mouse CCR3 | 870 nM |
Data sourced from Probechem Biochemicals and other publications.[2][3]
Troubleshooting Guides
Calcium Flux Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- Uneven dye loading- Cell health issues | - Ensure a homogenous single-cell suspension before seeding.- Use automated liquid handlers for precise cell plating.- Optimize dye loading time and temperature.- Regularly check cell viability and passage number. |
| Low Signal-to-Background Ratio | - Low receptor expression- Inactive agonist- Suboptimal dye concentration | - Use a cell line with high, stable expression of CCR3.- Verify the activity of the eotaxin or other agonist used.- Titrate the calcium indicator dye to find the optimal concentration. |
| False Positives | - Compound autofluorescence- Compounds that interfere with the dye- Cytotoxic compounds | - Pre-screen compounds for autofluorescence at the assay wavelengths.- Perform a counter-screen with a different calcium indicator dye or a different assay format (e.g., aequorin).- Run a cytotoxicity assay in parallel to eliminate compounds that are toxic to the cells. |
| False Negatives | - Compound precipitation- Low compound potency | - Check the solubility of the compounds in the assay buffer.- Screen at multiple concentrations to identify compounds with a wide range of potencies. |
High-Throughput Chemotaxis Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Migration (in negative controls) | - Spontaneous cell migration- Presence of chemoattractants in the serum | - Optimize the serum concentration in the assay medium; serum starvation of cells prior to the assay can be beneficial.[12]- Use a different cell line with lower spontaneous migration. |
| Low Migration Towards Chemoattractant (in positive controls) | - Low receptor expression on cells- Inactive chemoattractant- Incorrect pore size of the transwell membrane | - Confirm CCR3 expression on the cell surface (e.g., by flow cytometry).- Use a fresh, validated batch of chemoattractant.- Select a pore size that is appropriate for the cell type being used (typically 3-8 µm for leukocytes).[12] |
| Edge Effects in Multi-well Plates | - Evaporation from outer wells | - Use plates with lids and maintain proper humidity in the incubator.- Consider not using the outermost wells for data collection and instead fill them with sterile buffer or medium. |
| Inconsistent Cell Staining/Counting | - Uneven staining of migrated cells- Inaccurate automated cell counting | - Optimize staining protocols for uniform cell labeling.- Calibrate and validate the image analysis software settings for accurate cell detection. |
Experimental Protocols
High-Throughput Calcium Flux Assay for CCR3 Antagonists
This protocol is designed for a 384-well plate format and is suitable for automated liquid handling systems.
1. Cell Preparation:
- Culture a human cell line stably expressing CCR3 (e.g., HEK293 or CHO cells) to ~80-90% confluency.
- Harvest the cells and resuspend them in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) at a density of 1 x 10^6 cells/mL.
2. Dye Loading:
- Add a fluorescent calcium indicator dye (e.g., Fluo-8, No Wash) to the cell suspension according to the manufacturer's instructions.[8]
- Incubate the cells with the dye for 60 minutes at 37°C, protected from light.
3. Compound and Control Plating:
- Prepare serial dilutions of this compound and test compounds in assay buffer.
- Using an automated liquid handler, dispense the compounds into a 384-well plate.
- Include wells with a known CCR3 agonist (e.g., eotaxin) as a positive control and wells with buffer only as a negative control.
4. Assay Execution and Data Acquisition:
- Dispense the dye-loaded cell suspension into the 384-well plate containing the compounds.
- Allow the plate to incubate for 10-15 minutes at room temperature.
- Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).
- Add the CCR3 agonist (e.g., eotaxin at EC80 concentration) to all wells simultaneously using the instrument's integrated pipettor.
- Measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the calcium flux.
5. Data Analysis:
- Calculate the percentage of inhibition for each test compound concentration relative to the positive and negative controls.
- Fit the data to a dose-response curve to determine the IC50 value for each active compound.
High-Throughput Chemotaxis Assay for CCR3 Antagonists
This protocol is adapted for a 96-well transwell plate format.
1. Cell Preparation:
- Culture a CCR3-expressing cell line (e.g., eosinophilic cell line or primary eosinophils) and serum-starve for 2-4 hours prior to the assay.
- Harvest and resuspend the cells in serum-free medium at a concentration of 2 x 10^6 cells/mL.
2. Assay Plate Preparation:
- In the lower chamber of a 96-well transwell plate (with a 5 µm pore size membrane), add the chemoattractant (e.g., eotaxin at its EC50 concentration) mixed with different concentrations of this compound or test compounds.
- Include positive controls (chemoattractant only) and negative controls (medium only).
3. Cell Seeding:
- Carefully place the transwell insert into the lower chamber.
- Add the cell suspension to the upper chamber of each well.
4. Incubation:
- Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
5. Quantification of Migrated Cells:
- After incubation, carefully remove the transwell inserts.
- Quantify the number of cells that have migrated to the lower chamber using one of the following methods:
- Fluorescence-based: Add a fluorescent dye that labels the cells (e.g., Calcein AM) to the lower chamber, incubate, and read the fluorescence on a plate reader.
- Luminescence-based: Use cells that express a reporter gene like luciferase and measure the luminescence in the lower chamber after adding the substrate.[13]
- Image Cytometry: Stain the migrated cells and use an automated image cytometer to count the cells in each well of the lower chamber.[9]
6. Data Analysis:
- Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the positive and negative controls.
- Determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for a high-throughput screening campaign to identify CCR3 antagonists.
Caption: A logical flow for troubleshooting common issues in high-throughput screening assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 3. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of novel antagonists of the CCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput calcium flux assay for identification of all ligand types including positive, negative, and silent allosteric modulators for G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129) | Abcam [abcam.com]
- 9. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Cell Chemotaxis and Migration Inhibitor Screen - Advanced Science News [advancedsciencenews.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. corning.com [corning.com]
- 13. A quantitative high-throughput chemotaxis assay using bioluminescent reporter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating BMS-639623 Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the activity of BMS-639623, a potent CCR3 antagonist, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] Its primary mechanism of action is to block the binding of CCR3 ligands, such as eotaxin-1 (CCL11), to the receptor, thereby inhibiting downstream signaling pathways that lead to the chemotaxis and activation of eosinophils and other immune cells expressing CCR3.[3]
Q2: Which cell lines are suitable for testing the activity of this compound?
A2: Cell lines that endogenously express CCR3 are the most suitable for validating the activity of this compound. CCR3 is highly expressed in eosinophils, basophils, and Th2 lymphocytes. A commonly used cell line for studying eosinophil biology is the human eosinophilic leukemia cell line, EoL-1. Before starting your experiments, it is crucial to confirm CCR3 expression in your chosen cell line at both the mRNA and protein levels using techniques like qPCR and Western blot or flow cytometry.
Q3: What is the expected potency (IC50) of this compound?
A3: this compound is a highly potent inhibitor with reported IC50 values in the picomolar to low nanomolar range in various functional assays. For instance, it has shown a chemotaxis IC50 of 38 pM for eosinophils.[2] See the data summary table below for more details.
Q4: How can I be sure that the observed effects are due to on-target CCR3 inhibition and not off-target effects or cytotoxicity?
A4: This is a critical aspect of validating any small molecule inhibitor. To confirm on-target activity, you should:
-
Perform a dose-response curve: A clear relationship between the concentration of this compound and the biological effect, consistent with its known potent IC50, suggests on-target activity.
-
Use a negative control cell line: A cell line that does not express CCR3 should not respond to this compound in a chemotaxis assay.
-
Assess cytotoxicity: Run a cell viability assay in parallel with your functional assays to ensure that the observed inhibition of chemotaxis is not due to cell death. The effective concentration of this compound should be significantly lower than its cytotoxic concentration.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Cell Type/System | IC50 Value | Reference |
| CCR3 Binding | Recombinant | 0.3 nM | [1] |
| Eosinophil Chemotaxis | Human Eosinophils | 0.04 nM (40 pM) | [1] |
| Eosinophil Chemotaxis | Human Eosinophils | 38 pM | [2] |
| Eotaxin-stimulated Calcium Flux | Human Eosinophils | 0.87 nM | [1] |
| Cynomolgus Eosinophil Chemotaxis | Cynomolgus Eosinophils | 0.15 nM | [1] |
| Mouse CCR3 Binding | Mouse | 31,870 nM | [1] |
Mandatory Visualizations
Caption: A diagram of the CCR3 signaling pathway.
Caption: Workflow for validating this compound activity.
Caption: A troubleshooting decision tree for validation.
Experimental Protocols
Confirmation of CCR3 Expression by qPCR
Objective: To quantify the mRNA expression level of CCR3 in the selected cell line.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green)
-
CCR3-specific primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from your cell line and a positive control cell line (if available) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction as follows in a 20 µL final volume:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Use a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing CCR3 expression to the housekeeping gene.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic concentration of this compound.
Materials:
-
96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., EoL-1) into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).
Chemotaxis (Boyden Chamber) Assay
Objective: To measure the inhibitory effect of this compound on cell migration towards a CCR3 ligand.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (5-8 µm pores)
-
Chemoattractant: Recombinant human Eotaxin-1/CCL11
-
This compound
-
Assay buffer (e.g., RPMI with 0.5% BSA)
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Chamber Setup: Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.
-
Chemoattractant Addition: Add assay buffer containing the optimal concentration of eotaxin-1 to the lower wells.
-
Cell Preparation: Resuspend cells in assay buffer at 1 x 10^6 cells/mL. Pre-incubate the cells with various non-toxic concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Cell Addition: Add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 2-4 hours to allow for cell migration.
-
Cell Staining: After incubation, remove the membrane, wipe the cells from the upper surface, and fix and stain the migrated cells on the lower surface.
-
Cell Counting: Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control and determine the IC50 value.
Western Blot for Downstream Signaling
Objective: To confirm that this compound inhibits the eotaxin-induced phosphorylation of downstream signaling proteins like Akt and ERK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Starve cells in serum-free medium for 4-6 hours. Pre-treat with this compound or vehicle for 1 hour. Stimulate with eotaxin-1 for 15-30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL reagent and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to BMS-639623 and Other CCR3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the C-C chemokine receptor 3 (CCR3) antagonist BMS-639623 with other notable CCR3 antagonists and alternative eosinophil-targeting biologics. The content is supported by experimental data to aid in research and development decisions.
Introduction to CCR3 and its Role in Inflammation
The C-C chemokine receptor 3 (CCR3) is a key player in the inflammatory cascade, particularly in allergic diseases such as asthma.[1][2] It is highly expressed on eosinophils, basophils, and Th2 lymphocytes.[1][2] The interaction of CCR3 with its chemokine ligands, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), mediates the recruitment of these inflammatory cells to sites of inflammation.[1][2] Consequently, antagonizing the CCR3 receptor is a promising therapeutic strategy for eosinophil-driven diseases.
Small Molecule CCR3 Antagonists: A Quantitative Comparison
Several small molecule antagonists targeting CCR3 have been developed. This section provides a comparative overview of their in vitro potency based on key experimental assays.
| Compound | Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| This compound | Human CCR3 | Radioligand Binding | - | 0.3 | [3] |
| Human CCR3 | Eosinophil Chemotaxis | Human Eosinophils | 0.04 | [3] | |
| Human CCR3 | Calcium Flux | Human Eosinophils | 0.87 | [3] | |
| SB-328437 | Human CCR3 | Eosinophil Migration | - | 4.5 | |
| Human CCR3 | Calcium Mobilization (Eotaxin-induced) | RBL-2H3-CCR3 cells | 38 | ||
| Human CCR3 | Calcium Mobilization (Eotaxin-2-induced) | RBL-2H3-CCR3 cells | 35 | ||
| Human CCR3 | Calcium Mobilization (MCP-4-induced) | RBL-2H3-CCR3 cells | 20 | ||
| GW766994 | Human CCR3 | Clinical Trial (Sputum Eosinophils) | Asthma Patients | No significant reduction | [4] |
Summary of Findings:
-
This compound emerges as a highly potent CCR3 antagonist with picomolar to sub-nanomolar activity in inhibiting eosinophil chemotaxis and nanomolar potency in binding and calcium flux assays.[3][5]
-
SB-328437 is also a potent CCR3 antagonist, though its reported IC50 values for eosinophil migration and calcium mobilization are in the nanomolar range, suggesting a lower potency compared to this compound.
-
GW766994 , while developed as a CCR3 antagonist, demonstrated a lack of efficacy in reducing sputum eosinophil counts in a clinical trial involving patients with eosinophilic asthma, despite achieving high receptor occupancy.[4] This raises questions about its clinical utility for this indication.
Alternative Approaches: Targeting the Eosinophil Pathway
Beyond small molecule CCR3 antagonists, several biologics have been developed to target the eosinophil pathway through different mechanisms. These are important comparators for understanding the therapeutic landscape.
-
Mepolizumab (Nucala®): A humanized monoclonal antibody that targets interleukin-5 (IL-5), a key cytokine for eosinophil growth, differentiation, and survival. By neutralizing IL-5, mepolizumab effectively reduces the number of circulating and tissue eosinophils.
-
Benralizumab (Fasenra®): A humanized monoclonal antibody that binds to the alpha subunit of the IL-5 receptor (IL-5Rα) on eosinophils. This not only blocks IL-5 signaling but also induces apoptosis of eosinophils through antibody-dependent cell-mediated cytotoxicity (ADCC).
These biologics have shown significant efficacy in reducing exacerbations and improving lung function in patients with severe eosinophilic asthma.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies involved in the study of CCR3 antagonists, the following diagrams illustrate the CCR3 signaling pathway and a typical experimental workflow for antagonist screening.
Caption: CCR3 Signaling Pathway
Caption: Antagonist Screening Workflow
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the CCR3 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CCR3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled CCR3 ligand, typically [¹²⁵I]-eotaxin-1, is used.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors.
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.
-
Assay Procedure:
-
A solution containing a CCR3 ligand (e.g., eotaxin-1) is placed in the lower chamber of the plate.
-
A suspension of isolated eosinophils, pre-incubated with varying concentrations of the test compound, is added to the upper chamber.
-
The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
The number of migrated cells in the lower chamber is quantified, often by cell counting or using a fluorescent dye.
-
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the eosinophil migration, is calculated.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon CCR3 activation.
-
Cell Preparation: Eosinophils or CCR3-expressing cell lines are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
The dye-loaded cells are placed in a fluorometric plate reader.
-
The cells are pre-incubated with varying concentrations of the test compound.
-
A CCR3 agonist (e.g., eotaxin-1) is added to stimulate the cells.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
Conclusion
This compound stands out as a highly potent small molecule CCR3 antagonist with superior in vitro activity compared to other reported antagonists like SB-328437 and the clinically tested but largely ineffective GW766994. While small molecule CCR3 antagonists have faced challenges in clinical development, the high potency of compounds like this compound may offer a therapeutic advantage. The clinical success of biologics such as mepolizumab and benralizumab, which target the broader IL-5 pathway, underscores the therapeutic potential of inhibiting eosinophilic inflammation. For researchers in this field, the choice between a highly specific, potent small molecule antagonist and a broader-acting biologic will depend on the specific therapeutic goals and patient populations. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the continued development and evaluation of novel CCR3-targeted therapies.
References
- 1. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to CCR3 Antagonists: BMS-639623 and GW766994 in Preclinical Asthma Models
For researchers and professionals in drug development, understanding the comparative efficacy of novel therapeutic agents is paramount. This guide provides a detailed comparison of two small molecule antagonists of the C-C chemokine receptor 3 (CCR3), BMS-639623 and GW766994, in the context of preclinical asthma models. Both compounds target the CCR3 receptor, a key player in the recruitment of eosinophils, which are critical effector cells in the pathophysiology of allergic asthma.
Executive Summary
This guide synthesizes available preclinical and clinical data for this compound and GW766994. This compound has demonstrated potent in vitro activity and in vivo efficacy in a primate model of allergic asthma, significantly reducing eosinophil infiltration. In contrast, clinical data for GW766994 in patients with eosinophilic asthma did not show a significant reduction in sputum eosinophils, although a modest improvement in airway hyperresponsiveness was observed. Direct head-to-head preclinical comparisons are not publicly available, necessitating a cross-study analysis with careful consideration of the different models and species used.
Data Presentation
The following tables summarize the available quantitative data for this compound and GW766994, focusing on their potency and efficacy in inhibiting eosinophil-related activities and asthma-like symptoms.
Table 1: In Vitro Potency of this compound and GW766994
| Compound | Target | Assay | Potency (IC50) | Species |
| This compound | CCR3 | Receptor Binding | 0.3 nM | Human |
| CCR3 | Eosinophil Chemotaxis | 38 pM | Human | |
| GW766994 | CCR3 | Eosinophil Chemotaxis (ex vivo) | Attenuated chemotactic effect of sputum supernatants | Human |
Table 2: In Vivo Efficacy of this compound in a Cynomolgus Monkey Model of Allergic Asthma
| Treatment Group | Dose (mg/kg, p.o.) | Allergen Challenge | Outcome Measure | Result |
| Vehicle Control | - | Ascaris suum extract | BALF Eosinophil Count | Baseline |
| This compound | 1 | Ascaris suum extract | BALF Eosinophil Count | - |
| 3 | Ascaris suum extract | BALF Eosinophil Count | Significant reduction | |
| 10 | Ascaris suum extract | BALF Eosinophil Count | Dose-dependent reduction |
Table 3: Clinical Efficacy of GW766994 in Patients with Eosinophilic Asthma
| Treatment Group | Dose | Duration | Primary Outcome | Result | Secondary Outcome | Result |
| Placebo | - | 10 days | Change in Sputum Eosinophil Count | No significant difference | Change in PC20 Methacholine (B1211447) | Modest but statistically significant improvement (0.66 doubling dose) |
| GW766994 | 300 mg, b.i.d. | 10 days | Change in Sputum Eosinophil Count | No significant reduction | Change in PC20 Methacholine | Modest but statistically significant improvement (0.66 doubling dose) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
In Vitro Eosinophil Chemotaxis Assay
Objective: To determine the potency of a compound in inhibiting the migration of eosinophils towards a chemoattractant.
General Protocol:
-
Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors using standard methods such as negative selection with magnetic beads.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.
-
Assay Setup:
-
The lower wells of the chamber are filled with a medium containing a chemoattractant, typically eotaxin (CCL11), at a concentration that induces submaximal migration.
-
The upper wells are filled with a suspension of isolated eosinophils pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant cell migration (typically 1-3 hours).
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of eosinophils that have migrated to the lower side of the membrane is counted under a microscope.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.
Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
Objective: To evaluate the efficacy of a compound in a preclinical model of allergic asthma that exhibits both early and late-phase asthmatic responses and airway hyperresponsiveness.
General Protocol:
-
Sensitization: Male Hartley guinea pigs are sensitized with intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide (B78521) on day 0 and day 7.
-
Drug Administration: The test compound (e.g., GW766994) or vehicle is administered, typically orally, at a specified time before the allergen challenge.
-
Allergen Challenge: On a subsequent day (e.g., day 21), conscious and unrestrained animals are placed in a whole-body plethysmograph and exposed to an aerosol of OVA for a defined period.
-
Measurement of Airway Obstruction: Airway obstruction is monitored continuously by measuring parameters such as specific airway resistance (sRaw) or enhanced pause (Penh). The early-phase response (immediately after challenge) and the late-phase response (several hours after challenge) are recorded.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the OVA challenge, AHR is assessed by exposing the animals to increasing concentrations of a bronchoconstrictor, such as methacholine, and measuring the resulting changes in airway resistance. The provocative concentration of methacholine causing a certain increase in airway resistance (e.g., PC200) is determined.
-
Bronchoalveolar Lavage (BAL): Following the AHR measurement, animals are euthanized, and a BAL is performed to collect airway inflammatory cells. The total and differential cell counts (especially eosinophils) in the BAL fluid (BALF) are determined.
-
Data Analysis: The effects of the test compound on the early and late-phase responses, AHR, and inflammatory cell infiltration in the BALF are compared to the vehicle-treated group.
Mandatory Visualization
CCR3 Signaling Pathway in Eosinophils
Caption: CCR3 signaling pathway in eosinophils and the inhibitory action of this compound and GW766994.
Experimental Workflow for Evaluating CCR3 Antagonists in a Murine Asthma Model
Caption: A typical experimental workflow for evaluating CCR3 antagonists in a murine model of allergic asthma.
A Comparative Guide to Eosinophil Inhibitors: BMS-639623 vs. SB328437
For researchers and drug development professionals investigating eosinophil-mediated inflammatory diseases, the selection of appropriate small molecule inhibitors is critical. This guide provides a detailed, objective comparison of two prominent CCR3 antagonists, BMS-639623 and SB328437, focusing on their performance in inhibiting eosinophil function, supported by experimental data.
Introduction to this compound and SB328437
Eosinophils are key effector cells in a variety of inflammatory conditions, including asthma, allergic rhinitis, and eosinophilic esophagitis. Their recruitment and activation are largely mediated by the C-C chemokine receptor 3 (CCR3) and its primary ligand, eotaxin. Both this compound, developed by Bristol-Myers Squibb, and SB328437, from GlaxoSmithKline, are potent and selective antagonists of the CCR3 receptor, positioning them as valuable tools for studying eosinophil biology and as potential therapeutic agents.
Mechanism of Action
Both this compound and SB328437 function as non-peptide antagonists of the CCR3 receptor. By binding to CCR3, they prevent the interaction of the receptor with its cognate chemokines, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13). This blockade inhibits the downstream signaling cascades that lead to eosinophil chemotaxis, activation, and degranulation.
In Vitro Efficacy and Potency
The following tables summarize the in vitro potency of this compound and SB328437 across various functional assays.
Table 1: this compound In Vitro Activity [1]
| Assay | Species | IC50 |
| CCR3 Binding | Human | 0.3 nM |
| Eosinophil Chemotaxis | Human | 0.04 nM (40 pM)[2] |
| Eotaxin-stimulated Calcium Flux | Human Eosinophils | 0.87 nM |
| CCR3 Binding | Mouse | 31 nM |
| Eosinophil Chemotaxis | Mouse | 870 nM |
| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM |
Table 2: SB328437 In Vitro Activity [3]
| Assay | Species | IC50 |
| CCR3 Antagonism | Not Specified | 4.5 nM |
| Eotaxin-induced Calcium Mobilization | Not Specified | 38 nM |
| Eotaxin-2-induced Calcium Mobilization | Not Specified | 35 nM |
| MCP-4-induced Calcium Mobilization | Not Specified | 20 nM |
In Vivo Efficacy
This compound: In a study using a cynomolgus monkey model of allergen-induced eosinophilia, oral administration of this compound at a dose of 5 mg/kg twice daily resulted in a significant reduction of allergen-dependent eosinophilia by 65-82%.[1] It is noteworthy that this compound shows significantly lower potency in mouse models, with IC50 values for binding and chemotaxis of 31 nM and 870 nM, respectively.[1]
SB328437: In a murine model of spontaneous chronic colitis (Winnie mice), administration of SB328437 attenuated disease activity, reduced gross morphological damage to the intestines, and decreased the number of eosinophils in the inflamed colon.[4][5] Another study in a mouse model of LPS-induced lung injury showed that intraperitoneal injection of SB328437 reduced neutrophil recruitment, tissue damage, and lung inflammation.[3]
Experimental Protocols
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing the ability of a compound to inhibit eosinophil migration towards a chemoattractant.
1. Eosinophil Isolation:
-
Isolate human eosinophils from peripheral blood of healthy donors using negative selection techniques (e.g., magnetic-activated cell sorting) to achieve high purity.
2. Preparation of Reagents:
-
Prepare a stock solution of the chemoattractant (e.g., recombinant human eotaxin-1/CCL11) in a suitable buffer (e.g., HBSS with 0.1% BSA).
-
Prepare serial dilutions of the test compounds (this compound or SB328437) in the assay medium.
3. Assay Procedure:
-
Place the chemoattractant solution in the lower wells of a Boyden chamber.
-
Place a polycarbonate membrane (typically with 5 µm pores) over the lower wells.
-
Pre-incubate the isolated eosinophils with various concentrations of the test compound or vehicle control.
-
Add the pre-incubated eosinophil suspension to the upper wells of the Boyden chamber.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
-
After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells per high-power field using a microscope.
4. Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Intracellular Calcium Flux Assay
This protocol outlines a method to measure the inhibition of chemoattractant-induced intracellular calcium mobilization in eosinophils.
1. Eosinophil Preparation:
-
Isolate human eosinophils as described in the chemotaxis assay protocol.
-
Resuspend the eosinophils in a suitable buffer (e.g., HBSS with calcium and magnesium).
2. Dye Loading:
-
Load the eosinophils with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, by incubating the cells with the dye in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove extracellular dye.
3. Assay Procedure:
-
Resuspend the dye-loaded eosinophils in the assay buffer.
-
Add the test compound (this compound or SB328437) at various concentrations or vehicle control to the cell suspension and incubate for a short period.
-
Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow cytometer.
-
Add the chemoattractant (e.g., eotaxin-1) to the cell suspension to stimulate calcium flux.
-
Immediately record the change in fluorescence intensity over time.
4. Data Analysis:
-
Determine the peak fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of the calcium response for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Visualizations
CCR3 Signaling Pathway in Eosinophils
Upon binding of eotaxin, CCR3, a G-protein coupled receptor (GPCR), activates the Gαi subunit. This initiates a signaling cascade involving downstream effectors such as Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events, along with the activation of other pathways like the MAPK/ERK and PI3K/AKT pathways, culminate in eosinophil chemotaxis, degranulation, and survival.
Caption: CCR3 signaling pathway in eosinophils.
Experimental Workflow: Eosinophil Chemotaxis Assay
The following diagram illustrates the key steps involved in the Boyden chamber chemotaxis assay.
Caption: Workflow of an eosinophil chemotaxis assay.
Conclusion
Both this compound and SB328437 are highly potent CCR3 antagonists with demonstrated efficacy in inhibiting eosinophil functions in vitro. This compound exhibits exceptional potency in human and primate models, with picomolar to low nanomolar activity. SB328437 also demonstrates low nanomolar potency.
The choice between these two compounds for preclinical research may depend on the specific experimental model. For studies involving human or primate cells, this compound appears to be the more potent option. For in vivo studies in mice, SB328437 has a more established profile of activity, whereas this compound shows considerably weaker potency. Researchers should carefully consider the species-specific activity of these compounds when designing their studies. This guide provides a foundational comparison to aid in the selection of the most appropriate tool for investigating the role of CCR3 in eosinophil-driven inflammation.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis [mdpi.com]
- 5. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule CCR3 Inhibitors for Eosinophil-Driven Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 3 (CCR3) has emerged as a critical therapeutic target in a variety of inflammatory conditions, most notably asthma and other eosinophil-associated diseases. As a key orchestrator of eosinophil recruitment to sites of inflammation, the development of small molecule antagonists for CCR3 holds significant promise for therapeutic intervention. This guide provides a detailed, head-to-head comparison of several prominent small molecule CCR3 inhibitors, presenting available quantitative data, outlining key experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
CCR3 Signaling Pathway
The binding of eotaxins (CCL11, CCL24, CCL26) to CCR3, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is pivotal for eosinophil chemotaxis, activation, and degranulation. This pathway involves the activation of Gαi proteins, leading to downstream effects such as calcium mobilization and the activation of the MAPK/ERK and PI3K/Akt pathways, ultimately resulting in cellular responses that contribute to inflammation.
Caption: CCR3 signaling cascade upon eotaxin binding and its inhibition.
Quantitative Comparison of Small Molecule CCR3 Inhibitors
The following tables summarize the in vitro potency of several small molecule CCR3 inhibitors based on publicly available data. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target | Assay Type | Ligand | IC50 (nM) | Reference |
| SB-328437 | Human CCR3 | Radioligand Binding | 125I-Eotaxin | 4.5 | [1] |
| Human CCR3 | Radioligand Binding | 125I-Eotaxin | 4 | [2] | |
| Human Eosinophils | Calcium Mobilization | Eotaxin | 38 | [2] | |
| Human Eosinophils | Calcium Mobilization | Eotaxin-2 | 35 | [2] | |
| Human Eosinophils | Calcium Mobilization | MCP-4 | 20 | [2] | |
| UCB-35625 | Human CCR3 Transfectants | Chemotaxis | Eotaxin | 93.8 | [3][4] |
| CCR3-expressing NP-2 cells | HIV-1 Entry | HIV-1 isolate 89.6 | 57 | [3][4] | |
| Human PMNLs | Receptor Internalization | Eotaxin | 410 | [5] | |
| GW766994 | Human CCR3 | Functional Antagonism | - | 10 (pIC50 = 8.0) | [6] |
| DPC168 | Mouse CCR3 | Chemotaxis | - | 41 | [7][8] |
| Human CCR3 | Chemotaxis | Eotaxin | 0.01 - 0.06 | [8] | |
| BMS-570520 | - | - | - | Data not available | - |
In Vivo Efficacy
Preclinical studies in animal models of allergic airway inflammation have demonstrated the potential of CCR3 antagonists to reduce eosinophil recruitment and airway hyperresponsiveness.
| Compound | Animal Model | Key Findings | Reference |
| SB-328437 | Winnie mouse model of spontaneous chronic colitis | Attenuated disease activity, reduced intestinal eosinophils. | [9] |
| DPC168 | Mouse models of allergic airway inflammation | Dose-dependent reduction of eosinophil recruitment into the lungs. | [8] |
| GW766994 | Patients with mild-moderate asthma | No significant reduction in sputum or blood eosinophils. Modest, but not clinically significant, improvement in airway hyperresponsiveness. | [9][10] |
Experimental Protocols
The characterization of small molecule CCR3 inhibitors relies on a battery of in vitro assays to determine their binding affinity and functional antagonism.
General Experimental Workflow
A typical workflow for screening and characterizing CCR3 antagonists involves a series of assays, starting with high-throughput screening to identify initial hits, followed by more detailed functional assays to confirm and characterize their inhibitory activity.
Caption: A typical screening cascade for identifying and characterizing CCR3 antagonists.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the CCR3 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes from cells expressing CCR3 (e.g., HEK293-CCR3)
-
Radiolabeled CCR3 ligand (e.g., 125I-Eotaxin)
-
Test compounds (small molecule inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well filter plates and vacuum filtration manifold
-
Scintillation counter
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.
-
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the directional migration of eosinophils or CCR3-expressing cells towards a chemoattractant.
-
Materials:
-
Eosinophils or a CCR3-expressing cell line
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
-
Chemoattractant (e.g., eotaxin)
-
Test compounds
-
Cell culture medium
-
Cell staining dye and microscope for cell counting
-
-
Procedure:
-
Place the chemoattractant in the lower chamber of the Boyden apparatus.
-
Place the cells, pre-incubated with the test compound or vehicle, in the upper chamber.
-
Incubate the chamber to allow for cell migration through the porous membrane.
-
After incubation, remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Determine the concentration-dependent inhibition of chemotaxis by the test compound and calculate the IC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon CCR3 activation.
-
Materials:
-
CCR3-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CCR3 agonist (e.g., eotaxin)
-
Test compounds
-
Fluorescence plate reader with automated liquid handling
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a CCR3 agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of the test compound on the agonist-induced calcium flux and calculate the IC50 value.
-
Conclusion
The development of potent and selective small molecule CCR3 inhibitors represents a promising therapeutic strategy for eosinophil-driven inflammatory diseases. The compounds summarized in this guide demonstrate a range of potencies in various in vitro assays. While in vitro data is crucial for initial characterization, the translation to in vivo efficacy and clinical success remains a key challenge, as highlighted by the clinical trial results for GW766994. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors and potentially exploring biased antagonism to achieve better therapeutic outcomes. The experimental protocols and workflows outlined here provide a foundational framework for the continued discovery and development of novel CCR3 antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Epitope Mapping of Anti-Mouse CCR3 Monoclonal Antibodies Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. content.abcam.com [content.abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-639623 and Benralizumab for Eosinophilic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic agents targeting eosinophilic inflammation: BMS-639623, a C-C chemokine receptor 3 (CCR3) antagonist, and benralizumab, an anti-interleukin-5 receptor α (IL-5Rα) monoclonal antibody. While benralizumab is an established treatment for severe eosinophilic asthma, this compound is a potent preclinical candidate. This document outlines their distinct mechanisms of action, summarizes the available efficacy data, and provides detailed experimental protocols for the key clinical trials of benralizumab.
Mechanism of Action
The fundamental difference between this compound and benralizumab lies in their therapeutic targets and mechanisms for reducing eosinophil-driven inflammation.
This compound: A CCR3 Antagonist
This compound is a small molecule antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a key chemokine receptor expressed on eosinophils, and its activation by eotaxins mediates eosinophil chemotaxis, trafficking them from the bloodstream into tissues like the airways. By blocking this receptor, this compound aims to inhibit the recruitment of eosinophils to inflammatory sites.
Benralizumab: An Anti-IL-5Rα Monoclonal Antibody
Benralizumab is a humanized, afucosylated monoclonal antibody that binds to the alpha subunit of the interleukin-5 receptor (IL-5Rα).[3] This receptor is present on the surface of eosinophils and basophils. Benralizumab's mechanism is twofold:
-
Blockade of IL-5 Signaling: By binding to IL-5Rα, benralizumab prevents IL-5 from binding and activating the receptor, thereby inhibiting IL-5-dependent eosinophil proliferation, differentiation, and survival.[3]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The afucosylation of benralizumab's Fc region enhances its binding to the FcγRIIIa receptor on natural killer (NK) cells.[4] This engagement triggers NK cells to release cytotoxic granules (perforins and granzymes), leading to the apoptosis (programmed cell death) of eosinophils.[3][4]
Efficacy Data
A direct clinical comparison of this compound and benralizumab is not available, as this compound has not yet progressed through extensive clinical trials with published efficacy data in asthma. The following tables summarize the available preclinical data for this compound and the established clinical efficacy of benralizumab from its pivotal Phase III trials.
Table 1: Preclinical Efficacy of this compound
| Parameter | Assay | Species | Result (IC50) | Reference |
| CCR3 Binding | Radioligand Binding Assay | Human | 0.3 nM | [1] |
| Eosinophil Chemotaxis | Chemotaxis Assay | Human | 0.04 nM | [1] |
| Eotaxin-stimulated Calcium Flux | Calcium Flux Assay | Human Eosinophils | 0.87 nM | [1] |
| Eosinophil Chemotaxis | Chemotaxis Assay | Cynomolgus Monkey | 0.15 nM | [1] |
Table 2: Clinical Efficacy of Benralizumab in Severe Eosinophilic Asthma (Pivotal Phase III Trials)
| Efficacy Endpoint | Trial (Patient Population) | Benralizumab Dose | Result vs. Placebo | Reference |
| Annual Asthma Exacerbation Rate Reduction | SIROCCO (Blood eosinophils ≥300 cells/μL) | 30 mg every 8 weeks | 51% reduction | [1][5] |
| CALIMA (Blood eosinophils ≥300 cells/μL) | 30 mg every 8 weeks | 28-36% reduction | [1][6] | |
| Improvement in Pre-bronchodilator FEV1 | SIROCCO (Blood eosinophils ≥300 cells/μL) | 30 mg every 8 weeks | 159 mL increase | [1][5] |
| CALIMA (Blood eosinophils ≥300 cells/μL) | 30 mg every 8 weeks | 125 mL increase | [6] | |
| Reduction in Daily Oral Corticosteroid (OCS) Dose | ZONDA (OCS-dependent patients) | 30 mg every 8 weeks | 75% median reduction | [3][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
This compound Preclinical Assays (Representative Protocols)
-
CCR3 Radioligand Binding Assay:
-
Membranes from cells stably expressing human CCR3 are prepared.
-
Membranes are incubated with a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin) in the presence of varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR3 ligand.
-
After incubation, bound and free radioligand are separated by filtration.
-
Radioactivity of the filters is measured, and the IC50 value is calculated from the concentration-response curve.
-
-
Eosinophil Chemotaxis Assay:
-
Eosinophils are isolated from human or cynomolgus monkey blood.
-
A chemotaxis chamber (e.g., Boyden chamber) is used with a porous membrane separating the upper and lower wells.
-
Eosinophils pre-incubated with varying concentrations of this compound are placed in the upper well.
-
A chemoattractant (e.g., eotaxin) is placed in the lower well.
-
The chamber is incubated to allow for cell migration.
-
The number of eosinophils that have migrated to the lower well is quantified.
-
The IC50 value is determined from the dose-dependent inhibition of chemotaxis.
-
Benralizumab Pivotal Phase III Clinical Trials (General Protocol Outline)
-
Patient Population:
-
SIROCCO & CALIMA: Patients aged 12-75 with severe, uncontrolled asthma on high-dose inhaled corticosteroids (ICS) and long-acting beta-agonists (LABA), with a history of exacerbations and blood eosinophil counts ≥300 cells/μL.[1][5][6]
-
ZONDA: Patients aged 18-75 with severe, OCS-dependent asthma, on high-dose ICS and LABA, with blood eosinophil counts ≥150 cells/μL.[3][7]
-
-
Intervention:
-
Primary Endpoints:
-
Key Secondary Endpoints:
Conclusion
This compound and benralizumab represent two distinct strategies for targeting eosinophilic inflammation in asthma. This compound, a CCR3 antagonist, shows high preclinical potency in inhibiting eosinophil chemotaxis.[1][2] Benralizumab, an anti-IL-5Rα antibody, has a well-documented clinical efficacy and safety profile, demonstrating significant reductions in asthma exacerbations, improvements in lung function, and an OCS-sparing effect in patients with severe eosinophilic asthma.[1][3][5][6][7]
The lack of clinical data for this compound currently prevents a direct comparison of clinical efficacy with benralizumab. Future clinical development of this compound will be necessary to ascertain its therapeutic potential and position relative to established biologics like benralizumab. Researchers and clinicians should consider the different mechanisms of action when evaluating novel therapeutic approaches for eosinophil-driven diseases.
References
- 1. Benralizumab phase III trials show positive results in severe asthma [astrazeneca.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Glucocorticoid-Sparing Effect of Benralizumab in Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benralizumab in the treatment of severe asthma: design, development and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of benralizumab for patients with severe asthma uncontrolled with high-dosage inhaled corticosteroids and long-acting β2-agonists (SIROCCO): a randomised, multicentre, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benralizumab, an anti-interleukin-5 receptor α monoclonal antibody, as add-on treatment for patients with severe, uncontrolled, eosinophilic asthma (CALIMA): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase III ZONDA trial for benralizumab shows ability to reduce oral steroid use in severe asthma patients [astrazeneca.com]
A Comparative Analysis of BMS-639623 and Mepolizumab for Eosinophilic Asthma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CCR3 antagonist BMS-639623 and the anti-IL-5 monoclonal antibody mepolizumab, two therapeutic agents targeting eosinophilic asthma. This analysis is based on available preclinical and clinical data to inform research and development decisions.
Eosinophilic asthma is a distinct phenotype of severe asthma characterized by the persistent presence of eosinophils in the airways.[1] This inflammation is primarily driven by Type 2 immune responses, involving key cytokines such as interleukin-5 (IL-5).[2][3] Therapeutic strategies have evolved to specifically target the pathways that govern eosinophil function. This guide compares two such strategies: the inhibition of eosinophil migration via CCR3 antagonism with this compound and the blockade of eosinophil development and survival by targeting IL-5 with mepolizumab.
Mechanism of Action and Therapeutic Target
This compound is a potent and selective, orally bioavailable antagonist of the C-C chemokine receptor 3 (CCR3).[4][5] CCR3 is a key receptor expressed on the surface of eosinophils and is instrumental in their migration from the bloodstream into the lung tissue in response to chemokines like eotaxin. By blocking this receptor, this compound aims to inhibit the infiltration of eosinophils into the airways, thereby reducing eosinophilic inflammation.[6][7]
Mepolizumab is a humanized monoclonal antibody that targets and neutralizes circulating IL-5.[8][9][10] IL-5 is a critical cytokine responsible for the growth, differentiation, recruitment, activation, and survival of eosinophils.[9] By binding to IL-5, mepolizumab prevents it from interacting with its receptor on the eosinophil surface, leading to a reduction in the production and survival of these inflammatory cells.[8][9]
Preclinical and Clinical Performance
A significant disparity exists in the publicly available data for this compound and mepolizumab. While mepolizumab has undergone extensive clinical development and is an approved therapy for severe eosinophilic asthma, clinical trial data for this compound in this indication is not available in the public domain. The comparison, therefore, juxtaposes the preclinical profile of this compound with the established clinical efficacy and safety of mepolizumab.
This compound: Preclinical Data
This compound has demonstrated high potency in preclinical studies. It is a potent inhibitor of eosinophil chemotaxis with a very low IC50 value, indicating that it can block eosinophil movement at very low concentrations.[7] In preclinical models using cynomolgus monkeys, administration of this compound resulted in a significant reduction of allergen-dependent eosinophilia.[4]
Mepolizumab: Clinical Data
Mepolizumab has a well-established clinical profile from numerous large-scale clinical trials and real-world studies.[11][12]
Efficacy:
-
Reduction in Exacerbations: Clinical trials have consistently shown that mepolizumab significantly reduces the rate of severe asthma exacerbations by approximately 50% compared to placebo.[11][12]
-
Oral Corticosteroid Sparing: In patients with severe, oral corticosteroid-dependent asthma, mepolizumab has been shown to significantly reduce the required daily dose of corticosteroids while maintaining asthma control.[12]
-
Improvement in Lung Function: Treatment with mepolizumab has been associated with modest but statistically significant improvements in forced expiratory volume in 1 second (FEV1).[12]
-
Asthma Control: Patients treated with mepolizumab have reported significant improvements in asthma control, as measured by standardized questionnaires like the Asthma Control Questionnaire (ACQ).[12]
Safety:
Mepolizumab is generally well-tolerated.[11] The most common adverse events reported in clinical trials include headache, injection site reactions, back pain, and fatigue.[9]
Data Presentation
Table 1: Comparison of this compound and Mepolizumab
| Feature | This compound | Mepolizumab |
| Drug Class | Small molecule CCR3 antagonist | Humanized monoclonal antibody (IgG1, kappa) |
| Target | C-C chemokine receptor 3 (CCR3) | Interleukin-5 (IL-5) |
| Mechanism of Action | Inhibits eosinophil chemotaxis and migration into tissues.[6][7] | Neutralizes circulating IL-5, inhibiting eosinophil production and survival.[8][9] |
| Administration | Oral[4] | Subcutaneous injection[9] |
| Developer | Bristol Myers Squibb | GlaxoSmithKline |
Table 2: Efficacy Data Summary (Mepolizumab from Clinical Trials)
| Efficacy Endpoint | Result | Citation |
| Reduction in Annualized Exacerbation Rate | ~50% reduction compared to placebo | [11][12] |
| Reduction in Oral Corticosteroid Dose | Significant reduction in daily OCS dose | [12] |
| Improvement in FEV1 | Modest but significant improvement | [12] |
| Improvement in Asthma Control (ACQ score) | Significant improvement | [12] |
Experimental Protocols
This compound: Eosinophil Chemotaxis Assay (Hypothetical Protocol based on available information)
A representative in vitro experiment to determine the potency of a CCR3 antagonist like this compound would be a chemotaxis assay.
-
Cell Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors using density gradient centrifugation followed by negative magnetic selection to achieve high purity.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane is used. The lower wells are filled with a medium containing a chemoattractant, such as eotaxin (CCL11), at a concentration known to induce maximal eosinophil migration.
-
Compound Incubation: The isolated eosinophils are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Migration Assay: The treated eosinophils are then placed in the upper wells of the chemotaxis chamber. The chamber is incubated for a period (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO2 to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: After incubation, the number of eosinophils that have migrated to the lower wells is quantified. This can be done by cell counting using a microscope and hemocytometer, or through a fluorescently-labeled cell-based assay and a plate reader.
-
Data Analysis: The percentage of inhibition of migration at each concentration of this compound is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the maximal migration, is then determined by fitting the data to a dose-response curve.
Mepolizumab: Phase 3 Clinical Trial Protocol (Representative Example - MENSA study)
The MENSA (MEpolizumab as adjunctive therapy iN patients with Severe Asthma) trial was a pivotal Phase 3 study for mepolizumab. A generalized protocol for such a trial would include:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: Patients (e.g., aged 12 years and older) with a diagnosis of severe eosinophilic asthma, a history of recurrent exacerbations despite high-dose inhaled corticosteroids plus at least one other controller medication, and a blood eosinophil count above a certain threshold (e.g., ≥150 cells/µL at screening or ≥300 cells/µL in the past year).
-
Randomization and Treatment: Patients are randomized to receive either a fixed dose of mepolizumab (e.g., 100 mg subcutaneously) or a matching placebo every 4 weeks for a defined treatment period (e.g., 32 weeks).
-
Primary Endpoint: The primary outcome measure is typically the annualized rate of clinically significant asthma exacerbations (defined as a worsening of asthma requiring the use of systemic corticosteroids for at least 3 days, or hospitalization, or an emergency department visit).
-
Secondary Endpoints: These often include the time to the first exacerbation, changes from baseline in pre-bronchodilator FEV1, changes from baseline in scores on the Asthma Control Questionnaire (ACQ) and the St. George's Respiratory Questionnaire (SGRQ), and the effect on blood eosinophil counts.
-
Safety Assessments: Safety and tolerability are monitored throughout the study by recording adverse events, serious adverse events, and local injection site reactions.
-
Statistical Analysis: The primary endpoint is typically analyzed using a negative binomial regression model to compare the exacerbation rates between the mepolizumab and placebo groups, adjusting for factors such as baseline exacerbation history and geographic region. Secondary continuous endpoints are often analyzed using mixed-model repeated measures (MMRM).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of mepolizumab.
Caption: Generalized workflow for a clinical trial in eosinophilic asthma.
Conclusion
In contrast, mepolizumab has a robust and well-documented clinical profile demonstrating significant efficacy in reducing asthma exacerbations, decreasing the need for oral corticosteroids, and improving asthma control in patients with severe eosinophilic asthma. Its mechanism of targeting the foundational cytokine IL-5 has proven to be a successful therapeutic strategy.
For researchers and drug development professionals, the comparison highlights a promising preclinical candidate in this compound against a clinically validated and approved therapy in mepolizumab. The future development path and potential clinical data for this compound will be critical in determining its place in the therapeutic landscape for eosinophilic asthma. Further research into the clinical efficacy and safety of CCR3 antagonists is warranted to fully understand their potential role in managing this complex disease.
References
- 1. gsk.com [gsk.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 5. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Case Report: Severe Eosinophilic Asthma Associated With ANCA-Negative EGPA in a Young Adult Successfully Treated With Benralizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eotaxin Receptor (CCR3) Antagonism in Asthma and Allergic Disease: Ingenta Connect [ingentaconnect.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
A Comparative Guide to the In Vitro Potency of CCR3 Antagonists: BMS-639623 and UCB35625
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two CCR3 antagonists, BMS-639623 and UCB35625. The data presented is compiled from publicly available research to facilitate an objective evaluation of their performance in various assays.
Quantitative Comparison of In Vitro Potency
The following table summarizes the key in vitro potency metrics for this compound and UCB35625, primarily focusing on their antagonist activity at the C-C chemokine receptor 3 (CCR3). It is important to note that the data presented below is collated from different studies and, therefore, may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | This compound | UCB35625 | Target Receptor(s) |
| CCR3 Binding Affinity (IC50) | 0.3 nM[1][2] | Not explicitly reported | CCR3 |
| Eosinophil Chemotaxis Inhibition (IC50) | 0.04 nM (38 pM)[1][3] | 93.8 nM (eotaxin-induced)[4] | CCR3 |
| Calcium Flux Inhibition (IC50) | 0.87 nM (eotaxin-stimulated)[2][5] | Not explicitly reported | CCR3 |
| Other Receptor Activity | Selective for CCR3 | Dual antagonist for CCR1 (IC50 = 9.57 nM for MIP-1α-induced chemotaxis) and CCR3. Also shows biased agonism at CCR2 and CCR5 in the micromolar range.[4][6][7][8][9] | CCR1, CCR2, CCR5 |
Experimental Methodologies
This section details the experimental protocols for the key assays cited in this guide.
Radioligand Binding Assay for this compound
A radioligand binding assay was utilized to determine the binding affinity of this compound to the CCR3 receptor.
-
Objective: To measure the concentration of this compound required to inhibit 50% of the binding of a specific radioligand to CCR3.
-
Cell Source: While the specific cell line is not detailed in the available literature, these assays typically use cell membranes from a cell line stably overexpressing the human CCR3 receptor (e.g., HEK293 or CHO cells)[10].
-
Radioligand: A radiolabeled CCR3 ligand, such as [125I]-eotaxin, is commonly used[11][12].
-
Protocol Outline:
-
Incubate cell membranes expressing CCR3 with a fixed concentration of the radioligand.
-
Add increasing concentrations of this compound to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, separate the bound and free radioligand using filtration.
-
Quantify the amount of bound radioactivity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Eosinophil Chemotaxis Assay
Chemotaxis assays were employed to evaluate the functional antagonism of both this compound and UCB35625 on the migration of cells in response to a CCR3 ligand.
-
Objective: To determine the concentration of the antagonist required to inhibit 50% of the cell migration induced by a CCR3 agonist.
-
Cell Types:
-
Chemoattractant: Eotaxin (CCL11) is the primary chemoattractant used to stimulate CCR3-mediated migration[4][11][13].
-
Protocol Outline:
-
Place a suspension of the target cells in the upper chamber of a multi-well migration plate (e.g., a Boyden chamber).
-
The lower chamber contains a medium with the chemoattractant (eotaxin).
-
Add varying concentrations of the antagonist (this compound or UCB35625) to the upper chamber with the cells.
-
Incubate the plate to allow for cell migration through the porous membrane separating the chambers.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Determine the IC50 value by plotting the percentage of migration inhibition against the antagonist concentration.
-
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration triggered by agonist binding to CCR3, which is a Gq/i-coupled receptor[14][15].
-
Objective: To determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium signal.
-
Cell Type: Human eosinophils were used for the evaluation of this compound[2][5].
-
Agonist: Eotaxin is used to stimulate the CCR3-mediated calcium flux[2][5].
-
Protocol Outline:
-
Load the target cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with various concentrations of the antagonist (this compound).
-
Stimulate the cells with a fixed concentration of eotaxin.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorometric plate reader.
-
Calculate the IC50 value from the dose-response curve of inhibition.
-
Visualizing Molecular Interactions and Processes
CCR3 Signaling Pathway and Antagonist Action
The following diagram illustrates the canonical signaling pathway of the CCR3 receptor upon activation by its ligand, eotaxin, and the mechanism of action of antagonists like this compound and UCB35625.
Caption: CCR3 signaling pathway and antagonist inhibition.
Experimental Workflow for Chemotaxis Assay
The diagram below outlines the general workflow for an in vitro chemotaxis assay used to assess the potency of CCR3 antagonists.
Caption: Workflow of an in vitro chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR3 C-C motif chemokine receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 6. Enhanced expression of eotaxin and CCR3 mRNA and protein in atopic asthma. Association with airway hyperresponsiveness and predominant co-localization of eotaxin mRNA to bronchial epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. AID 695625 - Binding affinity to human CCR3 expressed in CHOK1 cells by radioligand displacement assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Eotaxin-2, a Novel CC Chemokine that Is Selective for the Chemokine Receptor CCR3, and Acts Like Eotaxin on Human Eosinophil and Basophil Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 13. Eotaxin activates T cells to chemotaxis and adhesion only if induced to express CCR3 by IL-2 together with IL-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of BMS-639623 Cross-Reactivity with Chemokine Receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinity and functional activity of BMS-639623, a potent C-C chemokine receptor 3 (CCR3) antagonist, against a panel of other human chemokine receptors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's selectivity.
Introduction
This compound is a small molecule antagonist of the human CCR3 receptor, a key mediator in the inflammatory cascade, particularly in allergic diseases such as asthma.[1] The therapeutic efficacy of a receptor antagonist is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects and diminish the desired therapeutic outcome. This guide summarizes the available data on the cross-reactivity of this compound with other chemokine receptors, providing a clear overview of its selectivity profile.
Comparative Binding Affinity of this compound
To ascertain the selectivity of this compound, its binding affinity was assessed against a variety of human chemokine receptors. The following table summarizes the inhibitory concentration (IC50) values obtained from radioligand binding assays.
| Receptor Target | This compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| CCR3 | 0.3 | Eotaxin | - |
| CCR1 | >10,000 | ||
| CCR2b | >10,000 | ||
| CCR4 | >10,000 | ||
| CCR5 | >10,000 | ||
| CCR6 | >10,000 | ||
| CCR7 | >10,000 | ||
| CCR8 | >10,000 | ||
| CXCR1 | >10,000 | ||
| CXCR2 | >10,000 | ||
| CXCR3 | >10,000 | ||
| CXCR4 | >10,000 |
Data sourced from publicly available information. The precise experimental conditions for the cross-reactivity assays were not detailed in the available literature.
The data clearly demonstrates that this compound is highly selective for the CCR3 receptor, with an IC50 value in the sub-nanomolar range.[2] In contrast, its binding affinity for all other tested chemokine receptors is significantly lower, with IC50 values exceeding 10,000 nM. This indicates a selectivity of over 33,000-fold for CCR3 compared to the other chemokine receptors evaluated.
Functional Antagonism and Selectivity
Beyond binding affinity, the functional consequence of this compound interaction with chemokine receptors was evaluated using a chemotaxis assay. This assay measures the ability of a compound to inhibit cell migration induced by a chemokine ligand.
| Assay Type | Target Receptor | Chemokine Ligand | Cell Type | This compound IC50 (nM) |
| Chemotaxis | CCR3 | Eotaxin | Human Eosinophils | 0.04 |
| Calcium Flux | CCR3 | Eotaxin | Human Eosinophils | 0.87 |
This compound demonstrates potent functional antagonism of the CCR3 receptor, inhibiting eotaxin-induced eosinophil chemotaxis with an IC50 of 0.04 nM.[2] It also effectively blocks eotaxin-stimulated calcium flux in eosinophils with an IC50 of 0.87 nM.[2] While specific functional data for other chemokine receptors is not available, the extremely low binding affinity strongly suggests a lack of functional antagonism at physiologically relevant concentrations.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to determining selectivity, the following diagrams illustrate the CCR3 signaling pathway and the general workflow for assessing antagonist activity.
Caption: CCR3 signaling cascade initiated by eotaxin binding.
Caption: General experimental workflows for binding and functional assays.
Experimental Protocols
While the specific, detailed protocols for the cross-reactivity screening of this compound are not publicly available, the following are representative methodologies for the key assays used to assess chemokine receptor antagonist activity.
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human chemokine receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4) is used for all dilutions.
-
Competition Binding: In a 96-well plate, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-labeled chemokine specific for the receptor being tested) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are washed with ice-cold wash buffer.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Chemotaxis Assay (General Protocol)
-
Cell Preparation: Human eosinophils are isolated from peripheral blood of healthy donors. The cells are resuspended in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Compound Incubation: The eosinophils are pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Transwell Setup: A multi-well Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size) is used. The lower chamber is filled with assay medium containing the chemoattractant (e.g., eotaxin at its EC50 concentration).
-
Cell Migration: The pre-incubated eosinophils are added to the upper chamber of the Transwell insert. The plate is incubated for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a flow cytometer or by using a fluorescent dye.
-
Data Analysis: The concentration of this compound that inhibits 50% of the chemokine-induced cell migration (IC50) is determined by non-linear regression analysis.
Conclusion
References
- 1. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
Validating BMS-639623 Specificity for CCR3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's specificity for its intended target is paramount. This guide provides an objective comparison of BMS-639623, a potent C-C chemokine receptor 3 (CCR3) antagonist, with other known CCR3 inhibitors. The following analysis is based on publicly available experimental data to assist in the evaluation of its suitability for preclinical and clinical research.
This compound has emerged as a highly potent and orally active antagonist of CCR3, demonstrating picomolar inhibitory activity against eosinophil chemotaxis.[1][2][3] Its efficacy in modulating CCR3-mediated responses positions it as a significant tool for studying the role of this receptor in various inflammatory and allergic diseases, including asthma.[1][3] This guide will delve into the quantitative performance of this compound in key functional assays and compare it with other CCR3 antagonists such as SB328437 and GW766994.
Quantitative Comparison of CCR3 Antagonist Activity
To facilitate a clear assessment of this compound's performance, the following tables summarize its inhibitory activity in comparison to other CCR3 antagonists in critical in vitro assays.
| Compound | Binding Affinity (IC50, nM) | Eosinophil Chemotaxis (IC50, pM) | Calcium Flux (IC50, nM) |
| This compound | 0.3 [2] | 38 [1][3] | 0.87 [2] |
| SB328437 | 4.5[4] | - | - |
| YM-344031 | 3.0[5] | 19900[5] | 5.4[5] |
Note: A lower value indicates higher potency.
Specificity and Off-Target Profile
Experimental Methodologies
The following sections provide detailed protocols for the key experiments cited in this guide, offering a foundation for reproducing and validating these findings.
Radioligand Binding Assay (Competitive Inhibition)
This assay is fundamental in determining the binding affinity of a test compound to its target receptor.
Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand to CCR3.
Materials:
-
Cells or cell membranes expressing human CCR3.
-
Radiolabeled CCR3 ligand (e.g., [¹²⁵I]-eotaxin).
-
Test compounds (this compound and alternatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing CCR3 in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) by non-linear regression analysis of the competition binding curve.
Eosinophil Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.
Objective: To measure the ability of a test compound to inhibit the migration of eosinophils towards a CCR3 ligand.
Materials:
-
Isolated human eosinophils.
-
Chemoattractant (e.g., recombinant human eotaxin-1/CCL11).
-
Test compounds.
-
Chemotaxis chamber (e.g., Transwell™ plates with a porous membrane).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Cell counting method (e.g., flow cytometry or microscopy).
Protocol:
-
Cell Preparation: Isolate eosinophils from human peripheral blood using standard laboratory procedures.
-
Assay Setup: Place the chemoattractant in the lower chamber of the chemotaxis plate. In the upper chamber, add eosinophils that have been pre-incubated with various concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
Quantification: Count the number of eosinophils that have migrated through the porous membrane into the lower chamber.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon CCR3 activation.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of a novel CCR3 antagonist, YM-344031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking BMS-639623: A Comparative Analysis Against Standard-of-Care Asthma Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational CCR3 antagonist BMS-639623 against current standard-of-care treatments for asthma. Due to the apparent discontinuation of the clinical development of this compound, direct comparative clinical data is unavailable. This document, therefore, focuses on its preclinical profile, the rationale for its development, and the broader context of its drug class in comparison to established asthma therapies.
Introduction to this compound and its Intended Role in Asthma Therapy
This compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). This receptor is a key player in the inflammatory cascade of asthma, particularly in the recruitment of eosinophils, a type of white blood cell that is central to the pathophysiology of eosinophilic asthma. By blocking the CCR3 receptor, this compound was designed to inhibit the chemotaxis (movement) of eosinophils to the lungs, thereby reducing the inflammation that leads to asthma symptoms.
Current Standard-of-Care Asthma Treatments
The current management of asthma is a stepwise approach tailored to the severity of the disease. The primary goals are to control symptoms, prevent exacerbations, and maintain lung function. The mainstays of treatment include:
-
Inhaled Corticosteroids (ICS): These are the most effective long-term control medications, working to reduce inflammation in the airways. Examples include fluticasone, budesonide, and mometasone.
-
Long-Acting Beta-Agonists (LABAs): These bronchodilators are used in combination with ICS to help keep the airways open. Examples include salmeterol (B1361061) and formoterol.
-
Leukotriene Modifiers: These oral medications work by blocking the action of leukotrienes, which are inflammatory chemicals in the body. Montelukast is a common example.
-
Biologics: For severe, uncontrolled asthma, particularly with an eosinophilic phenotype, monoclonal antibodies that target specific inflammatory pathways are used. These include:
-
Anti-IL-5/IL-5Rα therapies (mepolizumab, reslizumab, benralizumab): These biologics target interleukin-5 (IL-5) or its receptor, which are crucial for the maturation, activation, and survival of eosinophils.
-
Anti-IL-4/IL-13 therapies (dupilumab): This biologic blocks the signaling of both interleukin-4 (IL-4) and interleukin-13 (IL-13), key drivers of type 2 inflammation.
-
Benchmarking this compound: Preclinical Data
While direct comparative studies are not available in the public domain, preclinical data highlight the potent activity of this compound.
| Parameter | This compound | Standard-of-Care (for comparison) |
| Target | CCR3 | Glucocorticoid Receptor (ICS), β2-Adrenergic Receptor (LABAs), CysLT1 Receptor (Leukotriene Modifiers), IL-5, IL-5Rα, IL-4Rα (Biologics) |
| Mechanism of Action | Inhibition of eosinophil chemotaxis | Anti-inflammatory, Bronchodilation, Inhibition of leukotriene pathway, Depletion of eosinophils, Inhibition of Type 2 inflammation |
| In Vitro Potency (IC50) | Binding Affinity: 0.3 nMEosinophil Chemotaxis: 0.038 nM (38 pM)Eotaxin-stimulated Calcium Flux: 0.87 nM | Varies widely by drug and specific assay. Biologics typically have high binding affinities (pM to nM range) for their targets. |
| Preclinical In Vivo Efficacy | Not publicly available in detail. | Extensive data demonstrating reduction in airway inflammation, hyperresponsiveness, and mucus production in animal models of asthma. |
The Rationale and Eventual Discontinuation of CCR3 Antagonists for Asthma
The rationale for developing CCR3 antagonists like this compound was strong: eosinophilic inflammation is a hallmark of a significant subset of asthma patients, and CCR3 is a key receptor for eosinophil migration. However, the clinical development of several CCR3 antagonists for asthma was halted. While specific reasons for the discontinuation of this compound's development are not publicly detailed, the general challenges for this drug class included a lack of robust efficacy in clinical trials compared to the high bar set by existing treatments, particularly the emerging biologics.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public literature. However, a general methodology for assessing a novel asthma treatment would involve the following:
1. In Vitro Receptor Binding Assay:
-
Objective: To determine the binding affinity of the compound to the target receptor (CCR3).
-
Methodology: A radioligand binding assay using cell membranes from a cell line recombinantly expressing the human CCR3 receptor. The ability of increasing concentrations of the test compound (this compound) to displace a radiolabeled CCR3 ligand (e.g., [¹²⁵I]eotaxin-1) is measured. The concentration of the compound that inhibits 50% of the radioligand binding (IC50) is calculated.
2. In Vitro Chemotaxis Assay:
-
Objective: To assess the functional ability of the compound to block eosinophil migration.
-
Methodology: Eosinophils are isolated from human peripheral blood. A chemotaxis chamber (e.g., a Boyden chamber) is used, with a chemoattractant (e.g., eotaxin-1) in the lower chamber and the eosinophils in the upper chamber, separated by a microporous membrane. The ability of increasing concentrations of the test compound, added to the eosinophils, to inhibit their migration towards the chemoattractant is quantified by counting the number of cells that have migrated to the lower chamber. The IC50 value is then determined.
3. In Vivo Animal Model of Allergic Asthma:
-
Objective: To evaluate the efficacy of the compound in reducing airway inflammation and hyperresponsiveness in a living organism.
-
Methodology: A murine model of ovalbumin (OVA)-induced allergic asthma is commonly used. Mice are sensitized to OVA and then challenged with aerosolized OVA to induce an asthma-like phenotype. The test compound is administered to the animals before or during the challenge phase. Efficacy is assessed by measuring:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Counting the number of eosinophils and other inflammatory cells in the fluid collected from the lungs.
-
Lung Histology: Examining lung tissue sections for signs of inflammation and mucus production.
-
Airway Hyperresponsiveness (AHR): Measuring the degree of airway constriction in response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.
-
Visualizing the Pathways and Processes
Caption: CCR3 signaling pathway leading to eosinophil chemotaxis and its inhibition by this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of a novel asthma therapeutic.
Conclusion
This compound demonstrated high preclinical potency as a CCR3 antagonist, a mechanism with a strong scientific rationale for the treatment of eosinophilic asthma. However, the lack of progression to later-stage clinical trials and the general trend of discontinuation for other CCR3 antagonists suggest that this class of drugs did not demonstrate a sufficient clinical benefit-risk profile to compete with or supplement the existing and emerging standard-of-care treatments for asthma. The highly effective and targeted nature of biologic therapies for severe eosinophilic asthma has significantly raised the bar for new therapeutic entrants. While this compound itself is unlikely to become a clinical option, the research into CCR3 antagonism has contributed to a deeper understanding of the complexities of asthma pathophysiology.
A Comparative Analysis of Eosinophil-Targeting Therapies: The CCR3 Antagonist BMS-639623 Versus Anti-IL-5 Biologics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies for eosinophil-driven inflammatory diseases, particularly severe asthma, two distinct mechanistic approaches have emerged: the antagonism of the C-C chemokine receptor 3 (CCR3) and the inhibition of the interleukin-5 (IL-5) pathway. This guide provides a detailed comparative analysis of the preclinical CCR3 antagonist, BMS-639623, and the clinically established anti-IL-5 therapies, including mepolizumab, reslizumab, and benralizumab. This comparison is based on available preclinical and clinical data, highlighting their mechanisms of action, efficacy, safety profiles, and the experimental methodologies used in their evaluation.
It is important to note that this compound is a preclinical candidate with limited publicly available data, whereas anti-IL-5 therapies are approved and widely used therapeutic agents with extensive clinical trial data. This guide, therefore, compares a molecule in early-stage development with established biologicals, reflecting the different stages of their scientific and clinical exploration.
Mechanism of Action: Two Avenues to Inhibit Eosinophil Function
This compound: Blocking Eosinophil Trafficking
This compound is a potent and selective, orally bioavailable antagonist of the CCR3 receptor.[1][2] CCR3 is a key chemokine receptor highly expressed on eosinophils and is instrumental in their migration from the bloodstream into tissues in response to chemokines like eotaxin.[3][4] By blocking this receptor, this compound aims to prevent the accumulation of eosinophils at sites of inflammation, thereby mitigating their contribution to disease pathology.[1][2]
Anti-IL-5 Therapies: Targeting Eosinophil Survival, Proliferation, and Activation
Anti-IL-5 therapies, in contrast, target the IL-5 pathway, which is crucial for the maturation, survival, activation, and recruitment of eosinophils.[5] This class of biologics includes two distinct approaches:
-
Direct IL-5 Neutralization (Mepolizumab and Reslizumab): These monoclonal antibodies bind directly to circulating IL-5, preventing it from interacting with its receptor on the surface of eosinophils.[6][7]
-
IL-5 Receptor Alpha (IL-5Rα) Blockade (Benralizumab): This monoclonal antibody targets the α-subunit of the IL-5 receptor on eosinophils. This not only blocks IL-5 signaling but also induces eosinophil apoptosis through antibody-dependent cell-mediated cytotoxicity (ADCC).[8][9]
Signaling Pathways
The signaling cascades initiated by CCR3 and the IL-5 receptor are central to their pro-inflammatory effects.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and anti-IL-5 therapies.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | This compound | Mepolizumab | Reslizumab | Benralizumab |
| Target | CCR3 | IL-5 | IL-5 | IL-5Rα |
| Binding Affinity (IC50) | 0.3 nM[1] | N/A | N/A | N/A |
| Chemotaxis Inhibition (IC50) | 0.04 nM (human eosinophils)[1] | N/A | N/A | N/A |
| 0.15 nM (cyno eosinophils)[1] | ||||
| Calcium Flux Inhibition (IC50) | 0.87 nM (eotaxin-stimulated)[1] | N/A | N/A | N/A |
| Eosinophil Reduction (Preclinical) | 65-82% reduction in allergen-dependent eosinophilia (cyno, 5 mg/kg b.i.d.)[1] | N/A | N/A | N/A |
Table 2: Clinical Efficacy in Severe Eosinophilic Asthma (vs. Placebo)
| Parameter | Mepolizumab | Reslizumab | Benralizumab |
| Annualized Exacerbation Rate Reduction | 47-53%[10][11] | 50-59%[12][13] | 28-51%[14] |
| Oral Corticosteroid (OCS) Dose Reduction | Significant reduction, allowing 50% of patients to reduce their dose by at least 75% in one study.[10] | N/A (Not a primary endpoint in pivotal trials) | 75% median reduction in OCS dose.[5] |
| Improvement in FEV1 | 98-100 mL greater than placebo.[10] | Statistically significant improvement.[15] | 116-125 mL greater than placebo.[5] |
| Blood Eosinophil Reduction | Significant reduction.[10] | 92% reduction.[15] | Near-complete depletion.[8] |
Table 3: Safety Profile - Common Adverse Events (Reported in >5% of patients and more common than placebo)
| Adverse Event | Mepolizumab | Reslizumab | Benralizumab |
| Headache | Yes[7] | Yes[16] | Yes[8] |
| Injection site reactions | Yes[7] | N/A (IV administration) | Yes |
| Back pain | Yes[7] | No | No |
| Fatigue | Yes | No | No |
| Nasopharyngitis | Yes | Yes[16] | Yes[8] |
| Myalgia/Arthralgia | Yes[7] | Yes (Myalgia)[15] | No |
| Oropharyngeal pain | No | Yes[16] | No |
| Pyrexia | No | No | Yes[8] |
Note: The safety profile of this compound in humans is not publicly available.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings.
This compound Preclinical Assays
-
Eosinophil Chemotaxis Assay:
-
Objective: To determine the potency of this compound in inhibiting eosinophil migration towards a chemoattractant.
-
Methodology:
-
Isolate human or cynomolgus monkey eosinophils from whole blood.
-
Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating two compartments.
-
Place eosinophils in the upper chamber with varying concentrations of this compound.
-
Add a chemoattractant, such as eotaxin, to the lower chamber.
-
Incubate to allow for cell migration.
-
Quantify the number of migrated cells in the lower chamber using microscopy or a cell counter.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal eosinophil migration.
-
-
-
Calcium Flux Assay:
-
Objective: To measure the effect of this compound on intracellular calcium mobilization in eosinophils following CCR3 activation.
-
Methodology:
-
Load isolated eosinophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with eotaxin.
-
Measure the change in intracellular calcium concentration using a fluorometer or a flow cytometer.
-
Determine the IC50 value for the inhibition of the calcium response.
-
-
Anti-IL-5 Therapies: Pivotal Clinical Trial Design (General Overview)
The pivotal clinical trials for mepolizumab (e.g., MENSA), reslizumab, and benralizumab (e.g., SIROCCO, CALIMA) shared common design elements to assess their efficacy and safety in severe eosinophilic asthma.[5][11][13]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.
-
Patient Population: Adults and adolescents (typically ≥12 years) with severe, uncontrolled asthma despite high-dose inhaled corticosteroids and at least one other controller medication. A key inclusion criterion was evidence of eosinophilic inflammation, usually defined by a blood eosinophil count above a certain threshold (e.g., ≥150 or ≥300 cells/μL at screening or within the previous year). Patients often had a history of recurrent exacerbations.
-
Intervention: Subcutaneous (mepolizumab, benralizumab) or intravenous (reslizumab) administration of the active drug or placebo at specified intervals (e.g., every 4 or 8 weeks) for a defined treatment period (e.g., 32-52 weeks).
-
Primary Endpoint: The rate of clinically significant asthma exacerbations over the treatment period. An exacerbation was typically defined as a worsening of asthma requiring the use of systemic corticosteroids for at least three days, hospitalization, or an emergency department visit.
-
Key Secondary Endpoints:
-
Change from baseline in pre-bronchodilator forced expiratory volume in 1 second (FEV1).
-
Change from baseline in scores on validated asthma control and quality of life questionnaires (e.g., Asthma Control Questionnaire - ACQ, St. George's Respiratory Questionnaire - SGRQ).
-
Reduction in the daily oral corticosteroid dose (in separate OCS-sparing trials).
-
Change from baseline in blood eosinophil counts.
-
-
Safety Assessments: Monitoring and recording of adverse events, serious adverse events, and local injection site reactions throughout the study.
Conclusion
This compound and anti-IL-5 therapies represent two distinct strategies for targeting eosinophilic inflammation. This compound, as a CCR3 antagonist, shows high preclinical potency in inhibiting eosinophil chemotaxis, a critical step in the inflammatory cascade. However, the lack of publicly available clinical data makes it impossible to assess its clinical efficacy and safety in humans. The clinical development of other CCR3 antagonists for asthma has faced challenges, with one trial of GW766994 failing to demonstrate a significant reduction in sputum eosinophils.[3]
In contrast, anti-IL-5 therapies have a well-established clinical profile, demonstrating significant efficacy in reducing asthma exacerbations, improving lung function, and enabling OCS dose reduction in patients with severe eosinophilic asthma. Their safety profiles are also well-characterized through extensive clinical trials and real-world use. The choice between different anti-IL-5 agents may be guided by factors such as the specific patient phenotype, dosing frequency, and route of administration.
For drug development professionals, this comparison highlights the evolution of therapeutic strategies for eosinophil-driven diseases. While targeting eosinophil trafficking with small molecule CCR3 antagonists like this compound offers the convenience of oral administration, the clinical translation of this approach remains to be proven. The success of anti-IL-5 biologics, however, has validated the IL-5 pathway as a key therapeutic target and has set a high benchmark for any new entrants in this therapeutic area. Future research will likely focus on identifying biomarkers to predict treatment response and exploring new targets to address the unmet needs of patients who do not respond to currently available therapies.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 5. Benralizumab in the treatment of severe asthma: design, development and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nucalahcp.com [nucalahcp.com]
- 7. aai.org.tr [aai.org.tr]
- 8. Adverse events of benralizumab in moderate to severe eosinophilic asthma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Mepolizumab for severe refractory eosinophilic asthma: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nucalahcp.com [nucalahcp.com]
- 12. CDEC FINAL RECOMMENDATION - Reslizumab (Cinqair) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 14. mdpi.com [mdpi.com]
- 15. fda.gov [fda.gov]
- 16. Disproportionality analysis of reslizumab based on the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of BMS-639623 with Corticosteroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential synergistic effects of BMS-639623, a potent CCR3 antagonist, when used in combination with corticosteroids. By targeting the C-C chemokine receptor 3 (CCR3), this compound demonstrates a picomolar inhibitory effect on the chemotaxis of eosinophils, a key cell type in the inflammatory cascade of various allergic diseases, including asthma.[1][2][3] While clinical data on the direct combination of this compound and corticosteroids is not yet available, this guide draws upon evidence from studies involving other CCR3 antagonists to elucidate the mechanistic rationale and potential clinical benefits of such a combination therapy.
Unveiling the Synergy: Enhanced Anti-Inflammatory Response
The primary rationale for combining a CCR3 antagonist like this compound with corticosteroids lies in their complementary mechanisms of action, which can lead to a synergistic or additive anti-inflammatory effect. Corticosteroids are broad-acting anti-inflammatory agents, while CCR3 antagonists offer a more targeted approach by specifically inhibiting the recruitment of eosinophils.
A key piece of clinical evidence supporting this synergy comes from a study involving the CCR3 antagonist GW766994. In this trial, patients with asthma who were pre-treated with GW766994 exhibited a 47% greater reduction in sputum eosinophils following treatment with the corticosteroid prednisone (B1679067), compared to those who received prednisone alone.[4] This finding strongly suggests that blocking eosinophil migration with a CCR3 antagonist can significantly enhance the eosinophil-depleting effects of corticosteroids.
Further preclinical evidence indicates that corticosteroids themselves can potentiate the effects of CCR3 antagonism. Studies have shown that the corticosteroid dexamethasone (B1670325) can down-regulate the expression of the CCR3 receptor on inflammatory cells. This dual action of reducing the target for eosinophil chemoattractants while a CCR3 antagonist actively blocks the receptor could lead to a more profound and sustained anti-inflammatory response.
Comparative Efficacy of CCR3 Antagonists and Corticosteroids
The following tables summarize quantitative data from preclinical and clinical studies, highlighting the individual and combined effects of CCR3 antagonists and corticosteroids on key inflammatory markers.
Note: As no direct combination studies with this compound have been published, the data presented below is from studies using other CCR3 antagonists. This information is intended to be illustrative of the potential synergistic effects of this drug class with corticosteroids.
Table 1: Effect on Eosinophil Count
| Treatment Group | Model/Patient Population | Key Finding | Reference |
| GW766994 followed by Prednisone | Patients with Eosinophilic Asthma | 47% enhancement in the reduction of sputum eosinophils compared to prednisone alone.[4] | [4] |
| Anti-CCR3 Monoclonal Antibody | Mouse Model of Eosinophilic Gastroenteritis | Significant reduction in eosinophilic inflammation in the intestinal mucosa.[5] | [5] |
| Dexamethasone | Allergic Mouse Model | Significantly inhibited allergen-induced eosinophilia. | N/A |
| SB328437 (CCR3 Antagonist) | Murine Model of Spontaneous Chronic Colitis | Attenuated eosinophil infiltration in the colon.[6] | [6] |
Table 2: Effect on Airway Hyperresponsiveness and Clinical Symptoms
| Treatment Group | Model/Patient Population | Key Finding | Reference |
| GW766994 | Patients with Eosinophilic Asthma | Modest but statistically significant improvement in PC20 methacholine (B1211447) (a measure of airway hyperresponsiveness) and Asthma Control Questionnaire (ACQ) scores. | N/A |
| R321 (Peptide CCR3 Antagonist) | Mouse Eosinophilic Asthma Model | Effectively blocked eosinophil recruitment to the lungs and airways and prevented airway hyperresponsiveness.[7] | [7] |
| Budesonide/Formoterol (Corticosteroid/LABA) | Patients at Risk for ARDS | Improved oxygenation.[8] | [8] |
Delving into the Mechanisms: Signaling Pathway Interactions
The synergistic effects of CCR3 antagonists and corticosteroids can be explained by the crosstalk between their respective signaling pathways. CCR3 activation by its ligands, such as eotaxin, triggers a cascade of intracellular events, prominently involving the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK). This pathway ultimately promotes pro-inflammatory gene expression and eosinophil migration.
Corticosteroids, through the glucocorticoid receptor (GR), exert their anti-inflammatory effects in part by inhibiting these same inflammatory pathways. The activated GR can interfere with the MAPK/ERK signaling cascade, providing a clear point of convergence and a molecular basis for the observed synergy.
Figure 1. Interaction of CCR3 and Glucocorticoid Signaling Pathways.
Experimental Protocols
To facilitate further research, this section provides a detailed methodology for a key type of experiment used to evaluate the synergistic effects of CCR3 antagonists and corticosteroids.
In Vivo Murine Model of Allergic Airway Inflammation
This protocol is adapted from studies investigating the efficacy of anti-inflammatory compounds in rodent models of asthma.
1. Animals:
-
Male BALB/c mice, 6-8 weeks old.
2. Sensitization:
-
On days 0 and 14, mice are sensitized via intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (B78521) in a total volume of 200 µL saline.
3. Drug Administration:
-
CCR3 Antagonist Group: Administer the CCR3 antagonist (e.g., a this compound analog suitable for animal studies) at a predetermined dose via oral gavage or i.p. injection, starting from day 21 and continuing daily until the end of the experiment.
-
Corticosteroid Group: Administer a corticosteroid (e.g., dexamethasone or budesonide) at a predetermined dose via i.p. injection or intranasal instillation, following the same schedule as the CCR3 antagonist group.
-
Combination Group: Administer both the CCR3 antagonist and the corticosteroid at their respective doses and schedules.
-
Vehicle Control Group: Administer the vehicle used for drug delivery following the same schedule.
4. Allergen Challenge:
-
On days 28, 29, and 30, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes.
5. Outcome Measures (assessed 24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and cannulate the trachea.
-
Lavage the lungs with a fixed volume of phosphate-buffered saline (PBS).
-
Determine the total and differential cell counts in the BAL fluid using a hemocytometer and cytospin preparations stained with a modified Wright-Giemsa stain.
-
-
Lung Histology:
-
Perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production.
-
-
Cytokine Analysis:
-
Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and eotaxin in the BAL fluid or lung homogenates using ELISA or multiplex assays.
-
-
Airway Hyperresponsiveness (AHR):
-
Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Figure 2. Experimental workflow for in vivo synergy studies.
Conclusion
The combination of a targeted CCR3 antagonist like this compound with a broader anti-inflammatory agent such as a corticosteroid presents a compelling therapeutic strategy. The available evidence, drawn from studies with other CCR3 antagonists, strongly suggests the potential for synergistic effects, leading to enhanced reduction of eosinophilic inflammation. The underlying mechanism for this synergy appears to be the convergent inhibition of key pro-inflammatory signaling pathways, particularly the MAPK/ERK cascade. Further preclinical and clinical investigations are warranted to fully characterize the synergistic potential of this compound and corticosteroids and to translate these promising findings into improved therapeutic options for patients with eosinophil-driven inflammatory diseases.
References
- 1. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. CCR3 Monoclonal Antibody Inhibits Eosinophilic Inflammation and Mucosal Injury in a Mouse Model of Eosinophilic Gastroenteritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Clinical Trial of a Combination of an Inhaled Corticosteroid and Beta Agonist in Patients at Risk of Developing the Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Profile of BMS-639623 and Alternative CCR3 Antagonists Against a Panel of G-Protein-Coupled Receptors
For Immediate Release
This guide provides a comprehensive comparison of the selectivity profile of BMS-639623, a potent C-C chemokine receptor 3 (CCR3) antagonist, against other GPCRs. The performance of this compound is contrasted with alternative CCR3 antagonists, SB328437 and GW766944, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals working in the field of GPCR-targeted therapies.
Introduction
This compound is a potent and orally bioavailable antagonist of CCR3, a key receptor in the inflammatory cascade, particularly in allergic diseases such as asthma.[1][2] The therapeutic efficacy of a GPCR antagonist is not only determined by its potency at the target receptor but also by its selectivity against a wide range of other GPCRs to minimize off-target effects. This guide summarizes the available quantitative data on the selectivity of this compound and compares it to other known CCR3 antagonists.
Quantitative Comparison of Antagonist Activity
The following table summarizes the inhibitory activities of this compound and alternative CCR3 antagonists. The data is presented as IC50 values, representing the concentration of the antagonist required to inhibit 50% of the receptor's activity.
| Compound | Target Receptor | Binding Assay IC50 (nM) | Chemotaxis Assay IC50 (nM) | Calcium Flux Assay IC50 (nM) |
| This compound | CCR3 | 0.3 [1] | 0.04 [1] | 0.87 [1] |
| SB328437 | CCR3 | 4.5[3] | Similar potency to binding[4] | 20-38 (ligand-dependent)[4] |
| GW766944 | CCR3 | Data not available | Attenuated chemotaxis[5] | Data not available |
Selectivity Profile
While a comprehensive head-to-head selectivity panel for this compound against a broad range of GPCRs is not publicly available, it is reported to be selective against other 7-transmembrane (7TM) receptors and ion channels.[1]
For comparison, SB328437 has been shown to have a high degree of selectivity for CCR3, with over 2500-fold selectivity against C5aR, LTD4, CCR7, CXCR1, and CXCR2 receptors.[4] GW766944 is also described as a selective, competitive antagonist of human CCR3.[6]
Experimental Protocols
The following are representative methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[7][8] These assays typically involve incubating cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the unlabeled antagonist.
Objective: To determine the binding affinity (IC50) of an antagonist to the CCR3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing human CCR3.
-
Radiolabeled CCR3 ligand (e.g., [125I]-eotaxin).
-
Test antagonist (this compound, SB328437, or GW766944).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
CCR3-expressing cell membranes are incubated with a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled antagonist are added to compete for binding to the receptor.
-
The reaction is incubated to reach equilibrium.
-
The mixture is filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
The IC50 value is calculated by determining the concentration of the antagonist that displaces 50% of the specific binding of the radioligand.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Eosinophil-Targeting Asthma Therapies: BMS-639623 and Anti-IL-5 Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CCR3 antagonist BMS-639623 and approved anti-Interleukin-5 (IL-5) pathway biologics for the treatment of eosinophilic asthma. The information is intended to support research and drug development efforts by summarizing key performance data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Executive Summary
Eosinophilic asthma is characterized by an abundance of eosinophils in the airways, driven by inflammatory pathways. Therapeutic strategies have primarily focused on inhibiting eosinophil function and recruitment. This guide compares two distinct approaches: the small molecule CCR3 antagonist This compound , which blocks a key receptor for eosinophil migration, and the established class of monoclonal antibodies that target the IL-5 pathway , crucial for eosinophil survival and maturation. These biologics include mepolizumab (anti-IL-5), benralizumab (anti-IL-5Rα), and reslizumab (anti-IL-5).
While direct head-to-head clinical trials are not available, this guide compiles preclinical and clinical data to offer a comparative overview of their mechanisms, efficacy, and the experimental methods used to evaluate them.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and representative anti-IL-5 biologics.
Table 1: Preclinical and In Vitro Efficacy
| Compound/Biologic | Target | Mechanism of Action | Key In Vitro/Preclinical Findings | Reference(s) |
| This compound | CCR3 | Small molecule competitive antagonist of the C-C chemokine receptor 3. | - Binding IC50: 0.3 nM- Chemotaxis IC50 (human eosinophils): 0.04 nM- Eotaxin-stimulated calcium flux IC50: 0.87 nM- Reduced allergen-dependent eosinophilia in a cynomolgus monkey model by 65-82% at 5 mg/kg. | [1][2] |
| Mepolizumab | IL-5 | Humanized monoclonal antibody that binds to and neutralizes circulating IL-5. | - Reduces the production and survival of eosinophils by preventing IL-5 from binding to its receptor on the eosinophil surface. | [3] |
| Benralizumab | IL-5Rα | Humanized, afucosylated monoclonal antibody that binds to the α-subunit of the IL-5 receptor. | - Blocks IL-5 signaling.- Induces antibody-dependent cell-mediated cytotoxicity (ADCC), leading to apoptosis of eosinophils and basophils. | [3] |
| Reslizumab | IL-5 | Humanized monoclonal antibody that binds to and neutralizes circulating IL-5. | - Inhibits the bioactivity of IL-5, reducing the production and survival of eosinophils. | [3] |
Table 2: Clinical Efficacy in Eosinophilic Asthma
| Therapy | Key Clinical Trial Findings | Reference(s) |
| This compound | - A clinical trial of another oral CCR3 antagonist, GW766994, did not significantly reduce sputum or blood eosinophils but showed a modest improvement in airway hyperresponsiveness.[4] | [4][5] |
| Mepolizumab | - Significantly reduces the rate of asthma exacerbations.- Allows for a reduction in oral corticosteroid (OCS) dose.- Improves asthma control and quality of life. | [3] |
| Benralizumab | - Significantly reduces the rate of asthma exacerbations.- Leads to rapid and near-complete depletion of blood eosinophils.- Allows for a reduction in OCS dose. | [3] |
| Reslizumab | - Reduces the rate of asthma exacerbations in patients with elevated blood eosinophils.- Improves lung function (FEV1). | [3] |
Note: The clinical data for anti-IL-5 biologics are extensive and derived from numerous large-scale clinical trials. The findings presented here are a high-level summary.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication of published findings.
Eosinophil Chemotaxis Assay (Transwell/Boyden Chamber Method)
This assay evaluates the ability of a compound to inhibit the migration of eosinophils toward a chemoattractant, such as eotaxin (CCL11).
1. Eosinophil Isolation:
-
Isolate human eosinophils from the peripheral blood of healthy or asthmatic donors using negative selection techniques to ensure high purity and viability.
2. Assay Setup:
-
Use a 96-well chemotaxis chamber with a polycarbonate membrane (typically 5 µm pore size).
-
In the lower chamber, add assay medium containing a predetermined optimal concentration of a chemoattractant (e.g., eotaxin-1). Include a negative control with assay medium alone.
-
In the upper chamber, add the isolated eosinophils (e.g., 2 x 10^6 cells/mL) that have been pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for 30-60 minutes at 37°C.
3. Incubation:
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
4. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in multiple high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using flow cytometry.
5. Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Calcium Flux Assay (FLIPR Method)
This assay measures the ability of a compound to block the increase in intracellular calcium concentration in eosinophils following stimulation with a CCR3 agonist.
1. Cell Preparation:
-
Use a human eosinophilic cell line expressing CCR3 or freshly isolated human eosinophils.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.
2. Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or as provided in a commercial kit like the FLIPR Calcium Assay Kit) in an appropriate assay buffer, often supplemented with probenecid (B1678239) to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.
3. Compound Addition and Baseline Reading:
-
Place the plate in a Fluorescence Imaging Plate Reader (FLIPR).
-
Add the test compound (e.g., this compound) at various concentrations to the wells.
-
Measure the baseline fluorescence for a short period.
4. Agonist Stimulation and Signal Detection:
-
Add a CCR3 agonist (e.g., eotaxin-1) to the wells to stimulate calcium release.
-
The FLIPR instrument will simultaneously add the agonist and continuously measure the fluorescence intensity over time.
5. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the calcium flux for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
Signaling Pathways
Caption: CCR3 signaling pathway in eosinophils and the inhibitory action of this compound.
Caption: IL-5 signaling pathway in eosinophils and points of inhibition by biologics.
Experimental Workflows
Caption: Experimental workflow for the eosinophil chemotaxis assay.
Caption: Experimental workflow for the calcium flux assay using FLIPR.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
Assessing the Translational Potential of BMS-639623 Compared to Biologics in Eosinophilic Asthma
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of severe asthma treatment has been revolutionized by the advent of targeted biologic therapies. However, the development of orally bioavailable small molecules remains a significant goal to improve patient accessibility and reduce treatment burden. This guide provides a comparative assessment of the translational potential of BMS-639623, a potent small molecule CCR3 antagonist, against established biologics for the treatment of eosinophilic asthma.
Executive Summary
This compound is a C-C chemokine receptor 3 (CCR3) antagonist with picomolar inhibitory activity against eosinophil chemotaxis.[1][2] It represents a promising oral therapeutic strategy for eosinophil-driven diseases like severe asthma. Biologics, such as mepolizumab, benralizumab, and dupilumab, have demonstrated significant efficacy in reducing asthma exacerbations and are established treatment options. While direct comparative clinical data between this compound and these biologics is not publicly available, this guide will compare their mechanisms of action, preclinical potency, and key characteristics to evaluate their respective translational potential.
Mechanism of Action: A Tale of Two Approaches
This compound: Targeting Eosinophil Trafficking
This compound is a potent, selective, and orally bioavailable antagonist of the CCR3 receptor.[1] CCR3 is a key chemokine receptor expressed on eosinophils, basophils, and Th2 lymphocytes. Its primary ligand, eotaxin, plays a crucial role in recruiting eosinophils from the bloodstream into tissues, including the airways in asthmatic patients. By blocking the CCR3 receptor, this compound directly inhibits the migration of eosinophils to the sites of inflammation.
Biologics: Targeting Key Cytokines and their Receptors
Biologic therapies for eosinophilic asthma take a different approach by targeting specific cytokines or their receptors that are critical for eosinophil function and the broader type 2 inflammatory cascade.
-
Anti-IL-5/IL-5Rα Biologics (Mepolizumab, Reslizumab, Benralizumab): Interleukin-5 (IL-5) is a crucial cytokine for the maturation, survival, and activation of eosinophils. Mepolizumab and reslizumab are monoclonal antibodies that bind to and neutralize circulating IL-5. Benralizumab, on the other hand, targets the IL-5 receptor alpha (IL-5Rα) on eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.
-
Anti-IL-4Rα Biologic (Dupilumab): Dupilumab blocks the shared receptor subunit (IL-4Rα) for both IL-4 and IL-13. These cytokines are key drivers of type 2 inflammation, promoting IgE production, mucus hypersecretion, and airway hyperreactivity, in addition to their effects on eosinophils.
Preclinical Potency and Efficacy
While head-to-head preclinical data is unavailable, we can compare the reported in vitro potency of this compound with the clinical efficacy of biologics.
| Parameter | This compound | Mepolizumab | Benralizumab | Dupilumab |
| Target | CCR3 Receptor | IL-5 | IL-5 Receptor α | IL-4 Receptor α |
| Molecule Type | Small Molecule | Monoclonal Antibody | Monoclonal Antibody | Monoclonal Antibody |
| Binding IC50 | 0.3 nM[1] | - | - | - |
| Chemotaxis IC50 | 0.04 nM[1] | - | - | - |
| Calcium Flux IC50 | 0.87 nM[1] | - | - | - |
| Clinical Efficacy | Not available | Reduces exacerbations | Reduces exacerbations | Reduces exacerbations |
| (Annualized Exacerbation Rate) | (vs. placebo) | (vs. placebo) | (vs. placebo) |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard pharmacological assays, the following outlines the likely methodologies used.
Eosinophil Chemotaxis Assay (Hypothetical)
-
Cell Isolation: Eosinophils are isolated from human peripheral blood.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used.
-
Assay Setup: Isolated eosinophils are placed in the upper chamber. The lower chamber contains a chemoattractant (e.g., eotaxin) with or without varying concentrations of this compound.
-
Incubation: The chamber is incubated to allow for cell migration.
-
Quantification: The number of eosinophils that have migrated to the lower chamber is quantified, and the IC50 value is determined.
Calcium Flux Assay (Hypothetical)
-
Cell Loading: Isolated eosinophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Stimulation: Eosinophils are stimulated with eotaxin in the presence of varying concentrations of this compound.
-
Fluorescence Reading: The change in fluorescence, indicating intracellular calcium mobilization, is measured over time using a fluorometric plate reader.
-
Data Analysis: The IC50 value for the inhibition of calcium flux is calculated.
Translational Potential: A Comparative Outlook
| Feature | This compound (Small Molecule) | Biologics (Monoclonal Antibodies) |
| Route of Administration | Potentially oral | Subcutaneous or intravenous injection |
| Dosing Frequency | Likely daily | Every 2 to 8 weeks |
| Manufacturing | Chemical synthesis, generally lower cost | Complex biological manufacturing, higher cost |
| Specificity | High for CCR3, but potential for off-target effects | Very high for target cytokine or receptor |
| Immunogenicity | Low risk | Potential for anti-drug antibody formation |
| Patient Convenience | High | Lower |
| Cost of Goods | Lower | Higher |
| Clinical Validation | Limited publicly available data | Extensive clinical trial data and real-world evidence |
Discussion and Future Perspectives
This compound demonstrates high preclinical potency as a CCR3 antagonist, suggesting its potential as an oral therapeutic for eosinophilic asthma. The primary advantage of a small molecule like this compound lies in its oral bioavailability, which would offer a significant improvement in convenience and accessibility for patients compared to the injectable biologics.
However, the translational success of CCR3 antagonists has been challenging. A clinical trial of another oral CCR3 antagonist, GW766994, showed only modest effects on airway hyperresponsiveness and did not significantly reduce sputum eosinophils in asthmatic patients.[3] This raises questions about the sufficiency of targeting only eosinophil trafficking in a complex disease like asthma, where other inflammatory pathways also play a significant role.
Biologics, by targeting upstream and central mediators of type 2 inflammation like IL-5, IL-4, and IL-13, may offer a more comprehensive blockade of the inflammatory cascade. The established clinical efficacy and safety profiles of mepolizumab, benralizumab, and dupilumab make them the current standard of care for severe eosinophilic asthma.
For this compound to realize its translational potential, further clinical development will be crucial. Head-to-head clinical trials comparing its efficacy and safety against established biologics would be necessary to define its place in the therapeutic landscape of severe asthma. Furthermore, identifying patient populations that would benefit most from a CCR3-targeted therapy will be key to its successful clinical translation.
References
- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BMS-639623: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of BMS-639623, a potent and selective CCR3 antagonist.
In the absence of a publicly available Safety Data Sheet (SDS) specific to this compound, this document outlines a comprehensive disposal procedure based on established best practices for handling bioactive small molecules in a laboratory setting. Adherence to these guidelines, in conjunction with your institution's specific protocols, is critical for safe and compliant waste management.
Core Principle: Consult Your Environmental Health and Safety (EHS) Office
Before proceeding with any disposal activities, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations and your institution's established protocols for chemical waste.
Quantitative Data for Safe Handling
While a specific SDS for this compound is not available, the following table summarizes key physicochemical properties relevant to its handling and storage.
| Property | Value |
| Molecular Formula | C₂₅H₃₂FN₇O₂ |
| Molecular Weight | 481.58 g/mol |
| Appearance | Solid Powder |
| Storage (Solid) | -20°C for 12 Months; 4°C for 6 Months |
| Storage (In Solvent) | -80°C for 6 Months; -20°C for 6 Months |
| Solubility | 10 mM in DMSO |
Data sourced from Probechem product information.
Experimental Protocol for the Proper Disposal of this compound
This protocol provides a step-by-step guide for the safe segregation, collection, and disposal of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Designated, leak-proof, and sealable hazardous waste container (compatible with the chemical and any solvents)
-
Hazardous waste labels
-
Chemical fume hood
Procedure:
-
Risk Assessment & PPE:
-
Although not classified as hazardous under GHS in available documentation, treat this compound as a potentially hazardous substance due to its biological activity.
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound for disposal.
-
-
Waste Segregation and Collection:
-
Isolate all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated solutions (e.g., in DMSO, cell culture media, assay buffers).
-
Contaminated labware (e.g., pipette tips, vials, plates).
-
Contaminated PPE.
-
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other incompatible waste streams.
-
Solid Waste: Collect all contaminated solids (e.g., gloves, absorbent paper, plasticware) in a separate, clearly marked hazardous waste bag or container.
-
Never dispose of chemical waste down the drain or in the regular trash.
-
-
Waste Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and a complete list of its contents, including the full chemical name "this compound" and any solvents present.
-
Include the approximate concentration or quantity of the compound.
-
Indicate the date of waste accumulation.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated secondary containment area.
-
This area should be away from incompatible materials and general laboratory traffic until it is collected for disposal.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional and local regulations for waste manifest and handover procedures.
-
Mandatory Visualizations
To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound.
This guide is intended to provide essential safety and logistical information. However, it is not a substitute for the specific disposal protocols and regulations of your institution. Always prioritize guidance from your local Environmental Health and Safety office. By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.
Essential Safety and Operational Guide for Handling BMS-639623
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, logistical, and operational information for the handling of BMS-639623, a potent CCR3 antagonist.[1][2] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS Number: 675122-44-8), this document synthesizes general best practices for handling potent, non-radiolabeled research compounds to ensure a safe laboratory environment.[3][4] These recommendations should be used to supplement a thorough, institution-specific risk assessment.
I. Hazard Identification and Risk Assessment
This compound is a highly potent compound, active at nanomolar concentrations, intended to have a biological effect.[3] Due to its potency, it should be handled with care to avoid accidental exposure. The primary risks associated with handling this compound, particularly in its solid powder form, are inhalation of airborne particles and dermal contact.
II. Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure. The required level of protection depends on the specific laboratory procedure and the quantity of the compound being handled.
Data Presentation: Recommended PPE for Laboratory Activities
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a certified chemical fume hood. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile). - Disposable sleeves. - Safety glasses or goggles. | High risk of aerosolization and inhalation of potent powders. Engineering controls are the primary barrier. Double-gloving provides an extra layer of protection against contamination.[5] |
| Solution Preparation | - Certified chemical fume hood. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[5] |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact.[5] |
Engineering Controls:
-
Chemical Fume Hood: All manipulations of powdered this compound, including weighing and initial solution preparation, should be performed in a certified chemical fume hood to contain airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any fugitive emissions.
III. Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the safe preparation of a stock solution of this compound from its powdered form.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Calibrated balance within a chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface. Assemble all necessary materials.
-
Don PPE: Put on a lab coat, safety glasses, and double gloves.
-
Weighing: In the fume hood, carefully weigh the desired amount of this compound powder onto weighing paper.
-
Transfer: Gently transfer the powder to the volumetric flask.
-
Dissolving: Add a portion of the solvent to the flask. Cap and mix by vortexing or sonicating until the solid is completely dissolved.
-
Final Volume: Add solvent to the final desired volume and mix thoroughly.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Decontamination: Wipe down the work surface, balance, and any equipment used with an appropriate cleaning solution.
-
Waste Disposal: Dispose of all contaminated materials (e.g., weighing paper, pipette tips, gloves) as hazardous chemical waste according to institutional guidelines.
-
Doff PPE: Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly.
IV. Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental protection.
Handling Recommendations:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
Prepare solutions in a chemical fume hood.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Unused/Expired Compound: Collect in a clearly labeled, sealed container and dispose of through a certified hazardous waste vendor.
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the compound name.
-
Contaminated PPE (e.g., gloves, lab coat): Place in a sealed bag or container labeled as hazardous waste.
-
Aqueous Waste: Collect in a sealed, labeled container. Do not pour down the drain.
V. Mandatory Visualizations
Caption: Workflow for selecting appropriate PPE when handling this compound.
Caption: Workflow for the safe disposal of this compound and contaminated materials.
References
- 1. amsbio.com [amsbio.com]
- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
